Arhalofenate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCSGQLZQGGIQ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347353 | |
| Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24136-23-0 | |
| Record name | Arhalofenate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024136230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arhalofenate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24136-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARHALOFENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P01UJR9X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Arhalofenate: A Dual-Acting Agent for Gout Management - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arhalofenate is a novel investigational drug for the treatment of gout, exhibiting a unique dual mechanism of action. It functions as both a uricosuric agent, promoting the excretion of uric acid, and as an anti-inflammatory agent, mitigating the painful flares associated with gout. This dual functionality addresses two key aspects of gout pathophysiology: hyperuricemia and the inflammatory response to monosodium urate (MSU) crystals. This technical guide provides an in-depth overview of the research on this compound's dual-acting properties, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in and around the joints, a consequence of chronic hyperuricemia.[1] Current treatment strategies typically involve urate-lowering therapies (ULTs) to manage hyperuricemia and anti-inflammatory drugs to treat or prevent gout flares. This compound emerges as a promising therapeutic candidate by combining both of these actions in a single molecule.[1]
This guide will explore the two primary mechanisms of this compound:
-
Uricosuric Effect: Inhibition of renal urate transporters, leading to increased uric acid excretion.
-
Anti-inflammatory Effect: Modulation of key inflammatory signaling pathways to reduce the inflammatory response to MSU crystals.
Quantitative Data from Clinical Research
A significant portion of the quantitative data on this compound's efficacy comes from a 12-week, randomized, double-blind, placebo- and active-controlled phase IIb clinical trial (NCT02063997).[2][3] This study evaluated the efficacy and safety of this compound in preventing flares and reducing serum uric acid (sUA) in patients with gout.[2][3]
Table 1: Efficacy of this compound in Reducing Gout Flares (12-Week Study) [1][2][3]
| Treatment Group | Flare Incidence (Flares/Patient) | Percentage Reduction vs. Allopurinol 300 mg | Percentage Reduction vs. Placebo | Patients with No Flares (%) |
| Placebo | 1.13 | - | - | Not Reported |
| This compound 600 mg | 1.04 | 16% | 8% | Not Reported |
| This compound 800 mg | 0.66 | 46% | 41% | 65% |
| Allopurinol 300 mg | 1.24 | - | - | 39% |
| Allopurinol 300 mg + Colchicine 0.6 mg | 0.40 | - | - | Not Reported |
Table 2: Efficacy of this compound in Reducing Serum Uric Acid (sUA) (12-Week Study) [2][3]
| Treatment Group | Mean Change in sUA from Baseline (%) | Patients Achieving sUA <6 mg/dL (%) |
| Placebo | -0.9% | 0% |
| This compound 600 mg | -12.5% | 13.2% |
| This compound 800 mg | -16.5% | 11.8% |
| Allopurinol 300 mg | -28.8% | Not Reported |
| Allopurinol 300 mg + Colchicine 0.6 mg | -24.9% | Not Reported |
Uricosuric Mechanism of Action
This compound exerts its uricosuric effect by inhibiting key renal transporters responsible for the reabsorption of uric acid in the proximal tubules.[1] This inhibition leads to a decrease in serum uric acid levels.
Signaling Pathway
The primary targets of this compound in the kidney are the urate transporter 1 (URAT1), organic anion transporter 4 (OAT4), and organic anion transporter 10 (OAT10).[4] By blocking these transporters, this compound prevents the reabsorption of uric acid from the renal filtrate back into the bloodstream, thereby promoting its excretion in the urine.
Experimental Protocol: URAT1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on the URAT1 transporter.
3.2.1. Materials
-
Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293).[5]
-
Parental HEK293 cells (control).[5]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.[6]
-
Krebs-Ringer buffer (pH 7.4).[6]
-
[14C]-uric acid.[7]
-
This compound (test compound).
-
Benzbromarone (positive control inhibitor).[5]
-
96-well cell culture plates.[6]
-
Scintillation counter.[8]
-
Cell Seeding: Seed hURAT1-HEK293 and parental HEK293 cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (Benzbromarone) in Krebs-Ringer buffer.
-
Pre-incubation: Remove the culture medium and wash the cells with Krebs-Ringer buffer. Add the test compounds at the desired final concentrations. Include wells with vehicle control (DMSO). Incubate the plates for 15-30 minutes at 37°C.
-
Uric Acid Uptake: Initiate the uptake reaction by adding a mixture of labeled ([14C]-uric acid) and unlabeled uric acid (final concentration, e.g., 750 µM) to all wells.
-
Incubation: Incubate for a specific time (e.g., 5-30 minutes) at 37°C. This time should be within the linear range of uptake.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold Krebs-Ringer buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of URAT1 inhibition for each concentration of this compound by comparing the uric acid uptake to the vehicle control, after subtracting the background uptake observed in the parental HEK293 cells.
Anti-inflammatory Mechanism of Action
This compound's anti-inflammatory properties are crucial for its ability to reduce the incidence of gout flares. This effect is mediated through the modulation of several key signaling pathways involved in the inflammatory response to MSU crystals.
Signaling Pathways
This compound exerts its anti-inflammatory effects through multiple pathways:
-
PPARγ Activation: this compound acts as a peroxisome proliferator-activated receptor gamma (PPARγ) activator.[4] Activation of PPARγ has known anti-inflammatory effects.
-
AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and inflammation.[9]
-
Inhibition of IL-1β Release: By activating these pathways, this compound ultimately leads to the inhibition of interleukin-1β (IL-1β) release, a pivotal cytokine in gouty inflammation.[9]
Experimental Protocol: Murine Air Pouch Model of Gouty Inflammation
This in vivo model is used to assess the anti-inflammatory effects of this compound in response to MSU crystal-induced inflammation.[2][10][11]
4.2.1. Materials
-
C57BL/6 mice.[11]
-
Sterile air.[2]
-
Monosodium urate (MSU) crystals.[11]
-
This compound (test compound).
-
Dexamethasone (positive control).[9]
-
Phosphate-buffered saline (PBS).[2]
-
ELISA kits for IL-1β, IL-6, and CXCL1.[9]
-
Air Pouch Creation: Inject sterile air subcutaneously into the dorsal side of the mice to create an air pouch. A second injection of air is typically given a few days later to maintain the pouch.
-
Compound Administration: Administer this compound or the positive control (dexamethasone) orally to the mice.
-
MSU Crystal Injection: Inject a suspension of MSU crystals in sterile PBS directly into the air pouch to induce an inflammatory response.
-
Sample Collection: At a specified time point after MSU injection, euthanize the mice and collect the air pouch lavage fluid.
-
Inflammatory Cell Infiltration Analysis: Centrifuge the lavage fluid to pellet the cells. Resuspend the cells and perform a total and differential leukocyte count to assess neutrophil influx.
-
Cytokine Analysis: Use the supernatant from the lavage fluid to measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, CXCL1) using ELISA.
-
Data Analysis: Compare the inflammatory cell counts and cytokine levels in the this compound-treated group to the control groups.
Experimental Protocol: Western Blot for Phospho-AMPK Activation
This protocol is used to determine if this compound activates AMPK in macrophages.
4.3.1. Materials
-
Bone marrow-derived macrophages (BMDMs).[9]
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors.
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
4.3.2. Procedure [13][14][15][16]
-
Cell Treatment: Treat BMDMs with this compound for a specified time.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and determine the ratio of phospho-AMPK to total AMPK.
Conclusion
This compound demonstrates a promising dual-acting profile for the management of gout by concurrently lowering serum uric acid levels and suppressing inflammation. The data from clinical and preclinical studies support its continued investigation as a novel therapeutic option. The experimental protocols detailed in this guide provide a framework for the further evaluation of this compound and other dual-acting anti-gout agents. The unique mechanism of action, combining uricosuric and anti-inflammatory properties in a single molecule, has the potential to simplify treatment regimens and improve patient outcomes in the management of this debilitating disease.
References
- 1. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systematic review of the subcutaneous air pouch model using monosodium urate and calcium pyrophosphate and recommendations for studying crystal‐related arthropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
Arhalofenate: A Technical Guide to its Potential in Non-Gout Indications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arhalofenate, a molecule initially investigated for the management of gout, possesses a unique dual-action mechanism that extends its therapeutic potential to a range of metabolic disorders beyond its uricosuric and anti-inflammatory effects. Originally developed as an insulin sensitizer for type 2 diabetes mellitus, emerging research into its molecular pathways suggests a plausible role in conditions such as non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the existing preclinical and clinical evidence for this compound in non-gout indications, details its core mechanisms of action, and presents relevant experimental protocols for further research.
Introduction to this compound
This compound is a small molecule that acts as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator and an inhibitor of the renal urate transporter 1 (URAT1). Its uricosuric properties, mediated by the inhibition of URAT1, as well as organic anion transporters 4 (OAT4) and 10 (OAT10), effectively lower serum uric acid levels. Concurrently, its anti-inflammatory effects are attributed to the modulation of PPARγ signaling and the activation of AMP-activated protein kinase (AMPK), which collectively suppress the inflammatory cascade. This dual functionality positions this compound as a compelling candidate for metabolic diseases characterized by both dysregulated metabolism and chronic inflammation.
Non-Gout Indications: Current Evidence
Type 2 Diabetes Mellitus
This compound was first developed as an insulin-sensitizing agent. A meta-analysis of four blinded, phase II clinical trials in patients with type 2 diabetes revealed significant reductions in key metabolic parameters.
Table 1: Summary of this compound's Effects in Phase II Diabetes Trials (Meta-analysis)
| Parameter | Outcome |
| Fasting Blood Glucose | Significant Reduction |
| Hemoglobin A1c (HbA1c) | Significant Reduction |
| Triglycerides | Significant Reduction |
| Serum Urate | 13-29% dose-dependent reduction |
Note: The specific quantitative data from this meta-analysis is not publicly available in detail. The information is based on a summary reported in scientific literature.
These findings underscore this compound's potential to improve glycemic control and lipid metabolism in individuals with type 2 diabetes.
Non-alcoholic Steatohepatitis (NASH)
While direct clinical trial data for this compound in NASH is not yet available, its mechanism of action strongly supports its investigation for this indication. NASH is characterized by hepatic steatosis, inflammation, and fibrosis, all of which are influenced by the molecular pathways modulated by this compound. The activation of PPARγ and AMPK can lead to improved insulin sensitivity, reduced lipogenesis, and decreased inflammation within the liver. Further preclinical studies utilizing established animal models of NASH are warranted to explore this potential.
Core Mechanisms of Action in Metabolic Disease
PPARγ Modulation and Anti-inflammatory Signaling
This compound acts as a selective PPARγ modulator. One of its key downstream effects is the activation of PPARγ, which in turn reduces the activity of caspase-1.[1] This is significant as caspase-1 is a critical component of the NLRP3 inflammasome, which drives the production of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting this pathway, this compound can mitigate the chronic low-grade inflammation that is a hallmark of many metabolic diseases.
This compound [label="this compound", fillcolor="#FBBC05"]; PPARg [label="PPARγ Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase1 [label="Caspase-1 Activity\n(Reduced)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammasome [label="NLRP3 Inflammasome\nActivation (Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL1b_IL18 [label="IL-1β & IL-18 Production\n(Decreased)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#F1F3F4"];
This compound -> PPARg [color="#202124"]; PPARg -> Caspase1 [color="#202124"]; Caspase1 -> Inflammasome [label="Inhibits", color="#EA4335"]; Inflammasome -> IL1b_IL18 [color="#202124"]; IL1b_IL18 -> Inflammation [color="#202124"]; }
Caption: this compound's PPARγ signaling pathway.AMPK Activation and Metabolic Regulation
This compound and its active metabolite, this compound acid, have been shown to dose-dependently increase the phosphorylation and activation of AMP-activated protein kinase (AMPK).[2] AMPK is a central regulator of cellular energy homeostasis. Its activation shifts metabolism from anabolic to catabolic processes, leading to increased fatty acid oxidation and glucose uptake, while inhibiting lipogenesis and gluconeogenesis. This mechanism is highly relevant to improving insulin sensitivity and reducing hepatic fat accumulation.
This compound [label="this compound Acid", fillcolor="#FBBC05"]; AMPK [label="AMPK Activation\n(Phosphorylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FattyAcidOxidation [label="Fatty Acid Oxidation\n(Increased)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GlucoseUptake [label="Glucose Uptake\n(Increased)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipogenesis [label="Lipogenesis\n(Decreased)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gluconeogenesis [label="Gluconeogenesis\n(Decreased)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MetabolicHealth [label="Improved Metabolic Health", fillcolor="#F1F3F4"];
This compound -> AMPK [color="#202124"]; AMPK -> FattyAcidOxidation [color="#202124"]; AMPK -> GlucoseUptake [color="#202124"]; AMPK -> Lipogenesis [color="#202124"]; AMPK -> Gluconeogenesis [color="#202124"]; FattyAcidOxidation -> MetabolicHealth [color="#202124"]; GlucoseUptake -> MetabolicHealth [color="#202124"]; Lipogenesis -> MetabolicHealth [color="#202124"]; Gluconeogenesis -> MetabolicHealth [color="#202124"]; }
Caption: this compound's AMPK activation pathway.Experimental Protocols
In Vitro Model: Uric Acid-Induced Inflammation in HK-2 Cells
This protocol is designed to simulate hyperuricemia-induced inflammation in human renal proximal tubule epithelial cells (HK-2).
Table 2: Protocol for Uric Acid Stimulation of HK-2 Cells
| Step | Procedure |
| 1. Cell Culture | Culture HK-2 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. |
| 2. Uric Acid Preparation | Prepare a stock solution of uric acid (e.g., 100 mg/mL) in 0.1 M NaOH. Further dilute in culture medium to the desired final concentrations (e.g., 2, 4, 6, 8, 10 mg/dL). |
| 3. Cell Treatment | Seed HK-2 cells in appropriate culture plates. Once confluent, replace the medium with fresh medium containing varying concentrations of uric acid. Include a vehicle control (medium with a corresponding amount of 0.1 M NaOH). |
| 4. Incubation | Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). |
| 5. Endpoint Analysis | Harvest cell lysates and supernatants for analysis of inflammatory markers (e.g., IL-1β, IL-18 by ELISA), protein expression (e.g., NLRP3, caspase-1 by Western blot), and cell viability (e.g., MTT assay). |
Start [label="Start: HK-2 Cell Culture", fillcolor="#F1F3F4"]; Treatment [label="Treatment with Uric Acid\n(various concentrations)", fillcolor="#FBBC05"]; Incubation [label="Incubation\n(24-72 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cell Lysates\n& Supernatants", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Endpoint Analysis:\n- ELISA (IL-1β, IL-18)\n- Western Blot (NLRP3, Caspase-1)\n- MTT Assay (Viability)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Treatment [color="#202124"]; Treatment -> Incubation [color="#202124"]; Incubation -> Harvest [color="#202124"]; Harvest -> Analysis [color="#202124"]; }
Caption: In vitro experimental workflow.In Vivo Model: Murine Air Pouch Model of Inflammation
This model creates a subcutaneous cavity in mice to study localized inflammation in response to stimuli like monosodium urate (MSU) crystals.
Table 3: Protocol for Murine Air Pouch Model
| Day | Procedure |
| 0 | Inject 3 mL of sterile air subcutaneously on the dorsum of the mouse to create the air pouch. |
| 3 | Re-inflate the air pouch with 2 mL of sterile air to maintain the cavity. |
| 6 | Inject MSU crystals (e.g., 3 mg in sterile PBS) into the air pouch. A control group should receive sterile PBS only. Pre-treat animals with this compound or vehicle orally at a specified time before MSU injection. |
| 7 | Euthanize the mice and lavage the air pouch with sterile PBS. |
| Analysis | Centrifuge the lavage fluid. Analyze the supernatant for inflammatory cytokines (e.g., IL-1β) by ELISA. Perform a cell count and differential on the cell pellet to quantify leukocyte infiltration. |
Day0 [label="Day 0: Create Air Pouch\n(3 mL sterile air)", fillcolor="#F1F3F4"]; Day3 [label="Day 3: Re-inflate Pouch\n(2 mL sterile air)", fillcolor="#F1F3F4"]; Day6 [label="Day 6: Inject MSU Crystals\n(after this compound/vehicle)", fillcolor="#FBBC05"]; Day7 [label="Day 7: Euthanize & Lavage Pouch", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis of Lavage Fluid:\n- ELISA for Cytokines\n- Leukocyte Count & Differential", fillcolor="#34A853", fontcolor="#FFFFFF"];
Day0 -> Day3 [color="#202124"]; Day3 -> Day6 [color="#202124"]; Day6 -> Day7 [color="#202124"]; Day7 -> Analysis [color="#202124"]; }
Caption: In vivo experimental workflow.Conclusion and Future Directions
This compound presents a promising therapeutic profile for non-gout metabolic indications, particularly type 2 diabetes and potentially NASH. Its dual mechanism of action, targeting both metabolic dysregulation and inflammation, addresses the complex pathophysiology of these conditions. While early clinical data in type 2 diabetes are encouraging, further large-scale trials are necessary to quantify its efficacy and safety in this population. For NASH, the strong mechanistic rationale needs to be substantiated with dedicated preclinical studies in relevant animal models to assess its impact on hepatic steatosis, inflammation, and fibrosis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound in these and other related metabolic disorders.
References
Arhalofenate and the PPARγ Activation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arhalofenate is a novel, dual-acting small molecule developed for the treatment of gout. It exhibits both uricosuric and anti-inflammatory properties, positioning it as a unique therapeutic candidate. Its primary mechanisms involve the inhibition of renal uric acid reabsorption and the modulation of inflammatory pathways. A key aspect of its anti-inflammatory action is its interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor pivotal in regulating inflammation and metabolism. This document provides an in-depth technical overview of this compound's mechanism of action, with a specific focus on the PPARγ signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological and experimental processes.
Introduction to this compound
Gout is a prevalent and painful form of inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in joints, a consequence of chronic hyperuricemia.[1][2] Current treatments primarily focus on lowering serum uric acid (sUA) levels, often with xanthine oxidase inhibitors like allopurinol, or managing acute flares with anti-inflammatory agents such as colchicine or NSAIDs.[3] However, initiating urate-lowering therapy can paradoxically trigger gout flares, and prophylactic anti-inflammatory treatments carry risks of adverse effects.[1]
This compound was initially developed as an insulin sensitizer for type 2 diabetes.[3] During clinical trials, it was serendipitously discovered to possess urate-lowering properties.[3] It is now recognized as a Urate-Lowering Anti-Flare Therapy (ULAFT), addressing both hyperuricemia and inflammation in a single molecule.[1][3]
Dual Mechanism of Action
This compound's therapeutic potential stems from two distinct but complementary mechanisms: a uricosuric effect that lowers systemic uric acid levels and an anti-inflammatory effect that suppresses gout flares.
Uricosuric Effect: Inhibition of Renal Urate Transporters
This compound reduces serum uric acid by inhibiting its reabsorption in the proximal tubules of the kidneys.[1][4] This action is mediated through the blockade of key anion transporters responsible for urate handling:
By inhibiting these transporters, this compound increases the fractional excretion of uric acid (FEUA), thereby lowering sUA levels.[7]
Anti-inflammatory Effect: Modulation of the PPARγ Pathway
This compound's anti-flare activity is linked to its function as a selective PPARγ modulator. It is described as a non-agonist PPARγ ligand, meaning it binds to the receptor without initiating the full transcriptional activation typical of classical agonists like thiazolidinediones.[8] This interaction is central to its ability to suppress MSU crystal-induced inflammation.
The proposed anti-inflammatory signaling cascade involves:
-
PPARγ Activation: this compound binds to PPARγ. One study suggests this binding leads to the activation of PPARγ, which in turn inhibits caspase-1 activity, a key enzyme in the inflammatory cascade.[9]
-
AMPK Activation: this compound's active form, this compound acid, has been shown to dose-dependently increase the phosphorylation (activation) of AMP-activated protein kinase (AMPK).[10][11] The anti-inflammatory effects of this compound acid are mediated by AMPK.[10]
-
NLRP3 Inflammasome Inhibition: The activation of the AMPK pathway leads to the inhibition of the NLRP3 inflammasome.[10][12] This is a critical step, as the NLRP3 inflammasome is responsible for sensing MSU crystals and activating caspase-1.
-
Reduced IL-1β Production: By inhibiting caspase-1 activation, this compound ultimately suppresses the cleavage of pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β.[1][4] IL-1β is the principal cytokine that triggers the intense pain and inflammation characteristic of a gout flare.[4]
This dual mechanism is visualized in the signaling pathway diagram below.
References
- 1. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. jrheum.org [jrheum.org]
- 8. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling [escholarship.org]
- 9. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Acid Inhibits Urate Crystal-Induced Inflammatory Responses through Activation of AMP-Activated Protein Kinase (AMPK) Signaling - ACR Meeting Abstracts [acrabstracts.org]
- 12. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
Arhalofenate's Attenuation of Interleukin-1β Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arhalofenate is a novel uricosuric agent that has demonstrated a dual mechanism of action in the management of gout, not only reducing serum uric acid levels but also exhibiting potent anti-inflammatory properties. A significant component of its anti-inflammatory effect is the modulation of interleukin-1β (IL-1β) signaling, a critical pathway in the pathogenesis of gouty inflammation. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound exerts its effects on IL-1β, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction: The Role of IL-1β in Gout
Gout is a debilitating inflammatory arthritis initiated by the deposition of monosodium urate (MSU) crystals in and around the joints. These crystals are recognized by the innate immune system as a danger signal, triggering a cascade of inflammatory events. A pivotal player in this process is the pro-inflammatory cytokine IL-1β.
MSU crystals are phagocytosed by resident macrophages, which leads to the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This multi-protein complex is responsible for the activation of caspase-1, an enzyme that cleaves the inactive precursor pro-IL-1β into its mature, biologically active form. Secreted IL-1β then binds to its receptor (IL-1R) on various cell types, including synovial cells and chondrocytes, initiating a signaling cascade that results in the production of other pro-inflammatory mediators, such as IL-6, IL-8, and prostaglandins, as well as the recruitment of neutrophils to the site of inflammation. This amplification of the inflammatory response is central to the acute pain, swelling, and redness characteristic of a gout flare.
This compound's Mechanism of Action on IL-1β Signaling
This compound and its active form, this compound acid, have been shown to interrupt the IL-1β-mediated inflammatory cascade at multiple points. The primary mechanisms identified are the inhibition of the NLRP3 inflammasome and the activation of AMP-activated protein kinase (AMPK) signaling.
Inhibition of the NLRP3 Inflammasome
In vitro studies using bone marrow-derived macrophages (BMDMs) have demonstrated that this compound acid attenuates MSU crystal-induced IL-1β production by inhibiting the activation of the NLRP3 inflammasome.[1][2] This is evidenced by a reduction in the expression of NLRP3 protein and a decrease in the cleavage of pro-caspase-1 to its active p10 subunit.[1][3] By inhibiting this critical upstream step, this compound effectively reduces the maturation and subsequent secretion of IL-1β.
Activation of AMP-Activated Protein Kinase (AMPK) Signaling
This compound acid has been shown to dose-dependently increase the phosphorylation and activation of AMPK in macrophages.[2][3] AMPK is a key cellular energy sensor that, when activated, initiates downstream signaling pathways that are generally anti-inflammatory. The activation of AMPK by this compound appears to be a crucial component of its anti-inflammatory effects. Studies in AMPKα1 knockout mice have shown that the inhibitory effect of this compound acid on IL-1β production is mediated by AMPK.[2] Activated AMPK can suppress inflammatory responses through various mechanisms, including the inhibition of NF-κB signaling and the promotion of autophagy, which can help clear damaged mitochondria and aggregated inflammasome components.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.
Table 1: Preclinical In Vitro and In Vivo Data
| Parameter | Model System | Treatment | Outcome | p-value | Reference |
| IL-1β Production | Murine BMDMs stimulated with MSU crystals (0.2 mg/mL) | This compound acid (100 μM) | Significant reduction in IL-1β release | <0.05 | [1][2] |
| NLRP3 Protein Expression | Murine BMDMs stimulated with MSU crystals | This compound acid (100 μM) | Reduced NLRP3 protein levels | Not specified | [2] |
| Cleaved Caspase-1 (p10) | Murine BMDMs stimulated with MSU crystals | This compound acid (100 μM) | Diminished cleaved caspase-1 expression | Not specified | [1][3] |
| Leukocyte Infiltration | Murine air pouch model with MSU crystal injection | This compound (250 mg/kg, oral) | Significant blunting of total leukocyte ingress | <0.05 | [2] |
| Neutrophil Influx | Murine air pouch model with MSU crystal injection | This compound (250 mg/kg, oral) | Significant blunting of neutrophil influx | <0.05 | [2] |
| IL-1β in Air Pouch Fluid | Murine air pouch model with MSU crystal injection | This compound (250 mg/kg, oral) | Significant reduction in IL-1β levels | <0.05 | [2] |
| IL-6 in Air Pouch Fluid | Murine air pouch model with MSU crystal injection | This compound (250 mg/kg, oral) | Significant reduction in IL-6 levels | <0.05 | [2] |
| CXCL1 in Air Pouch Fluid | Murine air pouch model with MSU crystal injection | This compound (250 mg/kg, oral) | Significant reduction in CXCL1 levels | <0.05 | [2] |
Table 2: Phase IIb Clinical Trial Data (12-week study)
| Parameter | This compound 800 mg | Allopurinol 300 mg | Placebo | p-value (this compound vs. Allopurinol) | p-value (this compound vs. Placebo) | Reference |
| Gout Flare Incidence (flares/patient) | 0.66 | 1.24 | 1.13 | 0.0056 | 0.049 | [4][5] |
| Flare Reduction vs. Allopurinol | 46% | - | - | 0.0056 | - | [4] |
| Flare Reduction vs. Placebo | 41% | - | - | - | 0.049 | [4] |
| Mean Change in Serum Uric Acid | -16.5% | -28.8% | -0.9% | Not specified | 0.0001 | [5][6] |
Experimental Protocols
Murine Air Pouch Model of Gouty Inflammation
This in vivo model is used to simulate the inflammatory environment of a gouty joint.
-
Air Pouch Creation: Anesthetize mice (e.g., C57BL/6) and inject 3 mL of sterile air subcutaneously into the dorsal midline to create an air pouch.[7][8]
-
Pouch Maintenance: On day 3, re-inflate the pouch with 2 mL of sterile air to maintain the space.[9]
-
Treatment Administration: Administer this compound (e.g., 250 mg/kg) or vehicle control orally for a specified period (e.g., 3 days) prior to MSU crystal injection.[2][10]
-
Induction of Inflammation: On day 6, inject 1 mg of sterile MSU crystals suspended in 1 mL of sterile PBS directly into the air pouch.[9][11]
-
Sample Collection: At a defined time point post-injection (e.g., 4 hours), euthanize the mice and lavage the air pouch with sterile PBS.[10]
-
Analysis:
-
Cell Infiltration: Perform a total and differential leukocyte count on the lavage fluid using a hemocytometer and cytospin preparations stained with a differential stain.
-
Cytokine Measurement: Centrifuge the lavage fluid to pellet cells and measure the concentration of IL-1β, IL-6, and CXCL1 in the supernatant by ELISA.[10]
-
In Vitro Macrophage Stimulation Assay
This assay is used to assess the direct effects of this compound on macrophage activation.
-
Macrophage Isolation and Culture:
-
Harvest bone marrow from the femurs and tibias of mice.[12][13]
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).[14][15]
-
-
Cell Plating and Treatment:
-
MSU Crystal Stimulation:
-
Stimulate the cells with MSU crystals (e.g., 0.2 mg/mL) for a specified duration (e.g., 18 hours).[1]
-
-
Sample Collection:
-
Supernatants: Collect the cell culture supernatants for cytokine analysis.
-
Cell Lysates: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
-
Analysis:
-
IL-1β Secretion: Measure the concentration of IL-1β in the culture supernatants by ELISA.
-
Inflammasome and Signaling Protein Expression: Analyze the cell lysates by Western blot to detect NLRP3, pro-caspase-1, and cleaved caspase-1.
-
Western Blotting for NLRP3 and Caspase-1
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]
-
SDS-PAGE: Separate the proteins on an 8-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NLRP3 and caspase-1 (specifically detecting the cleaved p10 or p20 subunit) overnight at 4°C.[17][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
ELISA for Mouse IL-1β
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for mouse IL-1β and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[19]
-
Sample and Standard Incubation: Add standards of known IL-1β concentrations and experimental samples (culture supernatants or air pouch lavage fluid) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.[19][20]
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for mouse IL-1β. Incubate for 1-2 hours at room temperature.[20]
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.[20][21]
-
Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.[20][22]
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.[21]
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of IL-1β in the experimental samples.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Acid Inhibits Urate Crystal-Induced Inflammatory Responses through Activation of AMP-Activated Protein Kinase (AMPK) Signaling - ACR Meeting Abstracts [acrabstracts.org]
- 4. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic review of the subcutaneous air pouch model using monosodium urate and calcium pyrophosphate and recommendations for studying crystal‐related arthropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]
- 16. ora.ox.ac.uk [ora.ox.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mpbio.com [mpbio.com]
- 21. Mouse IL-1β(Interleukin 1 Beta) ELISA Kit - Elabscience® [elabscience.com]
- 22. Mouse IL-1β(Interleukin 1 Beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Arhalofenate as a URAT1 Inhibitor: A Technical Guide
Introduction
Arhalofenate is an investigational small molecule with a dual mechanism of action, positioning it as a potential novel therapy for gout.[1] It functions as both a uricosuric agent, promoting the excretion of uric acid, and an anti-inflammatory agent, reducing the incidence of gout flares.[2][3] The primary uricosuric activity of this compound is mediated through the inhibition of Urate Transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[3][4] Initially developed for type 2 diabetes, its potent effects on serum uric acid levels led to its evaluation as a treatment for hyperuricemia and gout.[5][6] This document provides a comprehensive technical overview of this compound's function as a URAT1 inhibitor, supported by quantitative data, experimental protocols, and pathway visualizations.
Mechanism of Action
URAT1 Inhibition and Uricosuric Effect
Uric acid homeostasis is predominantly managed by the kidneys, where approximately 90% of the filtered urate is reabsorbed in the proximal tubules.[7][8] URAT1, encoded by the SLC22A12 gene, is an anion exchanger located on the apical membrane of renal proximal tubular cells.[7][9] It plays a crucial role in this reabsorption process by exchanging urate from the tubular lumen for intracellular monocarboxylates.[8][9]
This compound exerts its uricosuric effect by inhibiting URAT1, thereby blocking the reabsorption of uric acid and increasing its renal excretion.[2][4] In addition to URAT1, this compound's active metabolite, this compound acid, also inhibits other renal transporters involved in urate reabsorption, namely Organic Anion Transporter 4 (OAT4) and OAT10.[2][10][11] This multi-target inhibition contributes to its overall effect on lowering serum uric acid (sUA) levels.[10] In vitro studies have shown that this compound acid is a more potent inhibitor of these transporters compared to the older uricosuric agent, probenecid.[11] Unlike xanthine oxidase inhibitors such as allopurinol and febuxostat, this compound does not affect the production of uric acid.[10]
References
- 1. The Pharmacodynamics, Pharmacokinetics, and Safety of this compound in Combination with Febuxostat When Treating Hyperuricemia Associated with Gout | The Journal of Rheumatology [jrheum.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Study to Evaluate the Efficacy and Safety of this compound for Preventing Flares and Reducing Serum Uric Acid in Gout Patients - ACR Meeting Abstracts [acrabstracts.org]
- 4. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Halofenate is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 10. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Arhalofenate's role in uric acid homeostasis
An In-Depth Technical Guide to Arhalofenate's Role in Uric Acid Homeostasis
Introduction
Gout is the most prevalent form of inflammatory arthritis, affecting an estimated 8.3 million adults in the US alone.[1] It is characterized by hyperuricemia—elevated serum uric acid (sUA) levels—leading to the deposition of monosodium urate (MSU) crystals in joints and soft tissues, which triggers intensely painful inflammatory flares.[1] The management of gout is often suboptimal, leading to recurrent flares and a significant disease burden.[1] this compound is an investigational drug that represents a novel therapeutic class known as Urate-Lowering Anti-Flare Therapy (ULAFT).[1][2] It possesses a dual mechanism of action, addressing both the root cause of gout (hyperuricemia) and its primary symptom (inflammatory flares).[3][4] This guide provides a detailed technical overview of this compound's mechanisms, supported by quantitative data and experimental methodologies.
Mechanism of Action
This compound exerts its effects on uric acid homeostasis through two distinct but complementary pathways: promoting renal excretion of uric acid (uricosuric effect) and suppressing the inflammatory response to MSU crystals.
Uricosuric Effect: Inhibition of Renal Urate Transporters
The primary cause of hyperuricemia in most gout patients is the under-excretion of uric acid by the kidneys.[5] this compound enhances uric acid excretion by inhibiting key transporters responsible for its reabsorption in the proximal tubules of the kidney.[6][7] The biologically active form, this compound acid, targets:
-
Urate Transporter 1 (URAT1): A major transporter responsible for the reabsorption of uric acid from the renal tubules.[5][8]
-
Organic Anion Transporter 4 (OAT4): Another apical transporter involved in urate reabsorption.[1][3][9]
-
Organic Anion Transporter 10 (OAT10): Also contributes to renal urate reabsorption.[1][3][9]
By blocking these transporters, this compound increases the fractional excretion of urate, thereby lowering sUA levels.[1] Importantly, this action is achieved without any effect on xanthine oxidase, the enzyme targeted by drugs like allopurinol and febuxostat.[1][5]
Anti-Inflammatory Effect: Suppression of IL-1β Production
A hallmark of acute gout is the intense inflammatory reaction triggered by MSU crystals. This process is primarily mediated by the cytokine Interleukin-1β (IL-1β).[3][6] this compound has demonstrated potent anti-inflammatory activity by suppressing the MSU crystal-induced release of IL-1β.[3][4][6]
The proposed mechanism involves:
-
AMP-Activated Protein Kinase (AMPK) Activation: this compound acid activates AMPK signaling in macrophages.[8][10]
-
NLRP3 Inflammasome Inhibition: AMPK activation leads to the inhibition of the NLRP3 inflammasome, a key cellular machinery responsible for processing and activating IL-1β.[8][10][11]
-
PPARγ Activation: Other studies suggest this compound may also act by activating Peroxisome Proliferator-Activated Receptor γ (PPARγ), which in turn blocks caspase-1 activation, a critical step in IL-1β maturation.[9]
This anti-inflammatory property is significant as it can mitigate the risk of gout flares, particularly during the initiation of urate-lowering therapy when sUA mobilization can paradoxically increase flare frequency.[1][6]
References
- 1. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study to Evaluate the Efficacy and Safety of this compound for Preventing Flares and Reducing Serum Uric Acid in Gout Patients - ACR Meeting Abstracts [acrabstracts.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. jrheum.org [jrheum.org]
- 5. researchgate.net [researchgate.net]
- 6. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New gout drug under investigation has dual benefit | MDedge [ma1.mdedge.com]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Acid Inhibits Urate Crystal-Induced Inflammatory Responses through Activation of AMP-Activated Protein Kinase (AMPK) Signaling - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
Preclinical Profile of Arhalofenate: A Dual-Action Urate-Lowering and Anti-Inflammatory Agent
Executive Summary
Arhalofenate is an investigational drug candidate with a novel, dual-acting mechanism for the management of hyperuricemia and the prevention of gout flares. Preclinical research has established its function as both a uricosuric agent, promoting the excretion of uric acid, and a potent anti-inflammatory agent. Mechanistically, this compound inhibits key renal transporters including URAT1, OAT4, and OAT10 to lower serum uric acid (sUA) levels.[1] Concurrently, its active metabolite, this compound acid, modulates inflammatory pathways by acting as a non-agonist peroxisome proliferator-activated receptor γ (PPARγ) ligand, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the NLRP3 inflammasome and IL-1β production.[2][3][4] In vivo and in vitro models have demonstrated significant reductions in inflammatory markers and immune cell infiltration, positioning this compound as a potential first-in-class Urate-Lowering Anti-Flare Therapy (ULAFT).
Introduction
Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints and tissues, resulting from chronic hyperuricemia.[3] A significant challenge in gout management is the paradoxical induction of acute flares upon initiation of conventional urate-lowering therapies (ULTs) like allopurinol.[1] This phenomenon contributes to poor patient adherence and suboptimal treatment outcomes.[2] this compound emerges as a promising therapeutic agent designed to address this unmet need by simultaneously lowering sUA levels and suppressing the inflammatory response responsible for gout flares.[5][6] This document provides a comprehensive technical overview of the preclinical studies that define its mechanism, efficacy, and safety profile.
Mechanism of Action
This compound exhibits a unique dual mechanism that targets both the underlying cause of gout (hyperuricemia) and its symptomatic manifestation (inflammation).
Uricosuric Effects
This compound lowers serum uric acid by inhibiting its reabsorption in the proximal tubules of the kidney.[6] This is achieved through the blockade of multiple renal apical transporters responsible for urate handling.
-
URAT1 (Urate Transporter 1): As the primary transporter for urate reabsorption, its inhibition is the main driver of the uricosuric effect.[2][3][6]
-
OAT4 and OAT10 (Organic Anion Transporters): this compound also inhibits these transporters, contributing to its overall urate-lowering activity.[1][2][3]
Preclinical data indicates that this compound's uricosuric potency is greater than that of probenecid.[1] This action leads to an increase in the fractional excretion of uric acid (FEUA), with effects sustained over a 24-hour period, making it suitable for once-daily dosing.[1]
Anti-Inflammatory Effects
The active form, this compound acid, is a non-agonist PPARγ ligand with weak transactivation but robust transrepression activity.[2] Its anti-inflammatory effects are mediated primarily through the activation of AMPK signaling, which disrupts the MSU crystal-induced inflammatory cascade in macrophages.[2][7]
Key steps in the pathway include:
-
AMPK Activation: this compound acid induces the phosphorylation and activation of AMPKα in a dose-dependent manner.[2]
-
NLRP3 Inflammasome Inhibition: Activated AMPK suppresses the assembly and activation of the NLRP3 inflammasome, a critical step in gouty inflammation.[2][4]
-
Caspase-1 and IL-1β Reduction: By inhibiting the NLRP3 inflammasome, this compound blocks the activation of caspase-1, which in turn prevents the cleavage of pro-IL-1β into its active, pro-inflammatory form, IL-1β.[3][5] This significantly reduces the release of the key cytokine that triggers gout flares.[6]
Preclinical Efficacy Studies
The dual efficacy of this compound has been validated in multiple preclinical models, demonstrating both its anti-inflammatory and urate-lowering potential.
In Vitro Efficacy
Studies using isolated cells have elucidated the molecular mechanisms of this compound's anti-inflammatory action. In human kidney (HK-2) cells used to model hyperuricemia, this compound treatment reversed the uric acid-induced expression of urate transporters and inflammatory proteins, an effect that was blocked by a PPARγ inhibitor, confirming the pathway's dependence on PPARγ activation.[3]
| Model | Treatment | Key Finding | Quantitative Result | Reference |
| Isolated Murine Macrophages | This compound Acid | Suppression of MSU crystal-stimulated IL-1β release | 83% reduction | [5] |
| Isolated Murine Macrophages | This compound Acid | Reduction in pro-IL-1β mRNA | 73% reduction | [5] |
| Bone Marrow-Derived Macrophages | This compound Acid (100 μM) | Attenuation of MSU crystal-induced IL-1β production | Significant attenuation | [2] |
| HK-2 Kidney Cells | This compound | Reversal of uric acid-induced protein expression (URAT1, TLR4, Caspase-1) | Protein levels recovered | [3] |
| HK-2 Kidney Cells | This compound | Inhibition of Gasdermin D (GSDMD) cleavage (pyroptosis marker) | Cleavage inhibited | [3] |
In Vivo Efficacy
The murine air pouch model, a standard for mimicking acute gouty inflammation, has been instrumental in demonstrating this compound's in vivo anti-flare activity. Oral administration of this compound showed potent anti-inflammatory effects comparable to the corticosteroid dexamethasone.[1][2]
| Model | Treatment | Key Finding | Quantitative Result | Reference |
| Murine Air Pouch | This compound (250 mg/kg, oral) | Blunted total leukocyte ingress in response to MSU crystals | p < 0.05 | [2][7] |
| Murine Air Pouch | This compound (250 mg/kg, oral) | Reduced neutrophil influx in response to MSU crystals | p < 0.05 | [2][7] |
| Murine Air Pouch | This compound (250 mg/kg, oral) | Reduced IL-1β levels in air pouch fluid | p < 0.05 | [2][7] |
| Murine Air Pouch | This compound (250 mg/kg, oral) | Reduced IL-6 levels in air pouch fluid | p < 0.05 | [2][7] |
| Murine Air Pouch | This compound (250 mg/kg, oral) | Reduced CXCL1 levels in air pouch fluid | p < 0.05 | [2][7] |
Experimental Protocols
Detailed methodologies were employed to characterize this compound's preclinical activity.
Murine Air Pouch Model of Gouty Inflammation
This in vivo assay is used to assess the anti-inflammatory properties of a compound in response to MSU crystal-induced inflammation.[2][6]
-
Model Induction: A subcutaneous air pouch is created on the dorsum of mice by injecting sterile air. The pouch develops a synovial-like lining. After several days, MSU crystal suspension is injected into the pouch to induce an acute inflammatory response.
-
Drug Administration: this compound (e.g., 250 mg/kg) or a control vehicle/compound (e.g., dexamethasone) is administered orally prior to the injection of MSU crystals.[2]
-
Endpoint Analysis: After a set period (e.g., several hours), the air pouch is lavaged with saline. The collected fluid is analyzed for:
-
Total and differential leukocyte counts (neutrophils) via cell counting.
-
Levels of pro-inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, CXCL1) using ELISA or multiplex assays.[2]
-
In Vitro Macrophage Stimulation Assay
This assay assesses the direct effect of a compound on macrophage activation by MSU crystals.[2][5]
-
Cell Culture: Primary bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured.[2]
-
Priming Step: Cells are often primed with a TLR agonist like lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and NLRP3 components.
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound acid (e.g., 100 μM) or vehicle control.[2] Subsequently, MSU crystals are added to the culture to stimulate inflammasome activation.
-
Endpoint Analysis: Supernatants are collected to measure secreted IL-1β levels by ELISA. Cell lysates can be analyzed for protein expression (e.g., cleaved caspase-1) via Western blot or for gene expression (e.g., pro-IL-1β) via RT-qPCR.[5]
HK-2 Cell Hyperuricemia Model
This in vitro model investigates the effects of a compound on renal tubular cells under hyperuricemic conditions.[3]
-
Cell Culture: The human kidney proximal tubule cell line, HK-2, is cultured under standard conditions.
-
Model Induction: Cells are exposed to high concentrations of uric acid to simulate a hyperuricemic state, which can induce inflammation and pyroptosis.[3]
-
Treatment: Cells are co-treated with uric acid and this compound, or with specific pathway inhibitors (e.g., PPARγ inhibitor Mifobate) to confirm the mechanism of action.[3]
-
Endpoint Analysis: A range of assays are performed, including cell viability tests (e.g., MTT), measurement of inflammatory cytokines (IL-1β, IL-18) in the supernatant, and Western blotting to assess the expression of key proteins like URAT1, OAT4, TLR4, caspase-1, GSDMD, and PPARγ.[3]
Preclinical Pharmacokinetics and Safety
While detailed preclinical toxicology reports are not extensively available in the public domain, pharmacokinetic profiles and safety observations from early clinical trials provide valuable insights.
Pharmacokinetics
The active moiety of this compound is its acid form, this compound acid.[2][5] A key pharmacokinetic feature is its sustained effect on the fractional excretion of urate, which persists over a 24-hour period, supporting a once-daily dosing regimen.[1] In a clinical study combining this compound with febuxostat, the area under the curve (AUC) for this compound acid was not significantly affected by febuxostat co-administration, indicating a low potential for pharmacokinetic drug-drug interactions via this mechanism.[5][8][9]
Safety and Toxicology
No major safety concerns were identified in preclinical studies that would have halted clinical development. This is further supported by data from Phase II clinical trials where this compound was well-tolerated.[6][10] In a 12-week study, there were no meaningful differences in adverse events between this compound and placebo or allopurinol groups, and no serious adverse events were attributed to this compound.[6][10] Notably, no clinically significant changes in serum creatinine were observed in patients treated with this compound.[10]
Conclusion
The preclinical data for this compound provides a strong scientific rationale for its development as a novel treatment for gout. Its dual-action mechanism, which combines a potent uricosuric effect through the inhibition of URAT1, OAT4, and OAT10 with a distinct anti-inflammatory effect mediated by PPARγ and AMPK activation, directly addresses the limitations of current gout therapies.[1][2][3] By simultaneously lowering serum uric acid and suppressing MSU crystal-induced IL-1β production, this compound has the potential to effectively manage hyperuricemia while mitigating the risk of treatment-emergent flares, thereby embodying the characteristics of a Urate-Lowering Anti-Flare Therapy (ULAFT).
References
- 1. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacodynamics, Pharmacokinetics, and Safety of this compound in Combination with Febuxostat When Treating Hyperuricemia Associated with Gout | The Journal of Rheumatology [jrheum.org]
- 6. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacodynamics, Pharmacokinetics, and Safety of this compound in Combination with Febuxostat When Treating Hyperuricemia Associated with Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
Arhalofenate: A Dual-Action Urate-Lowering and Anti-Inflammatory Agent for Gout
Abstract
Arhalofenate is an investigational small molecule drug that has been developed for the treatment of hyperuricemia in patients with gout. Its unique dual-action mechanism, combining a uricosuric effect to lower serum uric acid (sUA) levels with an anti-inflammatory effect to reduce gout flares, positions it as a novel therapeutic option. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and clinical trial data for this compound.
Discovery and Development History
This compound's journey to becoming a potential gout therapy was serendipitous. It was initially developed as an insulin sensitizer for the treatment of type 2 diabetes mellitus.[1][2] During its early clinical development for diabetes, a meta-analysis of four Phase II trials revealed dose-dependent reductions in fasting blood glucose, hemoglobin A1c, triglycerides, and unexpectedly, a significant 13-29% reduction in serum urate.[1] This discovery prompted a shift in its development focus towards hyperuricemia and gout.
The development of this compound for gout has been primarily led by CymaBay Therapeutics.[3] The company has conducted several Phase II clinical trials to evaluate its efficacy and safety.[1][4][5] After successful Phase II studies, CymaBay Therapeutics engaged in discussions with the European Medicines Agency (EMA) and the Food and Drug Administration (FDA) to finalize the design of a Phase III program.[6] However, the global highest R&D status for this compound is now listed as discontinued.[3]
Mechanism of Action
This compound exerts its therapeutic effects through two distinct mechanisms: lowering serum uric acid levels and suppressing the inflammatory response to monosodium urate (MSU) crystals.
Uricosuric Effect
This compound's primary mechanism for lowering sUA is through the inhibition of uric acid reabsorption in the proximal tubules of the kidneys.[4][7] This is achieved by blocking the function of several key renal urate transporters:
-
Urate Transporter 1 (URAT1): This is the principal transporter responsible for the reabsorption of uric acid from the renal tubules back into the blood. This compound's active metabolite, this compound acid, is a potent inhibitor of URAT1.[8]
-
Organic Anion Transporter 4 (OAT4): This transporter is also involved in uric acid reabsorption.[1][7][8]
-
Organic Anion Transporter 10 (OAT10): this compound also inhibits this transporter, further contributing to its uricosuric effect.[1][7][8]
In vitro studies have shown that this compound acid is 8-20 times more potent at inhibiting these transporters than probenecid, another uricosuric agent.[2][8] Importantly, this compound does not inhibit xanthine oxidase, the enzyme targeted by drugs like allopurinol and febuxostat, indicating a complementary mechanism of action.[1][8]
Anti-inflammatory Effect
A key differentiating feature of this compound is its ability to suppress gout flares, which are acute inflammatory responses to the deposition of MSU crystals in the joints. This anti-inflammatory activity is mediated through multiple pathways:
-
Inhibition of IL-1β Production: this compound has been shown to inhibit the release of interleukin-1β (IL-1β), a critical cytokine in the inflammatory cascade of a gout flare.[1][4][7] In a murine air pouch model, the degree of IL-1β inhibition was comparable to that of dexamethasone.[1]
-
NLRP3 Inflammasome Inhibition: The anti-inflammatory effect is linked to the inhibition of the NLRP3 inflammasome, a protein complex that plays a central role in the production of active IL-1β in response to MSU crystals.[9]
-
AMP-activated Protein Kinase (AMPK) Activation: this compound acid has been shown to increase the activation of AMPK.[10] Activated AMPK has downstream effects that modulate mitochondrial function, reduce oxidative stress, and promote anti-inflammatory autophagy, all of which contribute to dampening the inflammatory response to MSU crystals.[10]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: Some studies suggest that this compound activates PPARγ, which in turn can reduce the activity of caspase-1, an enzyme essential for the maturation of IL-1β.[11]
Clinical Development and Efficacy
This compound has undergone several Phase II clinical trials to evaluate its efficacy in lowering sUA and reducing gout flares, both as a monotherapy and in combination with other gout medications.
Phase II Clinical Trial Data
A notable Phase IIb, 12-week, randomized, double-blind, controlled study (NCT02063997) evaluated this compound at 600 mg and 800 mg daily against allopurinol (300 mg), allopurinol (300 mg) plus colchicine (0.6 mg), and placebo in 239 patients with gout.[4][12][13]
Key findings from this trial include:
-
Flare Reduction: The primary endpoint was the incidence of gout flares. This compound at 800 mg significantly reduced the flare rate by 46% compared to allopurinol alone (0.66 vs. 1.24 flares, P = 0.0056).[4][12][13] The 800 mg dose was also superior to placebo (0.66 vs. 1.13 flares, P = 0.049).[4][12]
-
Serum Uric Acid Lowering: this compound demonstrated a modest sUA lowering effect. The mean percentage change in sUA from baseline to week 12 was -12.5% for the 600 mg dose and -16.5% for the 800 mg dose.[12][13] In comparison, allopurinol 300 mg alone and with colchicine resulted in sUA reductions of -28.8% and -24.9%, respectively.[1][13]
-
Target sUA Achievement: A smaller proportion of patients on this compound achieved the target sUA level of <6 mg/dl at week 12 (13.2% for 600 mg and 11.8% for 800 mg) compared to those on allopurinol (34.0% with colchicine and 48.1% without).[1][4]
Combination Therapy Trials
Given its complementary mechanism of action, this compound has also been studied in combination with the xanthine oxidase inhibitor febuxostat. An open-label Phase II trial (NCT02252835) investigated the combination in 32 gout patients.[14]
Key findings from the combination trial:
-
Enhanced sUA Lowering: The combination of this compound 800 mg and febuxostat 80 mg resulted in a 63% decrease in sUA.[14]
-
High Rate of Target Achievement: In this combination group, 100% of subjects reached a sUA level below 6 mg/dl, and 93% achieved a level below 5 mg/dl.[14]
-
Safety and Tolerability: The combination was well-tolerated and appeared safe, with no significant pharmacokinetic interactions between the two drugs.[14]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies and clinical trials of this compound.
Table 1: In Vitro Inhibition of Urate Transporters by this compound Acid
| Transporter | IC50 (μM) |
| URAT1 | 92 |
| OAT4 | 2.6 |
| OAT10 | 53 |
Data from a study measuring the uptake of 14C-uric acid into HEK293 cells expressing the respective transporters.[8]
Table 2: Efficacy of this compound in a 12-Week Phase IIb Monotherapy Trial (NCT02063997)
| Treatment Group | Mean Flare Incidence | Mean % Change in sUA from Baseline | % of Patients Achieving sUA <6 mg/dl |
| This compound 600 mg | 1.04 | -12.5% | 13.2% |
| This compound 800 mg | 0.66 | -16.5% | 11.8% |
| Allopurinol 300 mg | 1.24 | -28.8% | 48.1% |
| Allopurinol 300 mg + Colchicine 0.6 mg | 0.40 | -24.9% | 34.0% |
| Placebo | 1.13 | -0.9% | 0% |
Data compiled from published results of the NCT02063997 trial.[1][4][12][13]
Table 3: Efficacy of this compound in Combination with Febuxostat (NCT02252835)
| Treatment Group | Mean % Decrease in sUA | % of Patients Achieving sUA <6 mg/dl | % of Patients Achieving sUA <5 mg/dl |
| This compound 800 mg + Febuxostat 80 mg | 63% | 100% | 93% |
Data from the open-label Phase II combination trial.[14]
Detailed Experimental Protocols
In Vitro Urate Transporter Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound acid on human urate transporters URAT1, OAT4, and OAT10.
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Methodology:
-
HEK293 cells are transiently transfected to express the specific human transporter (URAT1, OAT4, or OAT10).
-
Parental (non-transfected) HEK293 cells are used as a control.
-
The cells are incubated with varying concentrations of this compound acid.
-
14C-labeled uric acid is added to the cell culture.
-
The uptake of 14C-uric acid into the cells is measured using a scintillation counter.
-
The inhibition of urate transport is calculated by comparing the uptake in transporter-expressing cells to the control cells at each concentration of this compound acid.
-
The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound acid and fitting the data to a dose-response curve.
-
Murine Air Pouch Model of MSU Crystal-Induced Inflammation
-
Objective: To evaluate the in vivo anti-inflammatory effects of this compound.
-
Animal Model: Mice.
-
Methodology:
-
A subcutaneous air pouch is created on the dorsum of the mice by injecting sterile air.
-
The mice are orally administered this compound (e.g., 250 mg/kg) or a vehicle control.
-
After a specified time, monosodium urate (MSU) crystals are injected into the air pouch to induce an inflammatory response.
-
After a period of incubation (e.g., several hours), the air pouch is lavaged with saline to collect the exudate.
-
The collected fluid is analyzed for:
-
Total leukocyte and neutrophil counts using a hemocytometer or automated cell counter.
-
Levels of pro-inflammatory cytokines such as IL-1β, IL-6, and CXCL1 using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
The anti-inflammatory effect of this compound is determined by comparing the inflammatory markers in the this compound-treated group to the vehicle-treated group.
-
Visualizations
Caption: Dual mechanism of this compound: uricosuric and anti-inflammatory effects.
Caption: Simplified workflow of a Phase IIb clinical trial for this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
Conclusion and Future Directions
This compound represents a novel approach to gout management by simultaneously addressing hyperuricemia and inflammation. Its ability to reduce gout flares while lowering sUA, particularly in the initial phase of urate-lowering therapy, could fill a significant unmet need. Clinical data indicates that while its sUA-lowering effect as a monotherapy is modest, it is significantly enhanced when combined with a xanthine oxidase inhibitor like febuxostat, leading to high rates of achieving target sUA levels.
Although the development of this compound has been discontinued, its unique dual-action mechanism provides a valuable blueprint for future drug development in the field of gout therapeutics. Further research into compounds with similar combined uricosuric and anti-inflammatory properties could lead to more effective and better-tolerated treatments for patients with this chronic and painful condition.
References
- 1. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ard.bmj.com [ard.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New gout drug under investigation has dual benefit | MDedge [ma1.mdedge.com]
- 14. The Pharmacodynamics, Pharmacokinetics, and Safety of this compound in Combination with Febuxostat When Treating Hyperuricemia Associated with Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy of Arhalofenate in animal models
An In-Depth Technical Guide on the In Vivo Efficacy of Arhalofenate in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an investigational drug candidate with a novel dual-acting mechanism that positions it as a potential treatment for gout and, potentially, metabolic diseases.[1] Unlike traditional therapies, it combines urate-lowering and anti-inflammatory properties.[2] Initially developed as an insulin sensitizer for type 2 diabetes, its potent uricosuric effects were subsequently discovered.[3][4] This guide provides a comprehensive overview of the in vivo efficacy of this compound in preclinical animal models, focusing on its mechanisms of action, experimental protocols, and key quantitative outcomes.
Core Mechanisms of Action
This compound exhibits a unique dual-benefit profile by targeting two distinct pathways involved in the pathophysiology of gout.
-
Uricosuric Effect: this compound lowers serum uric acid (sUA) by inhibiting its reabsorption in the kidneys. Its active metabolite, this compound acid, specifically targets the urate transporter 1 (URAT1) and, to some extent, organic anion transporters 4 and 10 (OAT4 and OAT10).[3][5] This action increases the fractional excretion of uric acid.[1]
-
Anti-Inflammatory Effect: Independent of its uricosuric activity, this compound possesses potent anti-inflammatory properties. It mitigates gout flares by inhibiting the inflammatory cascade triggered by monosodium urate (MSU) crystals.[5] This effect is primarily mediated through the activation of AMP-activated protein kinase (AMPK) signaling in macrophages, which in turn inhibits the NLRP3 inflammasome and subsequent production of the key pro-inflammatory cytokine, Interleukin-1β (IL-1β).[2][4]
Efficacy in Gout and Inflammation Animal Models
The primary animal model used to evaluate this compound's anti-inflammatory properties is the murine subcutaneous air pouch model, which mimics the acute inflammatory response of a gout flare.
Experimental Protocol: Murine Air Pouch Model
This protocol outlines the methodology for inducing and assessing MSU crystal-induced inflammation.[4][6]
-
Animal Model: C57BL/6 mice are typically used.
-
Air Pouch Creation: A subcutaneous air pouch is created on the dorsum of the mice by injecting sterile air. The pouch is maintained with subsequent air injections over several days to allow for the formation of a synovial-like membrane.
-
Induction of Inflammation: A suspension of MSU crystals is injected directly into the air pouch to trigger an acute inflammatory response.
-
Drug Administration: this compound (e.g., 250 mg/kg) or a vehicle control is administered orally prior to the MSU crystal injection.[4] A positive control, such as dexamethasone, may also be used for comparison.[4]
-
Endpoint Analysis: After a set period (typically hours), the air pouch is lavaged with saline to collect the exudate. The following parameters are then measured:
-
Leukocyte and Neutrophil Infiltration: Total leukocyte and neutrophil counts in the lavage fluid are determined using a hemocytometer and cytospin analysis.
-
Cytokine Levels: Concentrations of key pro-inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, CXCL1) in the cell-free supernatant are quantified via ELISA.[4][6]
-
Quantitative Data from In Vivo Studies
Studies using the murine air pouch model have demonstrated significant anti-inflammatory effects of this compound. Oral administration effectively suppresses the key hallmarks of MSU crystal-induced inflammation.
| Parameter | Treatment Group | Outcome | Significance | Reference |
| Total Leukocyte Ingress | This compound (250 mg/kg, oral) | Significant reduction in leukocyte count in air pouch fluid | p < 0.05 | [4][6] |
| Neutrophil Influx | This compound (250 mg/kg, oral) | Significant reduction in neutrophil count in air pouch fluid | p < 0.05 | [4][6] |
| IL-1β Production | This compound (250 mg/kg, oral) | Significant reduction in IL-1β levels in air pouch fluid | p < 0.05 | [1][4][6] |
| IL-6 Production | This compound (250 mg/kg, oral) | Significant reduction in IL-6 levels in air pouch fluid | p < 0.05 | [4][6] |
| CXCL1 Production | This compound (250 mg/kg, oral) | Significant reduction in CXCL1 levels in air pouch fluid | p < 0.05 | [4][6] |
Note: The effects of this compound in this model were reported to be comparable to those of the potent corticosteroid dexamethasone.[4]
Mechanistic Insights from In Vitro and In Vivo Models
The anti-inflammatory action of this compound is rooted in its ability to modulate macrophage response to MSU crystals.
-
AMPK Activation: this compound acid, the active form, induces the phosphorylation and activation of AMPKα in macrophages.[4]
-
NLRP3 Inflammasome Inhibition: AMPK activation leads to the inhibition of the NLRP3 inflammasome, a multi-protein complex essential for the processing and release of IL-1β in response to MSU crystals.[2][4]
-
Downstream Effects: This mechanism also preserves mitochondrial function, reduces oxidative stress, and promotes anti-inflammatory autophagy flux in macrophages.[4][6] Studies in isolated murine macrophages showed that this compound acid suppressed MSU crystal-stimulated IL-1β release by 83%.[1]
Potential in Metabolic Disease Animal Models
While this compound's development has pivoted to gout, it was originally investigated as a peroxisome proliferator-activated receptor γ (PPARγ) ligand and insulin sensitizer for type 2 diabetes.[4] A meta-analysis of phase II trials in patients with type 2 diabetes showed dose-dependent reductions in fasting blood glucose, hemoglobin A1c, and triglycerides.[3]
Although specific, detailed in vivo studies in animal models of diabetes or non-alcoholic fatty liver disease (NAFLD) are not extensively detailed in recent literature focused on its gout indication, its known mechanisms suggest potential efficacy.
-
PPARγ Modulation: As a non-agonist PPARγ ligand, this compound can influence gene expression related to glucose and lipid metabolism.[4]
-
AMPK Activation: The activation of AMPK is a well-established therapeutic target for metabolic diseases, including type 2 diabetes and NAFLD, as it plays a central role in regulating cellular energy homeostasis.[4]
-
Uric Acid Lowering: Elevated serum uric acid is increasingly recognized as a risk factor for the development and progression of metabolic syndrome, diabetes, and NAFLD. Therefore, its uricosuric effect may provide an additional benefit in these conditions.
Further preclinical studies in established animal models of metabolic disease (e.g., db/db mice, high-fat diet-induced obese mice) would be necessary to fully characterize its efficacy and therapeutic potential in these areas.
Conclusion
In vivo animal models, particularly the murine air pouch model, have been instrumental in validating the dual efficacy of this compound. The data robustly demonstrate its ability to not only address the symptoms of acute gouty inflammation but also target the underlying mechanism of hyperuricemia. This compound significantly reduces leukocyte infiltration and the production of key inflammatory cytokines, an effect driven by the activation of the AMPK signaling pathway.[4][6] This dual urate-lowering, anti-flare therapy (ULAFT) profile represents a significant advancement in potential gout management.[1] While its role in metabolic diseases is less defined at the preclinical level, its known molecular targets warrant further investigation.
References
- 1. The Pharmacodynamics, Pharmacokinetics, and Safety of this compound in Combination with Febuxostat When Treating Hyperuricemia Associated with Gout | The Journal of Rheumatology [jrheum.org]
- 2. researchgate.net [researchgate.net]
- 3. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Arhalofenate In Vitro Assay Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro assessment of Arhalofenate, a novel dual-acting agent for the treatment of gout. This compound exhibits both uricosuric and anti-inflammatory properties. Its mechanism of action involves the inhibition of uric acid reabsorption in the kidneys and the modulation of inflammatory pathways in response to monosodium urate (MSU) crystals.
The following protocols are designed to enable researchers to effectively study the in vitro activities of this compound, providing a basis for further investigation and drug development.
Uricosuric Activity: URAT1 Inhibition Assay
This compound exerts its uricosuric effect by inhibiting renal urate transporters, primarily URAT1 (Urate Transporter 1), as well as OAT4 (Organic Anion Transporter 4) and OAT10.[1][2] This inhibition reduces the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby promoting its excretion.
A common method to assess the inhibitory activity of compounds on URAT1 is a cell-based uric acid uptake assay using human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter.[1][3]
Protocol: [¹⁴C]Uric Acid Uptake Inhibition Assay in hURAT1-HEK293 Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against URAT1-mediated uric acid uptake.
Principle: This assay measures the uptake of radiolabeled uric acid into cells overexpressing the URAT1 transporter. The reduction in [¹⁴C]uric acid uptake in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
hURAT1-expressing HEK293 cells
-
Mock-transfected or parental HEK293 cells (negative control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
[¹⁴C]Uric Acid
-
Unlabeled Uric Acid
-
This compound
-
Positive control inhibitor (e.g., Benzbromarone, Lesinurad)
-
Cell lysis buffer
-
Scintillation cocktail
-
24-well or 96-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Culture:
-
Culture hURAT1-HEK293 and control cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into 24-well or 96-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay (e.g., 2 x 10⁵ cells/well for a 24-well plate).[1]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of the test compounds in the assay buffer.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) assay buffer.
-
Add the diluted this compound, positive control, or vehicle control to the respective wells.
-
Pre-incubate the plates for 10-15 minutes at 37°C.[4]
-
Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in the assay buffer to a final desired concentration (e.g., 20 µM).[1]
-
Initiate the uptake reaction by adding the [¹⁴C]uric acid solution to each well.
-
Incubate at 37°C for a predetermined time within the linear range of uptake (typically 5-10 minutes).[1][4]
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.[4]
-
-
Quantification:
-
Lyse the cells by adding cell lysis buffer to each well and incubating at room temperature with gentle shaking.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_mock) / (CPM_vehicle - CPM_mock))
-
CPM_compound: Radioactivity in hURAT1-HEK293 cells treated with this compound.
-
CPM_vehicle: Radioactivity in hURAT1-HEK293 cells treated with vehicle control.
-
CPM_mock: Radioactivity in mock-transfected cells (background).
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.
Anti-Inflammatory Activity: Modulation of Inflammatory Pathways
This compound has demonstrated potent anti-inflammatory activity, which is particularly relevant to the acute inflammatory flares characteristic of gout.[5] Its anti-inflammatory effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and AMP-activated protein kinase (AMPK) signaling pathways, leading to the inhibition of the NLRP3 inflammasome.[6]
PPARγ Activation and Downstream Effects in Kidney Cells
In human kidney 2 (HK-2) cells, a model for renal proximal tubular epithelial cells, this compound has been shown to alleviate uric acid-induced inflammation and pyroptosis by activating PPARγ, which in turn reduces caspase-1 activity.[6]
Protocol: Uric Acid-Induced Inflammation in HK-2 Cells
Objective: To evaluate the effect of this compound on uric acid-induced inflammatory responses in HK-2 cells.
Materials:
-
HK-2 cells
-
DMEM/F-12 medium
-
FBS
-
Penicillin-Streptomycin
-
Uric Acid
-
This compound
-
PPARγ inhibitor (e.g., Mifobate) for mechanistic studies[6]
-
Reagents for cell viability assay (e.g., MTT, CCK-8)
-
ELISA kits for IL-1β and IL-18
-
Reagents and antibodies for Western blotting (e.g., antibodies against PPARγ, TLR4, Caspase-1, GSDMD)
Procedure:
-
Cell Culture and Treatment:
-
Culture HK-2 cells in DMEM/F-12 medium supplemented with 10% FBS and antibiotics.
-
Seed cells in appropriate culture plates or flasks.
-
Induce an inflammatory state by exposing the cells to a high concentration of uric acid (e.g., 400-800 µM) for 24-48 hours.[2]
-
Treat the uric acid-stimulated cells with various concentrations of this compound. In some experiments, co-treatment with a PPARγ inhibitor can be performed to confirm the mechanism of action.[6]
-
-
Cell Viability Assay:
-
Assess cell viability using a standard MTT or CCK-8 assay to determine the protective effect of this compound against uric acid-induced cytotoxicity.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentrations of the pro-inflammatory cytokines IL-1β and IL-18 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against key proteins in the inflammatory pathway, such as PPARγ, TLR4, cleaved caspase-1, and the N-terminal fragment of Gasdermin D (GSDMD-N).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Data Analysis:
-
Compare the levels of cytokines and the expression of target proteins in this compound-treated cells to the uric acid-stimulated control group.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
AMPK Activation and NLRP3 Inflammasome Inhibition in Macrophages
This compound acid, the active form of this compound, has been shown to inhibit monosodium urate (MSU) crystal-induced inflammatory responses in murine bone marrow-derived macrophages (BMDMs) through the activation of AMPK signaling, which subsequently inhibits the NLRP3 inflammasome.[4][7][8]
Protocol: MSU Crystal-Induced NLRP3 Inflammasome Activation in BMDMs
Objective: To investigate the effect of this compound acid on MSU crystal-induced NLRP3 inflammasome activation and AMPK signaling in macrophages.
Materials:
-
Bone marrow cells from mice
-
L929-cell conditioned medium or recombinant M-CSF for macrophage differentiation
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin
-
Monosodium Urate (MSU) crystals
-
This compound acid
-
ELISA kit for IL-1β
-
Reagents and antibodies for Western blotting (e.g., antibodies against p-AMPKα (Thr172), total AMPKα, NLRP3, cleaved caspase-1)
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 medium containing 10% FBS, antibiotics, and L929-cell conditioned medium or M-CSF for 6-7 days to differentiate them into macrophages.
-
-
Cell Treatment:
-
IL-1β Measurement (ELISA):
-
Collect the culture supernatants.
-
Measure the concentration of mature IL-1β using an ELISA kit.
-
-
Western Blot Analysis of Inflammasome and AMPK Signaling Proteins:
-
Prepare cell lysates.
-
Perform Western blotting to detect the expression of NLRP3 and cleaved caspase-1 (p10 or p20 subunit) to assess inflammasome activation.
-
To evaluate AMPK activation, probe for the phosphorylated form of the AMPKα subunit at threonine 172 (p-AMPKα) and for total AMPKα.
-
Data Analysis:
-
Quantify the levels of IL-1β in the supernatant and the band intensities from the Western blots.
-
Compare the results from this compound acid-treated cells with those from cells stimulated with MSU crystals alone.
Quantitative Data Summary
| Assay | Cell Line | Stimulus | This compound Concentration | Key Readouts | Expected Outcome |
| URAT1 Inhibition | hURAT1-HEK293 | N/A | Dose-response | IC50 of [¹⁴C]uric acid uptake | Potent inhibition of uric acid uptake. |
| Uric Acid-Induced Inflammation | HK-2 | Uric Acid (400-800 µM) | Dose-response | Cell viability, IL-1β, IL-18, PPARγ, TLR4, Caspase-1, GSDMD-N expression | Increased cell viability, decreased cytokine secretion, increased PPARγ expression, and decreased TLR4, Caspase-1, and GSDMD-N activation.[6] |
| NLRP3 Inflammasome Activation | BMDM | MSU crystals (0.2 mg/mL) | ~100 µM | IL-1β, NLRP3, cleaved Caspase-1 expression | Decreased IL-1β secretion and reduced expression of NLRP3 and cleaved Caspase-1.[4] |
| AMPK Signaling | BMDM | MSU crystals (0.2 mg/mL) | ~100 µM | p-AMPKα (Thr172), total AMPKα expression | Increased phosphorylation of AMPKα at Thr172.[4] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. OAT4 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Identifying Novel Inhibitors for Hepatic Organic Anion Transporting Polypeptides by Machine Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spinreact.com [spinreact.com]
Arhalofenate in Animal Models for Gout Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arhalofenate is a dual-acting agent under investigation for the treatment of gout. It exhibits both uricosuric and anti-inflammatory properties, making it a promising therapeutic candidate. This compound's uricosuric effect is mediated through the inhibition of renal uric acid transporters, primarily URAT1 (urate transporter 1), OAT4 (organic anion transporter 4), and OAT10.[1] Its anti-inflammatory activity involves the modulation of the innate immune response to monosodium urate (MSU) crystals, partly through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the NLRP3 inflammasome.[2][3] Animal models are indispensable for the preclinical evaluation of this compound's efficacy and mechanism of action. This document provides detailed application notes and protocols for utilizing this compound in established animal models of gout.
Key Mechanisms of Action
This compound's therapeutic potential in gout stems from its ability to simultaneously address hyperuricemia and inflammation.
-
Uricosuric Effect: By inhibiting URAT1, OAT4, and OAT10 in the proximal tubules of the kidneys, this compound reduces the reabsorption of uric acid, thereby increasing its urinary excretion and lowering serum uric acid (sUA) levels.
-
Anti-inflammatory Effect: this compound's active form, this compound acid, mitigates MSU crystal-induced inflammation. This is achieved, in part, by activating AMPK, a key cellular energy sensor. AMPK activation leads to the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the production of the pro-inflammatory cytokine interleukin-1β (IL-1β) in response to MSU crystals.[2][3]
I. In Vivo Model: MSU-Induced Air Pouch Inflammation in Mice
The murine air pouch model is a widely used in vivo system to study localized inflammation and evaluate the efficacy of anti-inflammatory agents. It creates a synovium-like lining, providing a relevant environment to mimic the inflammatory response to MSU crystals seen in gouty arthritis.[4][5][6]
A. Experimental Protocol
1. Air Pouch Formation:
-
House C57BL/6 mice (8-10 weeks old) under standard laboratory conditions.
-
On day 0, inject 3 mL of sterile air subcutaneously into the dorsal midline.
-
On day 3, re-inflate the pouch with 2 mL of sterile air to maintain the space.[2]
2. This compound Administration:
-
Beginning on day 4, administer this compound orally at a dose of 250 mg/kg daily for three consecutive days. The vehicle control group should receive the vehicle solution (e.g., 1% carboxymethylcellulose).[2]
3. Induction of Inflammation:
-
On day 6, 30 minutes after the final dose of this compound or vehicle, inject 3 mg of sterile, endotoxin-free MSU crystals suspended in 1 mL of sterile phosphate-buffered saline (PBS) into the air pouch.[2]
4. Sample Collection and Analysis:
-
Four hours after MSU crystal injection, euthanize the mice.
-
Carefully aspirate the air pouch exudate.
-
Determine the total number of infiltrating leukocytes and neutrophils using a hemocytometer or flow cytometry.
-
Centrifuge the exudate to pellet the cells and collect the supernatant for cytokine analysis.
-
Measure the concentrations of IL-1β, IL-6, and CXCL1 in the supernatant using specific enzyme-linked immunosorbent assays (ELISAs).[2][4]
B. Data Presentation: Anti-inflammatory Effects of this compound in the Murine Air Pouch Model
| Treatment Group | Total Leukocytes (x10⁶/pouch) | Neutrophils (x10⁶/pouch) | IL-1β (pg/mL) | IL-6 (pg/mL) | CXCL1 (pg/mL) |
| Control (PBS) | ~0.5 ± 0.1 | ~0.1 ± 0.05 | < 50 | < 100 | < 100 |
| MSU Crystals | ~15 ± 2 | ~12 ± 1.5 | ~1500 ± 200 | ~4000 ± 500 | ~3000 ± 400 |
| This compound + MSU | ~7 ± 1 | ~5 ± 1 | ~700 ± 100 | ~1800 ± 300 | ~1200 ± 200* |
*Note: Values are representative approximations based on published data and may vary between experiments. Data are presented as mean ± SEM. p < 0.05 compared to the MSU Crystals group.[2][4]
C. Experimental Workflow
Murine Air Pouch Experimental Workflow
II. In Vitro Model: MSU Crystal-Induced Inflammation in Macrophages
This in vitro model allows for the detailed investigation of the cellular and molecular mechanisms by which this compound exerts its anti-inflammatory effects on macrophages, which are key cells in the pathogenesis of gout.
A. Experimental Protocol
1. Macrophage Isolation and Culture:
-
Isolate bone marrow-derived macrophages (BMDMs) from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 5-7 days to allow for differentiation into mature macrophages.
2. Cell Treatment:
-
Plate the differentiated BMDMs in 24-well plates at a density of 1 x 10⁶ cells/well.
-
Pre-treat the cells with this compound acid (the active metabolite of this compound) at a concentration of 100 μM for 1 hour.[2][7]
-
Stimulate the cells with 200 μg/mL of sterile, endotoxin-free MSU crystals for 6 hours.[7]
3. Analysis of Inflammatory Response:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a specific ELISA.[7]
-
Lyse the cells to extract proteins.
-
Analyze the expression and activation of NLRP3 inflammasome components (e.g., NLRP3, cleaved caspase-1) by Western blotting.[7]
B. Data Presentation: Effect of this compound Acid on IL-1β Production in Murine BMDMs
| Treatment Group | IL-1β Production (pg/mL) |
| Control (Untreated) | < 50 |
| MSU Crystals | ~2500 ± 300 |
| This compound Acid + MSU | ~1000 ± 150* |
*Note: Values are representative approximations based on published data and may vary between experiments. Data are presented as mean ± SD. p < 0.05 compared to the MSU Crystals group.[7]
III. Urate-Lowering Model: Potassium Oxonate-Induced Hyperuricemia in Mice
To evaluate the uricosuric activity of this compound, a hyperuricemia model can be established in mice using potassium oxonate, a uricase inhibitor.[8][9]
A. Experimental Protocol
1. Induction of Hyperuricemia:
-
House male Kunming mice under standard laboratory conditions.
-
Administer potassium oxonate (250 mg/kg) intraperitoneally to inhibit uricase activity.
-
Simultaneously, administer a purine-rich substrate such as hypoxanthine (300 mg/kg) or adenine orally to increase uric acid production.[9]
2. This compound Administration:
-
Administer this compound orally at appropriate doses (e.g., 50, 100, 200 mg/kg) one hour after the induction of hyperuricemia.
3. Sample Collection and Analysis:
-
Collect blood samples from the retro-orbital plexus at various time points (e.g., 1, 2, 4, and 6 hours) after this compound administration.
-
Separate the serum and measure the concentration of uric acid using a commercial uric acid assay kit.
-
Collect urine over a 24-hour period using metabolic cages to measure urinary uric acid excretion.
B. Data Presentation: Urate-Lowering Effect of this compound in Hyperuricemic Mice
| Treatment Group | Serum Uric Acid (µmol/L) at 2 hours post-treatment |
| Normal Control | ~90 ± 10 |
| Hyperuricemic Model | ~250 ± 20 |
| This compound (100 mg/kg) + Model | ~180 ± 15 |
| This compound (200 mg/kg) + Model | ~130 ± 12 |
*Note: These are hypothetical representative values to illustrate the expected outcome. Actual results will vary. Data are presented as mean ± SD. p < 0.05 compared to the Hyperuricemic Model group.
IV. Signaling Pathway Diagrams
A. This compound's Anti-inflammatory Signaling Pathway
This compound Anti-inflammatory Pathway
B. This compound's Uricosuric Mechanism
This compound Uricosuric Mechanism
Conclusion
The animal models described provide robust and reproducible systems for the preclinical evaluation of this compound's dual uricosuric and anti-inflammatory properties. The detailed protocols and expected outcomes presented in these application notes serve as a valuable resource for researchers in the field of gout and rheumatology, facilitating further investigation into the therapeutic potential of this compound and other novel anti-gout agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel monosodium urate crystal regulated mRNAs by transcript profiling of dissected murine air pouch membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic review of the subcutaneous air pouch model using monosodium urate and calcium pyrophosphate and recommendations for studying crystal‐related arthropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Arhalofenate in HK-2 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arhalofenate is a novel uricosuric agent that has demonstrated potential in the management of hyperuricemia and gout.[1][2][3][4][5][6][7][8][9][10][11][12] Its mechanism of action involves the inhibition of key uric acid transporters in the renal proximal tubule, namely uric acid transporter 1 (URAT1), organic anion transporter 4 (OAT4), and organic anion transporter 10 (OAT10).[1] Beyond its uricosuric effects, this compound exhibits anti-inflammatory properties by activating peroxisome proliferator-activated receptor gamma (PPARγ) and AMP-activated protein kinase (AMPK) signaling pathways, while concurrently inhibiting the NLRP3 inflammasome.[1][3][4][13][14] The human kidney-2 (HK-2) cell line, an immortalized human proximal tubule epithelial cell line, serves as a valuable in vitro model to investigate the molecular mechanisms of this compound in a relevant cellular context.[1][15][16][17] These application notes provide detailed protocols for utilizing the HK-2 cell line in experiments involving this compound, particularly in the context of uric acid-induced cellular injury.
Data Presentation
The following tables summarize the reported effects of this compound in experimental models, including studies utilizing the HK-2 cell line.
Table 1: Effects of this compound on HK-2 Cells in a Uric Acid-Induced Injury Model [1]
| Parameter | Effect of Uric Acid Treatment | Effect of this compound Co-treatment |
| Cell Viability | Decreased | Enhanced |
| IL-1β Generation | Increased | Decreased |
| IL-18 Generation | Increased | Decreased |
| Gasdermin D (GSDMD) Cleavage | Activated | Inhibited |
| URAT1 Protein Expression | Enhanced | Recovered to normal levels |
| OAT4 Protein Expression | Enhanced | Recovered to normal levels |
| TLR4 Protein Expression | Enhanced | Recovered to normal levels |
| Caspase-1 Protein Expression | Enhanced | Recovered to normal levels |
| PPARγ Protein Expression | Reduced | Recovered to normal levels |
Table 2: Inhibitory Activity of this compound Acid on Uric Acid Transporters [2]
| Transporter | This compound Acid IC₅₀ (μM) | Probenecid IC₅₀ (μM) | Benzbromarone IC₅₀ (μM) |
| URAT1 | 92 | 750 | 0.30 |
| OAT4 | 2.6 | 29 | 1.5 |
| OAT10 | 53 | 1000 | >3 |
Experimental Protocols
HK-2 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the HK-2 cell line.[1][2][14][15][16][17][18][19][20][21][22][23][24][25]
Materials:
-
HK-2 cell line (ATCC® CRL-2190™)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Insulin-Transferrin-Selenium (ITS-G) supplement
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS, 1X ITS-G, and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HK-2 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a 1:3 to 1:6 split ratio.
Uric Acid-Induced Injury Model and this compound Treatment
This protocol describes the induction of cellular injury in HK-2 cells using uric acid to mimic hyperuricemic conditions, followed by treatment with this compound.[1][3][5][6]
Materials:
-
Cultured HK-2 cells
-
Uric acid stock solution (dissolved in 0.1 M NaOH and pH adjusted to 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Serum-free cell culture medium
Procedure:
-
Cell Seeding: Seed HK-2 cells in appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Prior to treatment, aspirate the complete growth medium and replace it with serum-free medium. Incubate for 12-24 hours.
-
Uric Acid Treatment: Prepare working concentrations of uric acid in serum-free medium. A final concentration of 12 mg/dL (approximately 714 µM) has been shown to induce injury.[1]
-
This compound Co-treatment: Prepare working concentrations of this compound in serum-free medium. Treat the cells with this compound concurrently with uric acid. The effective concentration of this compound may need to be determined empirically through a dose-response experiment.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Following incubation, collect the cell culture supernatant and/or cell lysates for downstream analysis (e.g., cell viability assays, ELISA, Western blotting).
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[15][16][21]
Materials:
-
Treated HK-2 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Procedure:
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
ELISA for IL-1β
This protocol quantifies the concentration of secreted IL-1β in the cell culture supernatant.[18][19][20][26][27]
Materials:
-
Cell culture supernatants from treated HK-2 cells
-
Human IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of cell culture supernatant or standards to each well. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Western Blotting for URAT1 and PPARγ
This protocol detects the protein expression levels of URAT1 and PPARγ in HK-2 cell lysates.[23][24]
Materials:
-
Cell lysates from treated HK-2 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-URAT1, anti-PPARγ, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system.
Visualizations
Caption: Mechanism of action of this compound in HK-2 cells.
Caption: Experimental workflow for studying this compound in HK-2 cells.
References
- 1. HK-2 Cell Line - Probing Kidney Function and Pathology with HK-2 Cells in Renal Research [cytion.com]
- 2. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uric acid induces inflammatory injury in HK-2 cells via PI3K/AKT/NF-κB signaling pathway [cjn.org.cn]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AU2013245675B2 - Method for treating hyperuricemia in patients with gout using halofenate or halofenic acid and an anti-inflammatory agent - Google Patents [patents.google.com]
- 12. KR20150002799A - Method for treating hyperuricemia in patients with gout using halofenate or halofenic acid and an anti-inflammatory agent - Google Patents [patents.google.com]
- 13. Berberine attenuates uric acid-induced cell injury by inhibiting NLRP3 signaling pathway in HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ubigene.us [ubigene.us]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 17. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hyperoside Protects HK-2 Cells Against High Glucose-Induced Apoptosis and Inflammation via the miR-499a-5p/NRIP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.elabscience.com [file.elabscience.com]
- 20. Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Regulation of renal ischemia-reperfusion injury and tubular epithelial cell ferroptosis by pparγ m6a methylation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for induction of human kidney cell fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Arhalofenate and Febuxostat Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a prevalent and painful inflammatory arthritis characterized by hyperuricemia, the excess of uric acid in the blood, which leads to the deposition of monosodium urate (MSU) crystals in and around the joints. The management of gout focuses on lowering serum uric acid (sUA) levels and mitigating the inflammatory response to MSU crystals. This document provides detailed application notes and protocols for the combination therapy of arhalofenate and febuxostat, a novel approach that addresses both hyperuricemia and gouty inflammation through complementary mechanisms of action.
This compound is a dual-acting agent that lowers sUA by inhibiting its reabsorption in the kidneys and suppresses gout flares by inhibiting the NLRP3 inflammasome, a key component of the inflammatory response to MSU crystals.[1][2] Specifically, it blocks the urate transporter 1 (URAT1) and organic anion transporters 4 and 10 (OAT4 and OAT10).[1][3] Its anti-inflammatory effect is mediated through the activation of AMP-activated protein kinase (AMPK) signaling, which in turn inhibits the NLRP3 inflammasome.[4][5]
Febuxostat is a potent and selective non-purine inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in uric acid production.[6][7][8] By inhibiting xanthine oxidase, febuxostat effectively reduces the synthesis of uric acid.[6][8]
The combination of this compound and febuxostat offers a synergistic approach to managing gout by simultaneously reducing uric acid production and enhancing its renal excretion, while also providing anti-inflammatory benefits to reduce the risk of gout flares, particularly upon initiation of urate-lowering therapy.
Data Presentation
Table 1: Quantitative Efficacy of this compound and Febuxostat Combination Therapy
| Treatment Group | Mean Baseline sUA (mg/dL) | Mean sUA Change from Baseline (mg/dL) | Percent sUA Change from Baseline | % Patients with sUA <6 mg/dL | % Patients with sUA <5 mg/dL |
| Cohort 1 (n=16) | 9.4 | ||||
| This compound 600 mg | - | - | - | - | |
| This compound 600 mg + Febuxostat 80 mg | - | -54% | - | - | |
| This compound 600 mg + Febuxostat 40 mg | - | - | - | - | |
| Cohort 2 (n=16) | 9.2 | ||||
| This compound 800 mg | - | - | - | - | |
| This compound 800 mg + Febuxostat 40 mg | - | -55% | - | - | |
| This compound 800 mg + Febuxostat 80 mg | -5.8 | -63% | 100% | 93% |
Data from a Phase II, open-label trial (NCT02252835) in patients with gout.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro URAT1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on the human urate transporter 1 (URAT1).
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293).
-
Parental HEK293 cells (for background determination).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Krebs-Ringer buffer (pH 7.4).
-
[¹⁴C]-Uric acid.
-
This compound stock solution in DMSO.
-
Positive control inhibitor (e.g., Benzbromarone).
-
24-well cell culture plates.
-
Scintillation counter and fluid.
Procedure:
-
Cell Culture: Culture hURAT1-HEK293 and parental HEK293 cells in DMEM with 10% FBS and antibiotics. Seed cells in 24-well plates to achieve 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in Krebs-Ringer buffer.
-
Pre-incubation: Wash the cell monolayers with pre-warmed Krebs-Ringer buffer. Add the compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Uric Acid Uptake: Initiate the uptake by adding [¹⁴C]-uric acid (final concentration, e.g., 750 µM) to each well. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold Krebs-Ringer buffer.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of URAT1 inhibition for each concentration of this compound compared to the vehicle control, after subtracting the background uptake in parental HEK293 cells. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Xanthine Oxidase (XO) Activity Assay
This protocol details an in vitro assay to measure the inhibitory effect of febuxostat on xanthine oxidase activity.
Materials:
-
Purified xanthine oxidase enzyme.
-
Xanthine or hypoxanthine substrate.
-
Potassium phosphate buffer (pH 7.4).
-
Febuxostat stock solution in DMSO.
-
Positive control inhibitor (e.g., allopurinol).
-
Spectrophotometer.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer and the xanthine/hypoxanthine substrate.
-
Inhibitor Addition: Add various concentrations of febuxostat or the positive control to the reaction mixture. Include a vehicle control (DMSO).
-
Enzyme Addition: Initiate the reaction by adding a known amount of xanthine oxidase to the mixture.
-
Measurement: Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of xanthine oxidase inhibition for each febuxostat concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Protocol 3: NLRP3 Inflammasome Activation Assay
This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on MSU crystal-induced NLRP3 inflammasome activation in macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., THP-1).
-
RPMI-1640 medium with 10% FBS.
-
Lipopolysaccharide (LPS).
-
Monosodium urate (MSU) crystals.
-
This compound stock solution in DMSO.
-
ELISA kits for IL-1β.
-
Western blotting reagents for caspase-1 p20.
Procedure:
-
Cell Culture and Priming: Culture macrophages and prime them with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.
-
MSU Crystal Stimulation: Add MSU crystals (e.g., 150 µg/mL) to the cells and incubate for 4-6 hours to activate the NLRP3 inflammasome.
-
Sample Collection: Collect the cell culture supernatants and cell lysates.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Caspase-1 Activation Analysis: Detect the presence of the active p20 subunit of caspase-1 in the cell lysates or concentrated supernatants by Western blotting.
-
Data Analysis: Compare the levels of IL-1β secretion and caspase-1 activation in this compound-treated cells to untreated (MSU-stimulated) controls to determine the inhibitory effect.
Protocol 4: Clinical Assessment of Combination Therapy
This protocol outlines the key assessments for a clinical trial evaluating this compound and febuxostat combination therapy, based on the NCT02252835 trial.[5]
Patient Population:
-
Adults (18-75 years) with a diagnosis of gout.
-
Screening serum uric acid (sUA) level of at least 8.0 mg/dL.
-
Estimated creatinine clearance ≥ 50 mL/min.
Treatment Regimen (Example from Cohort 2):
-
Weeks 1-2: this compound 800 mg once daily.
-
Week 3: this compound 800 mg plus febuxostat 40 mg once daily.
-
Week 4: this compound 800 mg plus febuxostat 80 mg once daily.
-
Weeks 5-6: Febuxostat 80 mg once daily.
Key Assessments:
-
Serum Uric Acid (sUA) Levels:
-
Principle: Enzymatic colorimetric assay. Uric acid is oxidized by uricase to produce allantoin and hydrogen peroxide. The hydrogen peroxide reacts with a chromogen in the presence of peroxidase to form a colored product, the intensity of which is proportional to the uric acid concentration.
-
Procedure: Collect blood samples at baseline and at specified time points throughout the study. Separate serum and analyze using an automated clinical chemistry analyzer.
-
-
Fractional Excretion of Uric Acid (FEUA):
-
Principle: To assess the uricosuric effect of this compound. FEUA is the fraction of uric acid filtered by the glomeruli that is excreted in the urine.
-
Calculation: FEUA (%) = [(Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine)] × 100.[6][8]
-
Procedure: Collect spot or 24-hour urine and simultaneous blood samples for uric acid and creatinine measurements.
-
-
Safety and Tolerability:
-
Monitor and record all adverse events.
-
Perform regular clinical laboratory tests (hematology, chemistry, urinalysis) and vital sign measurements.
-
Conclusion
The combination of this compound and febuxostat presents a promising therapeutic strategy for the comprehensive management of gout. By targeting both uric acid production and excretion, this combination therapy has demonstrated superior sUA lowering efficacy compared to monotherapy. Furthermore, the intrinsic anti-inflammatory properties of this compound may mitigate the risk of gout flares that can be associated with the initiation of urate-lowering treatments. The protocols provided herein offer a framework for the preclinical and clinical evaluation of this combination therapy, enabling researchers and drug development professionals to further investigate its potential in improving patient outcomes in gout.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 1258377 - Inhibition Assay: URAT1 (Uric Acid Transporter 1) is expressed on the apical membrane in renal tubules. It mediates the re-uptake of uric acid from the urine into the blood. Inhibition of URAT1 leads to increased excretion of uric acid in the urine, and is therefore a potential mode of action for drugs that lower serum uric acid concentrations. Probenecid and Benzbromarone, for example, have been used clinically for treatment of gout and hyperuricemia, and they both act on URAT1 to reduce uric acid reuptake. However, benzbromarone was withdrawn from the market due to liver toxicity via mechanisms independent of URAT1, and probenecid acts on numerous transporter proteins, resulting in interactions with a variety of other drugs.An in vitro URAT1 assay is useful for identifying compounds with potential activity in lowering serum uric acid. A suitable assay involves transfection of cells (e g human embryonic kidney cells "HEK") with a vector encoding human URAT1. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Arhalofenate Dosage and Protocols for In Vivo Mouse Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arhalofenate is a dual-acting therapeutic agent under investigation primarily for the treatment of gout. It exhibits both uricosuric and anti-inflammatory properties, making it a compound of significant interest. This compound's mechanism of action involves the inhibition of uric acid reabsorption in the kidneys and the suppression of the inflammatory response to monosodium urate (MSU) crystals. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and underlying mechanisms of this compound for in vivo studies in mouse models.
Mechanism of Action
This compound operates through a dual mechanism to achieve its therapeutic effects:
-
Uricosuric Effect: this compound's active metabolite, this compound acid, is a potent inhibitor of the renal urate transporter 1 (URAT1).[1][2] It also inhibits other organic anion transporters, including OAT4 and OAT10, which are involved in uric acid reabsorption in the proximal tubules of the kidney.[1][2] By blocking these transporters, this compound increases the fractional excretion of uric acid, thereby lowering serum uric acid levels.
-
Anti-inflammatory Effect: this compound acid exerts anti-inflammatory effects by activating AMP-activated protein kinase (AMPK) signaling in macrophages.[3] This activation leads to the inhibition of the NLRP3 inflammasome, a key component in the inflammatory cascade triggered by MSU crystals.[3] The downstream effect is a reduction in the production and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[3] this compound is a non-agonist ligand of peroxisome proliferator-activated receptor γ (PPARγ), and its activation of AMPK is a key part of its anti-inflammatory action.[1][3]
Data Presentation: In Vivo Efficacy in Mouse Models
The following table summarizes the quantitative data from a key in vivo mouse study investigating the anti-inflammatory effects of this compound.
| Parameter | Model | Mouse Strain | This compound Dosage | Vehicle Control | This compound Treatment | Percent Reduction | Reference |
| Total Leukocyte Ingress (cells/mL) | MSU-induced Air Pouch | C57BL/6 | 250 mg/kg, oral | 1.8 x 107 | 0.8 x 107 | ~56% | [3] |
| Neutrophil Influx (cells/mL) | MSU-induced Air Pouch | C57BL/6 | 250 mg/kg, oral | 1.5 x 107 | 0.6 x 107 | ~60% | [3] |
| IL-1β (pg/mL) | MSU-induced Air Pouch | C57BL/6 | 250 mg/kg, oral | ~1200 | ~400 | ~67% | [3][4] |
| IL-6 (pg/mL) | MSU-induced Air Pouch | C57BL/6 | 250 mg/kg, oral | ~2500 | ~1000 | ~60% | [3][4] |
| CXCL1 (pg/mL) | MSU-induced Air Pouch | C57BL/6 | 250 mg/kg, oral | ~4000 | ~1500 | ~63% | [3][4] |
Experimental Protocols
Monosodium Urate (MSU) Crystal-Induced Subcutaneous Air Pouch Model
This model is widely used to study the acute inflammatory response characteristic of a gout flare.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 1% carboxymethylcellulose / 2% Tween-80)
-
Sterile air
-
Monosodium urate (MSU) crystals
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Syringes and needles (25-27 gauge)
Procedure:
-
Air Pouch Formation:
-
Anesthetize the mice.
-
Shave the dorsal area.
-
Inject 5 mL of sterile air subcutaneously on day 0 to create the air pouch.
-
On day 3 or 4, re-inflate the pouch with 3 mL of sterile air to maintain the space.[3]
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound orally (e.g., by gavage) at a dosage of 250 mg/kg daily for 3 consecutive days (days 4, 5, and 6).[3] The control group receives the vehicle alone.
-
-
Induction of Inflammation:
-
On day 7, approximately 30 minutes after the final dose of this compound or vehicle, inject 20 mg of MSU crystals suspended in 5 mL of sterile saline directly into the air pouch.[3]
-
-
Sample Collection and Analysis:
-
After a set time (e.g., 4-6 hours) post-MSU injection, euthanize the mice.
-
Carefully aspirate the fluid (lavage) from the air pouch.
-
Determine the total number of infiltrating leukocytes and neutrophils using a hemocytometer or automated cell counter.
-
Centrifuge the lavage fluid and collect the supernatant for cytokine analysis.
-
Measure the concentrations of IL-1β, IL-6, and CXCL1 in the supernatant using specific ELISA kits.[5][6]
-
Measurement of Serum Uric Acid
Materials:
-
Blood collection tubes (e.g., serum separator tubes or EDTA tubes for plasma)
-
Centrifuge
-
Uric acid assay kit (colorimetric or fluorometric)
-
Spectrophotometer or fluorometer
Procedure:
-
Blood Collection:
-
Collect blood from mice via appropriate methods (e.g., submandibular, saphenous, or terminal cardiac puncture under anesthesia).
-
For accurate uric acid measurement, it is crucial to process the blood promptly to avoid false elevations. Anesthetize the mice and ensure they are breathing during collection.[7]
-
-
Sample Preparation:
-
For serum, allow the blood to clot for approximately 20-30 minutes at room temperature.
-
For plasma, collect blood in tubes containing an anticoagulant like EDTA or lithium heparin.
-
Centrifuge the tubes at 1,000-2,000 x g for 10 minutes to separate the serum or plasma from the blood cells.[8]
-
Carefully collect the supernatant (serum or plasma).
-
-
Uric Acid Measurement:
-
Follow the manufacturer's instructions for the chosen uric acid assay kit. These kits typically involve the enzymatic conversion of uric acid by uricase, leading to a detectable colorimetric or fluorescent product.[9][10]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the uric acid concentration based on a standard curve.
-
Visualizations
Caption: this compound's anti-inflammatory signaling pathway in macrophages.
Caption: this compound's uricosuric mechanism of action in the kidney.
Caption: Experimental workflow for an in vivo mouse study of this compound.
References
- 1. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Psoriasis-like Inflammation Induced in an Air-pouch Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. False in vitro and in vivo elevations of uric acid levels in mouse blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idexxbioanalytics.com [idexxbioanalytics.com]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. biolabo.fr [biolabo.fr]
Application Notes and Protocols for Arhalofenate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arhalofenate is a dual-acting therapeutic agent with both uricosuric and anti-inflammatory properties.[1] It is being investigated for the treatment of gout and hyperuricemia.[2] this compound and its active form, this compound acid, modulate several key cellular pathways, making it a valuable tool for in vitro research in areas such as inflammation, metabolic disease, and kidney function.[3][4]
This compound's primary mechanisms of action include the inhibition of uric acid transporters and the modulation of inflammatory signaling pathways. It has been shown to inhibit the renal uric acid transporters URAT1, OAT4, and OAT10, which are responsible for the reabsorption of uric acid in the kidneys.[2] Additionally, this compound exhibits anti-inflammatory effects by activating peroxisome proliferator-activated receptor gamma (PPARγ) and AMP-activated protein kinase (AMPK), leading to the suppression of pro-inflammatory cytokine production, such as interleukin-1β (IL-1β).[3]
These application notes provide detailed protocols for the preparation of this compound for cell culture experiments and for conducting key assays to investigate its biological effects.
Data Presentation
Table 1: Inhibitory Activity of this compound Acid Against Human Uric Acid Transporters
| Transporter | IC50 (μM) |
| URAT1 | 92 |
| OAT4 | 2.6 |
| OAT10 | 53 |
Data sourced from in vitro studies using HEK293 cells expressing the respective transporters.[2]
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Assay | Cell Type | Recommended Concentration Range | Reference |
| Anti-inflammatory Activity (IL-1β inhibition) | Murine Bone Marrow-Derived Macrophages (BMDMs) | 25 - 100 µM | [5][6] |
| AMPK Activation | Murine Bone Marrow-Derived Macrophages (BMDMs) | 100 µM | [5] |
| Uric Acid Transport Inhibition | Human Kidney (HK-2) Cells | Not specified, but effective at reducing UA-induced effects | |
| Cell Viability | Human Kidney (HK-2) Cells | Not specified, shown to enhance viability in the presence of uric acid |
Signaling Pathways and Experimental Workflow
This compound's Dual Mechanism of Action
Caption: Dual mechanism of this compound action.
General Experimental Workflow for Studying this compound's Effects
Caption: General experimental workflow.
Protocols
Preparation of this compound Acid Stock Solution
For in vitro studies, the active form, this compound acid, should be used.[6] Due to its hydrophobic nature, a stock solution in dimethyl sulfoxide (DMSO) is recommended.
Materials:
-
This compound acid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of this compound acid powder into a sterile microcentrifuge tube.
-
To prepare a 100 mM stock solution, add the appropriate volume of DMSO. For example, to 40.78 mg of this compound acid (Molecular Weight: 407.8 g/mol ), add 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.[7][8]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[7]
Protocol for Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[2][3]
Materials:
-
Cells cultured in a 96-well plate
-
This compound acid working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.01 M HCl in 10% SDS solution) or DMSO
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and treat the cells with various concentrations of this compound acid (prepared by diluting the stock solution in serum-free medium) for the desired duration (e.g., 24-48 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound acid concentration).
-
After the treatment period, remove the medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, protected from light.
-
Add 100 µL of MTT solvent to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Protocol for Uric Acid Uptake Assay
This protocol is designed for assessing the inhibitory effect of this compound on uric acid transport in cells, such as HEK293 cells overexpressing URAT1 or HK-2 cells.[9][10]
Materials:
-
HEK293-URAT1 or HK-2 cells
-
24- or 96-well plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[¹⁴C]-Uric acid
-
Unlabeled uric acid
-
This compound acid working solutions
-
Positive control inhibitor (e.g., probenecid)
-
Cell lysis buffer
-
Scintillation fluid and counter
Procedure:
-
Seed cells in 24- or 96-well plates and grow to confluency.
-
Wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells with this compound acid working solutions or controls in assay buffer for 10-30 minutes at 37°C.
-
Initiate the uptake by adding assay buffer containing [¹⁴C]-uric acid and unlabeled uric acid to each well.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with cell lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound acid.
Protocol for IL-1β Measurement by ELISA
This protocol quantifies the amount of IL-1β secreted into the cell culture supernatant, typically from macrophages stimulated with monosodium urate (MSU) crystals.[11]
Materials:
-
Cell culture supernatant samples
-
Human or mouse IL-1β ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Culture macrophages (e.g., BMDMs or THP-1 cells) and prime with LPS (e.g., 100 ng/mL for 3 hours) if necessary to induce pro-IL-1β expression.
-
Treat the cells with this compound acid for 1 hour before stimulating with MSU crystals (e.g., 250 µg/mL) for 6-24 hours.[12][13]
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.[14]
-
Perform the ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding standards and samples to a plate pre-coated with an anti-IL-1β capture antibody.
-
Incubating to allow IL-1β to bind.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating and washing, followed by the addition of a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the concentration of IL-1β in the samples based on the standard curve.[15]
Protocol for Western Blot Analysis of AMPK Phosphorylation
This protocol detects the activation of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.[16][17]
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound acid as desired.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total AMPKα to normalize the data.
-
Quantify the band intensities using densitometry software.
Protocol for Glucose Uptake Assay
This assay measures the uptake of a fluorescently labeled glucose analog, 2-NBDG, into cultured cells.
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
This compound acid working solutions
-
Insulin (as a positive control)
-
Cell-based assay buffer or PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to the desired confluency.
-
Wash the cells with PBS and then starve them in glucose-free medium for 2-4 hours.
-
Treat the cells with this compound acid or controls in glucose-free medium for the desired time.
-
Add 2-NBDG to a final concentration of 100-200 µg/mL and incubate for 10-60 minutes at 37°C.[18]
-
Stop the uptake by removing the medium and washing the cells three times with ice-cold PBS.
-
Add 100 µL of cell-based assay buffer to each well.
-
Measure the fluorescence using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.[18]
References
- 1. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abcam.com [abcam.com]
- 15. stemcell.com [stemcell.com]
- 16. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AMP-activated protein kinase promotes macrophage polarization to an anti-inflammatory functional phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Arhalofenate Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arhalofenate is a dual-acting therapeutic agent under investigation for the treatment of gout. It exhibits both uricosuric and anti-inflammatory properties. As a uricosuric agent, it promotes the excretion of uric acid by inhibiting renal transporters like URAT1, OAT4, and OAT10. Its anti-inflammatory effects are mediated through the modulation of key signaling pathways involved in gout flares. For laboratory-based research, this compound is commonly dissolved in dimethyl sulfoxide (DMSO). Understanding the stability of this compound in DMSO is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a summary of the known stability of small molecules in DMSO, outlines protocols to determine this compound's stability, and details its mechanism of action with accompanying pathway diagrams.
This compound: Mechanism of Action
This compound exerts its therapeutic effects through two primary mechanisms: reducing serum uric acid levels and suppressing inflammation.
-
Uricosuric Effect: this compound inhibits the function of uric acid transporters in the kidneys, primarily URAT1, OAT4, and OAT10. This inhibition prevents the reabsorption of uric acid, leading to its increased excretion in urine and a subsequent reduction of serum uric acid levels.
-
Anti-inflammatory Effect: The anti-inflammatory properties of this compound are attributed to its ability to activate AMP-activated protein kinase (AMPK) signaling.[1][2][3] This activation leads to the inhibition of the NLRP3 inflammasome, a key component in the inflammatory cascade triggered by monosodium urate (MSU) crystals in gout.[1] Furthermore, this compound has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which contributes to the reduction of caspase-1 activity, a critical enzyme in the processing of pro-inflammatory cytokines.[4]
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's anti-inflammatory signaling pathway.
Stability of this compound in DMSO
General Stability of Compounds in DMSO: A Summary
The stability of compounds in DMSO is influenced by several factors including storage temperature, water content, and the number of freeze-thaw cycles.
| Parameter | Condition | General Observation | Citation |
| Storage Temperature | Room Temperature | Probability of observing a compound: 92% after 3 months, 83% after 6 months, 52% after 1 year. | [5] |
| 40°C (Accelerated) | Most compounds are stable for 15 weeks. | [6][7] | |
| Water Content | "Wet" DMSO (e.g., 90:10 DMSO:water) | 85% of compounds were found to be stable over a 2-year period at 4°C. Water is a more significant factor in compound degradation than oxygen. | [6][7] |
| Freeze-Thaw Cycles | Up to 11-25 cycles | No significant compound loss observed for most compounds. | [6][7] |
| Container Material | Glass vs. Polypropylene | No significant difference in compound recovery was observed over 5 months at room temperature. | [6][7] |
Protocols for Determining this compound Stability in DMSO
Given the lack of specific stability data for this compound, it is recommended that researchers perform in-house stability studies. The following protocols provide a framework for these assessments.
Experimental Workflow for Stability Assessment
References
- 1. This compound | C19H17ClF3NO4 | CID 12082259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Arhalofenate's Effect on Urate Transport: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arhalofenate is a novel therapeutic agent under investigation for the management of hyperuricemia in patients with gout. It exhibits a dual mechanism of action, functioning as both a uricosuric and an anti-inflammatory agent. As a uricosuric, this compound enhances the renal excretion of uric acid by inhibiting key transporters involved in its reabsorption in the proximal tubules of the kidney.[1][2] Its anti-inflammatory properties are attributed to the suppression of interleukin-1β (IL-1β), a key cytokine in gouty inflammation.[3][4] This document provides detailed protocols for quantifying the inhibitory effects of this compound on major urate transporters and its anti-inflammatory activity.
Quantitative Data Summary
The inhibitory potency of this compound's active metabolite, this compound acid, against key human renal urate transporters has been characterized in vitro. The following tables summarize the available quantitative data, providing a comparative overview of its effects.
Table 1: Inhibitory Potency (IC50) of this compound Acid on Urate Transporters
| Transporter | IC50 (µM) | Experimental System |
| URAT1 | 92 | HEK293 cells |
| OAT4 | 2.6 | HEK293 cells |
| OAT10 | 53 | HEK293 cells |
Data compiled from in vitro studies measuring the uptake of 14C-uric acid in HEK293 cells transiently expressing the respective transporter.[1]
Table 2: Comparative Inhibitory Potency (IC50 in µM) of Uricosuric Agents
| Transporter | This compound Acid | Probenecid | Benzbromarone |
| URAT1 | 92 | 750 | 0.30 |
| OAT4 | 2.6 | 29 | 1.5 |
| OAT10 | 53 | 1000 | >3 |
This table provides a comparative view of the in vitro potency of this compound acid against other known uricosuric agents.[1]
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are mediated through two primary pathways: the inhibition of renal urate reabsorption and the suppression of inflammatory responses to monosodium urate (MSU) crystals.
Experimental Protocols
The following protocols provide a framework for the in vitro assessment of this compound's inhibitory activity on urate transporters and its anti-inflammatory effects.
Protocol 1: In Vitro Inhibition of URAT1, OAT4, and OAT10-Mediated Urate Transport in HEK293 Cells
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound acid for the human URAT1, OAT4, and OAT10 transporters.
Materials:
-
Human Embryonic Kidney (HEK293) cells
-
Expression vectors for human URAT1, OAT4, and OAT10
-
Mock vector (empty plasmid) for control
-
Cell culture medium (e.g., DMEM) with supplements (10% FBS, penicillin/streptomycin)
-
Transfection reagent
-
[¹⁴C]-Uric acid
-
This compound acid
-
Positive control inhibitors (e.g., Probenecid, Benzbromarone)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells to 70-80% confluency.
-
Transfect cells with the respective transporter expression vector (URAT1, OAT4, or OAT10) or mock vector using a suitable transfection reagent.
-
Allow 24-48 hours for transporter expression.
-
-
Urate Uptake Assay:
-
Seed transfected cells into 24-well plates.
-
On the day of the assay, wash cells twice with pre-warmed assay buffer.
-
Prepare serial dilutions of this compound acid and positive controls in the assay buffer.
-
Pre-incubate cells with the test compounds for 10-15 minutes at 37°C.
-
Initiate uptake by adding assay buffer containing [¹⁴C]-uric acid.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells with cell lysis buffer.
-
Measure radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of each lysate to normalize uptake data.
-
Subtract non-specific uptake (from mock-transfected cells) to obtain transporter-specific uptake.
-
Calculate the percentage of inhibition for each this compound acid concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound acid concentration to determine the IC50 value.
-
Protocol 2: In Vitro MSU Crystal-Induced IL-1β Release Assay in Macrophages
This protocol is designed to quantify the anti-inflammatory effect of this compound acid by measuring its ability to inhibit IL-1β release from macrophages stimulated with monosodium urate (MSU) crystals.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary human/murine macrophages
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
MSU crystals
-
This compound acid
-
Positive control inhibitor (e.g., Colchicine)
-
ELISA kit for human or murine IL-1β
Procedure:
-
Macrophage Culture and Priming:
-
Culture macrophages in appropriate medium. For THP-1 cells, differentiate into macrophages by treating with PMA for 24-48 hours.
-
Prime the macrophages with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours to upregulate pro-IL-1β expression.
-
-
Inhibition and Stimulation:
-
Wash the primed macrophages to remove LPS.
-
Pre-incubate the cells with various concentrations of this compound acid or a positive control for 1 hour.
-
Stimulate the cells with MSU crystals (e.g., 250 µg/mL) for 6-24 hours.
-
-
Quantification of IL-1β:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound acid compared to the MSU crystal-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound acid concentration to determine the IC50 value.
-
Conclusion
The provided protocols and data offer a comprehensive framework for researchers to quantify the dual uricosuric and anti-inflammatory effects of this compound. By inhibiting key urate transporters and suppressing MSU crystal-induced IL-1β release, this compound presents a promising therapeutic strategy for the management of gout. The detailed methodologies and structured data presentation in these application notes are intended to facilitate further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jrheum.org [jrheum.org]
- 4. The Pharmacodynamics, Pharmacokinetics, and Safety of this compound in Combination with Febuxostat When Treating Hyperuricemia Associated with Gout | The Journal of Rheumatology [jrheum.org]
Application Note and Protocols for Measuring IL-1β Inhibition by Arhalofenate In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arhalofenate is a novel investigational drug with a dual mechanism of action, functioning as a uricosuric agent and possessing anti-inflammatory properties.[1][2][3] Its anti-inflammatory effects are attributed to the inhibition of interleukin-1β (IL-1β), a key cytokine in inflammatory responses, particularly in conditions like gout.[1][4][5] The active form of the drug, this compound acid, exerts its effects by suppressing the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and secretion of IL-1β.[6][7][8][9] This application note provides detailed protocols for in vitro assays to measure the inhibitory effect of this compound on IL-1β production, along with data presentation and visualization of the underlying signaling pathway and experimental workflow.
IL-1β Signaling Pathway and this compound's Mechanism of Action
The NLRP3 inflammasome is a critical component of the innate immune system that responds to cellular danger signals, such as monosodium urate (MSU) crystals in the context of gout. Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity induces the cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is subsequently secreted from the cell, driving inflammation. This compound acid has been shown to inhibit this pathway, leading to a reduction in IL-1β secretion.[6][7][8] The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK) signaling.[7][8][9]
Caption: this compound's inhibition of the IL-1β pathway.
Experimental Protocols
This section details the in vitro methods to quantify the inhibitory effect of this compound acid on MSU crystal-induced IL-1β production in macrophages.
Cell Culture and Differentiation
Cell Line: Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation of Bone Marrow Cells:
-
Euthanize a C57BL/6 mouse according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia and remove surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow with RPMI-1640 medium using a 25-gauge needle and syringe.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
-
Differentiation into Macrophages:
-
Culture the bone marrow cells in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
On day 3, add fresh differentiation medium.
-
On day 6 or 7, the cells will have differentiated into BMDMs and are ready for use.
-
In Vitro Model of MSU Crystal-Induced IL-1β Production
-
Cell Plating:
-
Harvest the differentiated BMDMs using a cell scraper.
-
Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Allow the cells to adhere overnight.
-
-
Priming Step:
-
Prime the BMDMs with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours. This step upregulates the expression of pro-IL-1β.
-
-
This compound Acid Treatment and MSU Crystal Stimulation:
Measurement of IL-1β by ELISA
-
Sample Collection:
-
After the 18-hour incubation, centrifuge the culture plates at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Perform a sandwich ELISA for murine IL-1β according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).
-
Briefly, coat a 96-well plate with a capture antibody against murine IL-1β.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a standard curve of recombinant murine IL-1β.
-
Incubate, then wash the plate.
-
Add a biotinylated detection antibody against murine IL-1β.
-
Incubate, then wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, then wash the plate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
-
Analysis of NLRP3 Inflammasome Components by Western Blot
-
Cell Lysis:
-
After collecting the supernatants, wash the adherent cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blot Procedure:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against NLRP3, pro-caspase-1, cleaved caspase-1 (p10), and a loading control (e.g., β-actin or GAPDH).[6]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound Acid on MSU Crystal-Induced IL-1β Secretion in BMDMs
| Treatment Group | This compound Acid (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Vehicle Control | 0 | Value | - |
| MSU Crystals | 0 | Value | 0% |
| MSU + this compound | 25 | Value | Value |
| MSU + this compound | 50 | Value | Value |
| MSU + this compound | 100 | Value | Value |
Note: Data would be populated from experimental results. One study reported that 100 µM this compound acid attenuated MSU crystal-induced IL-1β release in cultured murine BMDMs.[7][8] Another study in isolated murine macrophages showed an 83% suppression of IL-1β release.[4]
Table 2: Densitometric Analysis of Western Blot Results for NLRP3 Inflammasome Components
| Treatment Group | This compound Acid (µM) | Relative NLRP3 Expression | Relative Cleaved Caspase-1 (p10) Expression |
| Vehicle Control | 0 | Value | Value |
| MSU Crystals | 0 | Value | Value |
| MSU + this compound | 100 | Value | Value |
Note: Expression levels should be normalized to the loading control. Studies have shown that this compound acid reduces the expression of NLRP3 and cleaved caspase-1 in response to MSU crystals.[6]
Experimental Workflow
The overall experimental workflow for measuring the in vitro inhibition of IL-1β by this compound is depicted below.
Caption: Workflow for in vitro IL-1β inhibition assay.
The protocols described in this application note provide a robust framework for researchers to measure the inhibitory effects of this compound on IL-1β production in an in vitro setting. By utilizing ELISA and Western blotting, it is possible to quantify the reduction in secreted IL-1β and confirm the mechanism of action through the suppression of the NLRP3 inflammasome. These assays are valuable tools for the continued investigation and development of this compound as a therapeutic agent for inflammatory diseases.
References
- 1. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Acid Inhibits Urate Crystal-Induced Inflammatory Responses through Activation of AMP-Activated Protein Kinase (AMPK) Signaling - ACR Meeting Abstracts [acrabstracts.org]
- 4. The Pharmacodynamics, Pharmacokinetics, and Safety of this compound in Combination with Febuxostat When Treating Hyperuricemia Associated with Gout | The Journal of Rheumatology [jrheum.org]
- 5. jrheum.org [jrheum.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Arhalofenate Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Arhalofenate concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a dual-acting small molecule. In vitro, its active form, this compound acid, exhibits two primary mechanisms of action:
-
Uricosuric Activity: It inhibits uric acid transporters, specifically URAT1, OAT4, and OAT10.[1][2][3][4][5] This is relevant for studies involving renal tubular cells and uric acid transport.
-
Anti-inflammatory Activity: It demonstrates anti-inflammatory properties by activating AMP-activated protein kinase (AMPK) signaling.[6][7][8][9] This leads to the inhibition of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines like IL-1β in response to inflammatory stimuli such as monosodium urate (MSU) crystals.[6][7][10]
This compound acid is also known to be a non-agonist ligand of peroxisome proliferator-activated receptor γ (PPARγ).[3][6][7]
Q2: What is the active form of this compound to use in cell culture?
For in vitro studies, it is recommended to use This compound acid , which is the active metabolite of this compound.[6][7]
Q3: What are the recommended starting concentrations for this compound acid in cell culture experiments?
Based on published studies, a common concentration range for this compound acid in cell culture is between 25 µM and 100 µM .[6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[6]
Q4: How should I prepare this compound acid for cell culture experiments?
This compound acid is sparingly soluble in water. It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[11]
-
Preparation of Stock Solution: Dissolve this compound acid in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 100 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[11]
-
Working Solution: Prepare fresh dilutions of the stock solution in your cell culture medium just before use. Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[11]
Q5: In which cell types has this compound acid been studied in vitro?
This compound acid has been studied in various cell types, including:
-
Bone Marrow-Derived Macrophages (BMDMs): To investigate its anti-inflammatory effects in response to MSU crystals.[6][7][9]
-
HK-2 cells (human kidney proximal tubule cells): To study its effects on uric acid transport and hyperuricemia models.[3]
-
HEK293 cells: Used for transient expression of urate transporters (URAT1, OAT4, OAT10) to assess the inhibitory activity of this compound acid.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak biological effect observed | Sub-optimal Concentration: The concentration of this compound acid may be too low. | Perform a dose-response study with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the EC50 for your specific cell line and endpoint. |
| Incorrect Active Form: this compound was used instead of this compound acid. | Ensure you are using this compound acid for your in vitro experiments. | |
| Compound Instability: The compound may have degraded due to improper storage or handling. | Prepare fresh dilutions from a new aliquot of the stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[11] | |
| Cell Line Insensitivity: The chosen cell line may not express the necessary targets (e.g., URAT1, AMPK). | Confirm the expression of target proteins in your cell line via Western blot or qPCR. Consider using a different, more responsive cell line. | |
| High Cell Death or Cytotoxicity | Concentration Too High: The concentration of this compound acid is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50. Use concentrations well below the toxic level for your experiments.[6] |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration in the culture medium is as low as possible, typically below 0.5%.[11] Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Compound Precipitation: this compound acid may have precipitated out of the culture medium. | Visually inspect the culture medium for any precipitate after adding the compound. Consider using a lower concentration or a different solvent system if solubility is an issue. | |
| Inconsistent or Variable Results | Inconsistent Cell Seeding: Uneven cell distribution can lead to variability. | Ensure a single-cell suspension before seeding and use calibrated pipettes for consistent cell numbers in each well.[11] |
| Variable Compound Activity: Inconsistent dilutions or compound degradation. | Always prepare fresh dilutions of this compound acid from the stock solution immediately before each experiment.[11] | |
| Cell Passage Number: High passage numbers can lead to phenotypic changes and altered responses. | Use cells with a consistent and low passage number for all experiments. |
Quantitative Data Summary
Table 1: In Vitro Concentrations of this compound Acid
| Cell Type | Concentration Range | Purpose of Study | Reference(s) |
| Murine BMDMs | 25 µM, 50 µM, 100 µM | Inhibition of MSU crystal-induced IL-1β release and NLRP3 inflammasome activation. | [6] |
| HK-2 cells | Not explicitly stated, but used to simulate hyperuricemia. | Alleviation of hyperuricemia and inflammation. | [3] |
| HEK293 cells (expressing urate transporters) | IC50 values determined | Inhibition of urate transport. | [5] |
Table 2: IC50 Values for this compound Acid Inhibition of Urate Transporters
| Transporter | IC50 (µM) | Reference(s) |
| URAT1 | 92 | [5] |
| OAT4 | 2.6 | [5] |
| OAT10 | 53 | [5] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay for this compound Acid
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound acid at various concentrations (e.g., 0, 2, 10, 20, 50, 100, 200, 400 µM) in your cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound acid dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: After incubation, assess cell viability using a standard method such as the MTT or LDH assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound acid concentration to determine the IC50 value.
Protocol 2: Assessment of Anti-inflammatory Activity in Macrophages
-
Cell Seeding and Priming: Seed BMDMs in a 24-well plate. Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to induce pro-IL-1β expression.
-
Pre-treatment: Remove the LPS-containing medium and pre-treat the cells with various non-toxic concentrations of this compound acid (determined from Protocol 1) or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with MSU crystals (e.g., 0.2 mg/mL) for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants to measure secreted IL-1β.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Cell Lysate Analysis (Optional): Lyse the cells to extract proteins. Perform Western blotting to analyze the expression and activation of proteins in the NLRP3 inflammasome and AMPK signaling pathways (e.g., NLRP3, cleaved caspase-1, phosphorylated AMPK).
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ard.bmj.com [ard.bmj.com]
- 6. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling [escholarship.org]
- 8. This compound Acid Inhibits Urate Crystal-Induced Inflammatory Responses through Activation of AMP-Activated Protein Kinase (AMPK) Signaling - ACR Meeting Abstracts [acrabstracts.org]
- 9. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pharmacodynamics, Pharmacokinetics, and Safety of this compound in Combination with Febuxostat When Treating Hyperuricemia Associated with Gout | The Journal of Rheumatology [jrheum.org]
- 11. benchchem.com [benchchem.com]
Arhalofenate solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Arhalofenate in aqueous solutions.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Researchers may face challenges in dissolving this compound, a prodrug that is hydrolyzed to its active form, this compound acid. Both forms can exhibit poor aqueous solubility. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Precipitate Formation or Incomplete Dissolution of this compound in Aqueous Buffer
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility of this compound/Arhalofenate Acid | This compound is a crystalline solid with inherently low water solubility. Its active metabolite, this compound acid, may also have limited solubility in neutral aqueous solutions. |
| 1. pH Adjustment: this compound acid is a weak acid. Increasing the pH of the aqueous solution above its pKa will ionize the carboxylic acid group, significantly increasing its solubility. Start by preparing a stock solution in a slightly basic buffer (e.g., phosphate buffer, pH 7.4-8.0).2. Co-solvent System: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Subsequently, dilute the stock solution into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.1% v/v).3. Use of Solubilizing Agents: Consider the use of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes, which can enhance the aqueous solubility of this compound. | |
| Hydrolysis of this compound to this compound Acid | This compound is a prodrug that can hydrolyze to the less soluble this compound acid, especially at non-neutral pH or in the presence of esterases. |
| 1. Control pH and Temperature: Perform dissolution at a neutral pH and lower temperatures to minimize hydrolysis if the parent compound is required.2. Freshly Prepare Solutions: Prepare this compound solutions immediately before use to minimize the extent of hydrolysis. | |
| Common Ion Effect | If using a buffer containing ions that can form a less soluble salt with this compound acid, precipitation may occur. |
| 1. Buffer Selection: Choose a buffer system that does not contain ions known to form poorly soluble salts with compounds structurally similar to this compound acid.2. Lower Buffer Concentration: If possible, reduce the concentration of the buffer. | |
| Incorrect Form of the Compound | The crystalline form of a compound is generally less soluble than its amorphous form.[1] |
| 1. Amorphous Solid Dispersion: If feasible, consider the preparation of an amorphous solid dispersion of this compound with a suitable polymer to enhance its dissolution rate and apparent solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents can I dissolve this compound?
This compound is expected to be soluble in common organic solvents. A summary of suitable solvents is provided in the table below.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing concentrated stock solutions. |
| Ethanol | Soluble | Another suitable solvent for stock solutions. |
| Methanol | Likely Soluble | Can be used as an alternative to ethanol. |
| Acetone | Likely Soluble | Useful for certain analytical applications. |
Note: Always use high-purity, anhydrous solvents for preparing stock solutions to ensure stability.
Q3: How can I prepare a working solution of this compound in a cell culture medium?
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1% v/v).
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore other solubilization methods.
Q4: My this compound solution is cloudy. What should I do?
Cloudiness or turbidity indicates that the compound has precipitated out of the solution. This could be due to exceeding its solubility limit in the aqueous medium, hydrolysis to the less soluble this compound acid, or interactions with components of your medium.
-
Troubleshooting Steps:
-
Vortex/Sonicate: Gently vortex or sonicate the solution to see if the precipitate redissolves.
-
Warm the Solution: Gently warm the solution (e.g., to 37°C) as solubility often increases with temperature. However, be cautious as this may also accelerate hydrolysis.
-
Filter the Solution: If the precipitate does not redissolve, you can filter the solution through a 0.22 µm syringe filter to remove the undissolved compound. Note that this will lower the actual concentration of your working solution.
-
Re-prepare at a Lower Concentration: The most reliable solution is to prepare a new working solution at a lower final concentration.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous experimental media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 415.79 g/mol .
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Apparent Solubility of this compound Acid by pH Adjustment
Objective: To determine the effect of pH on the solubility of this compound acid.
Materials:
-
This compound acid powder
-
A series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
Shake-flask or rotating incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound acid powder to separate flasks, each containing a buffer of a specific pH.
-
Incubate the flasks in a shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved powder.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of this compound acid in the filtered supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the solubility of this compound acid as a function of pH.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Enhancing this compound Solubility
Caption: A troubleshooting workflow for addressing this compound solubility issues.
This compound Signaling Pathway
This compound exerts its therapeutic effects through multiple mechanisms, primarily involving the inhibition of the URAT1 transporter and modulation of the PPARγ and AMPK signaling pathways.[2][3]
Caption: The dual mechanism of action of this compound.
References
- 1. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling [escholarship.org]
Preventing Arhalofenate degradation in experimental setups
Welcome to the technical support center for Arhalofenate. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound, with a focus on preventing its degradation and ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a small molecule with the chemical formula C₁₉H₁₇ClF₃NO₄ and a molecular weight of approximately 415.8 g/mol .[1] It is under investigation for the treatment of gout and hyperuricemia.[1] Its mechanism of action involves acting as a partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma, which contributes to improved glucose and lipid management.[1]
Q2: What is the primary mechanism of action of this compound in the context of gout research?
This compound has a dual mechanism of action. It acts as a uricosuric agent by inhibiting the reabsorption of uric acid in the kidneys. Additionally, it possesses anti-inflammatory properties by suppressing the production of interleukin-1β (IL-1β) in response to monosodium urate crystals.[2][3]
Q3: How should I prepare this compound for in vitro experiments?
Q4: What is a suitable vehicle for administering this compound in animal studies?
In a murine air pouch model, this compound has been administered orally in a vehicle consisting of 1% carboxymethylcellulose and 2% Tween-80 in water. This formulation is suitable for creating a stable suspension for oral gavage.[5]
Q5: Are there any known drug interactions I should be aware of in my experimental design?
This compound has been studied in combination with other gout medications like febuxostat.[6] When designing experiments, it is important to consider potential interactions with other compounds you may be using. For instance, co-administration with potent CYP3A4 inhibitors was an exclusion criterion in some clinical trials, suggesting a potential for metabolic interactions.[7]
Troubleshooting Guide: Preventing this compound Degradation
Issue 1: I am seeing variable or lower-than-expected activity of this compound in my aqueous-based assays.
-
Potential Cause: Hydrolytic Degradation this compound contains an ester functional group, which can be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH or elevated temperatures.[8][9] Hydrolysis would cleave the ester bond, leading to the formation of two new molecules and a loss of the parent compound's activity.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your experimental buffer or medium is maintained within a stable range, ideally close to neutral (pH 7.0-7.4), unless the experimental protocol requires otherwise.
-
Temperature Management: Prepare this compound solutions fresh before use and avoid prolonged storage at room temperature. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Minimize freeze-thaw cycles.
-
Fresh Preparations: Always prepare fresh working solutions of this compound from a frozen stock solution for each experiment to minimize the impact of any potential degradation in the aqueous environment.
-
Issue 2: My experimental results are inconsistent, and I suspect the compound may be degrading upon exposure to lab conditions.
-
Potential Cause: Photodegradation or Oxidation Many pharmaceutical compounds are sensitive to light and can undergo photodegradation.[10][11] Additionally, the presence of dissolved oxygen or reactive oxygen species in the experimental medium can lead to oxidative degradation.[8]
-
Troubleshooting Steps:
-
Light Protection: Protect this compound stock solutions and experimental setups from direct light by using amber-colored vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
-
Use of Antioxidants: If oxidative degradation is suspected, consider the addition of antioxidants to your buffers, where appropriate and compatible with your assay.
-
Degassed Solvents: For sensitive experiments, using degassed solvents for the preparation of this compound solutions can help to minimize oxidation.
-
Issue 3: I am observing precipitation of this compound in my cell culture medium.
-
Potential Cause: Poor Solubility this compound may have limited solubility in aqueous media. Adding a concentrated stock solution in an organic solvent (like DMSO) to the aqueous medium can cause the compound to precipitate out if its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Optimize Stock Concentration: Prepare a more dilute stock solution of this compound in your organic solvent to reduce the concentration shock upon dilution into the aqueous medium.
-
Stepwise Dilution: Instead of a single dilution step, perform a serial dilution to gradually introduce the compound to the aqueous environment.
-
Inclusion of Solubilizing Agents: For in vivo formulations, the use of surfactants like Tween-80 has been noted.[5] For in vitro work, the use of serum in the cell culture medium can aid in solubility. If working in serum-free conditions, the addition of a small, non-toxic amount of a suitable solubilizing agent may be necessary.
-
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound from a 12-week clinical study.[3][12]
| Treatment Group | Mean Change in Serum Uric Acid (sUA) | Flare Incidence |
| This compound 600 mg | -12.5% | 1.04 |
| This compound 800 mg | -16.5% | 0.66 |
| Allopurinol 300 mg | -28.8% | 1.24 |
| Placebo | -0.9% | 1.13 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity
This protocol is a generalized procedure based on methodologies used to study the anti-inflammatory effects of this compound on macrophages.[13]
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in a suitable medium, such as RPMI supplemented with fetal bovine serum and antibiotics.
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). From this, prepare fresh working solutions by diluting in the cell culture medium to the desired final concentrations (e.g., 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and controls.
-
Cell Treatment: Pre-incubate the BMDMs with the various concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with monosodium urate (MSU) crystals to induce an inflammatory response.
-
Analysis: After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant. Analyze the supernatant for the presence of IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Interpretation: Compare the levels of IL-1β in the this compound-treated groups to the vehicle-treated, MSU-stimulated group to determine the inhibitory effect of this compound.
Visualizations
Caption: this compound's anti-inflammatory mechanism of action.
Caption: Workflow for preparing and using this compound with troubleshooting checkpoints.
References
- 1. This compound | C19H17ClF3NO4 | CID 12082259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. scispace.com [scispace.com]
- 12. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Acid Inhibits Urate Crystal-Induced Inflammatory Responses through Activation of AMP-Activated Protein Kinase (AMPK) Signaling - ACR Meeting Abstracts [acrabstracts.org]
Arhalofenate In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common artifacts and navigating the complexities of in vitro studies involving Arhalofenate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is recognized for its dual mechanism of action. Firstly, it acts as a uricosuric agent by inhibiting key renal apical transporters responsible for uric acid reabsorption, namely URAT1, OAT4, and OAT10.[1] Secondly, it possesses anti-inflammatory properties. These are mediated through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and AMP-activated protein kinase (AMPK) signaling pathways, leading to the inhibition of the NLRP3 inflammasome and subsequent reduction in the release of pro-inflammatory cytokines like IL-1β.[2][3][4][5]
Q2: What is the active form of this compound for in vitro experiments?
For in vitro studies, this compound acid is the biologically active form of the molecule and should be used.[2][5]
Q3: In which cell lines have the effects of this compound been characterized?
The uricosuric activity of this compound, specifically its inhibition of urate transporters, has been demonstrated in Human Embryonic Kidney (HEK293) cells transiently expressing the respective transporters (URAT1, OAT4, OAT10).[1] The anti-inflammatory and metabolic effects have been studied in human kidney (HK-2) cells and murine bone marrow-derived macrophages (BMDMs).[2][3]
Q4: Is this compound a direct agonist of PPARγ?
No, this compound is described as a non-agonist ligand for PPARγ.[2][5] This means that while it binds to the receptor, it does not induce a classical agonistic transcriptional response. Its anti-inflammatory effects are thought to be mediated through alternative pathways downstream of PPARγ binding.[3]
Troubleshooting Guides
Urate Transporter Inhibition Assays (e.g., in HEK293 cells)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in uric acid uptake | - Inconsistent cell health or passage number.- Fluctuation in labeled/unlabeled uric acid concentration.- Suboptimal incubation time. | - Maintain consistent cell culture conditions and use cells within a defined passage number range.- Prepare fresh uric acid solutions for each experiment and validate concentrations.- Perform a time-course experiment to determine the linear range of uric acid uptake. |
| Low signal-to-background ratio | - Low transporter expression.- Poor cell health.- Degraded radiolabeled uric acid. | - Verify transporter expression via Western blot or qPCR.- Ensure cells are healthy and seeded at an optimal density.- Use fresh, properly stored radiolabeled uric acid. |
| Inconsistent IC50 values | - Compound instability in assay buffer.- Presence of serum proteins binding to the compound.- Inaccurate serial dilutions. | - Assess compound stability in the assay buffer over the experiment's duration.- Perform assays in serum-free buffer.- Carefully prepare and validate serial dilutions. |
Anti-Inflammatory Assays (e.g., in BMDMs or HK-2 cells)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or low inhibition of IL-1β secretion | - Inefficient NLRP3 inflammasome activation.- Suboptimal concentration of this compound acid.- Incorrect timing of inhibitor addition. | - Confirm robust IL-1β secretion with positive controls (e.g., LPS + Nigericin/ATP).- Perform a dose-response experiment to determine the optimal concentration.- Add this compound acid after the priming step but before the activation step. |
| Inconsistent p-AMPK signal in Western Blot | - Ineffective cell lysis and protein extraction.- Phosphatase activity during sample preparation.- Low antibody affinity or incorrect antibody dilution. | - Use a lysis buffer with phosphatase inhibitors.- Prepare fresh lysates and avoid repeated freeze-thaw cycles.- Optimize primary and secondary antibody concentrations and incubation times. |
| Unexpected cytotoxicity | - High concentrations of this compound acid.- Solvent (e.g., DMSO) toxicity. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range.- Ensure the final solvent concentration is below the toxicity threshold for the cell line (typically <0.5% for DMSO). |
PPARγ Activity Assays (e.g., Reporter Gene Assays)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background in reporter assay | - "Leaky" promoter in the reporter construct.- Autofluorescence of the test compound. | - Use a promoterless control vector to assess baseline luciferase activity.- Screen the compound for inherent fluorescence at the assay wavelengths. |
| Difficulty confirming non-agonist activity | - The assay is not sensitive enough to detect subtle effects.- The compound may have partial agonist activity at high concentrations. | - Use a full agonist (e.g., Rosiglitazone) as a positive control to establish the dynamic range of the assay.- To test for antagonism, co-treat cells with a fixed concentration of a known agonist and a range of this compound acid concentrations. |
| Variable results in co-activator recruitment assays | - Low expression or purification yield of receptor/co-activator proteins.- Non-specific binding to assay plates or beads. | - Optimize protein expression and purification protocols.- Use low-binding plates and include appropriate blocking agents. |
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound acid across its key molecular targets. Note that IC50 and EC50 values can vary depending on the specific experimental conditions and cell types used.
Table 1: Inhibition of Urate Transporters
| Target | Cell Line | IC50 (μM) | Reference |
| URAT1 | HEK293 | 92 | [1] |
| OAT4 | HEK293 | 2.6 | [1] |
| OAT10 | HEK293 | 53 | [1] |
Table 2: Anti-Inflammatory and Metabolic Effects
| Endpoint | Cell Line | Concentration/Effect | Reference |
| IL-1β Release Inhibition | Murine BMDMs | Attenuated at 100 μM | [2][6] |
| NLRP3 Inflammasome Activation | Murine BMDMs | Inhibited at 100 μM | [2] |
| AMPKα Phosphorylation | Murine BMDMs | Dose-dependent increase | [2][4] |
| PPARγ Activation | HK-2 cells | Activates PPARγ signaling | [3] |
Detailed Experimental Protocols
Protocol 1: URAT1 Inhibition Assay using [14C]-Uric Acid Uptake
This protocol is adapted for a 96-well format using HEK293 cells transiently expressing human URAT1.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells onto poly-D-lysine-coated 96-well plates.
-
Transiently transfect cells with a human URAT1 expression vector or an empty vector (for background control) using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
-
Uric Acid Uptake Assay:
-
Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Pre-incubate the cells with various concentrations of this compound acid or vehicle control (e.g., DMSO) in transport buffer for 10-15 minutes.
-
Initiate the uptake by adding a mixture of [14C]-uric acid and unlabeled uric acid to each well.
-
Incubate for a predetermined time within the linear uptake range (e.g., 5-10 minutes).
-
Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Subtract the counts from the empty vector-transfected cells to determine URAT1-specific uptake.
-
Calculate the percentage of inhibition for each this compound acid concentration and determine the IC50 value using a non-linear regression model.
-
Protocol 2: NLRP3 Inflammasome Activation and IL-1β Measurement
This protocol is designed for use with bone marrow-derived macrophages (BMDMs).
-
Cell Culture and Priming:
-
Culture BMDMs in RPMI 1640 medium supplemented with 10% FBS, antibiotics, and M-CSF.
-
Seed cells in a 24-well plate and allow them to adhere.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
-
Inhibitor Treatment and Inflammasome Activation:
-
After priming, replace the medium with fresh serum-free medium containing various concentrations of this compound acid or a vehicle control. Incubate for 1 hour.
-
Activate the NLRP3 inflammasome by adding a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants for IL-1β measurement.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis of caspase-1 cleavage.
-
Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Perform Western blotting on cell lysates to detect the cleaved (active) form of caspase-1 (p20/p10).
-
Visualizations
Caption: Uricosuric action of this compound via inhibition of renal transporters.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Logical workflow for troubleshooting this compound in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling [escholarship.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Arhalofenate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arhalofenate. The following information is designed to help improve the signal-to-noise ratio in common this compound-related assays, ensuring robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a dual-acting agent developed for the treatment of gout.[1] It functions by:
-
Inhibiting uric acid reabsorption in the kidneys by targeting the apical organic anion transporters URAT1, OAT4, and OAT10. This uricosuric effect helps to lower serum uric acid levels.[2][3][4]
-
Activating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , which contributes to its anti-inflammatory properties by reducing the production of pro-inflammatory cytokines like IL-1β that are stimulated by urate crystals.[2][4]
Q2: What are the common assays used to characterize the activity of this compound?
The primary assays for this compound characterization include:
-
Uric Acid Transport Assays: Typically conducted in cell lines like HEK293 that are engineered to overexpress URAT1, OAT4, or OAT10. These assays measure the uptake of labeled (e.g., ¹⁴C) or unlabeled uric acid to determine the inhibitory activity of this compound.
-
PPARγ Transactivation/Reporter Assays: These cell-based assays are used to measure the activation of the PPARγ receptor by this compound. They often employ a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter.
Q3: Why is a good signal-to-noise ratio (S/N) important in these assays?
A high signal-to-noise ratio is crucial for distinguishing a true biological effect from random experimental fluctuations. A poor S/N ratio can lead to unreliable data, difficulty in determining dose-response relationships (e.g., IC50 or EC50 values), and false-positive or false-negative results.
Troubleshooting Guides
Uric Acid Transport Assays (URAT1, OAT4, OAT10)
Issue: High Background Signal
| Possible Cause | Troubleshooting Tip |
| Non-specific binding of uric acid to cells or plate. | Use parental cell lines (e.g., HEK293) that do not overexpress the transporter as a negative control to determine non-specific uptake. Subtract this value from the uptake measured in transporter-expressing cells. |
| Contaminated reagents or buffers. | Prepare fresh buffers and uric acid solutions for each experiment. Ensure all solutions are filtered. |
| Suboptimal washing steps. | Increase the number and volume of washes with ice-cold buffer after the uptake incubation to remove unbound uric acid. Perform washes rapidly to prevent efflux of intracellular uric acid. |
Issue: Low Signal
| Possible Cause | Troubleshooting Tip |
| Low transporter expression or activity. | Regularly verify the expression level of the transporter in your stable cell line using methods like qPCR or Western blot. Use cells within a consistent and optimal passage number range. |
| Suboptimal uric acid concentration. | Use a uric acid concentration that is near the Km of the transporter to ensure sensitive detection of inhibition. |
| Incorrect incubation time. | Perform a time-course experiment to determine the linear range of uric acid uptake. Assays should be conducted within this linear phase. |
| Cell health issues. | Ensure cells are healthy and evenly seeded. High cell density can lead to reduced transporter activity. |
Issue: High Variability Between Replicates
| Possible Cause | Troubleshooting Tip |
| Inconsistent cell seeding. | Use an automated cell counter to ensure uniform cell numbers in each well. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to all wells to minimize well-to-well variation. |
| Temperature fluctuations. | Ensure plates are equilibrated to the assay temperature before starting the experiment. Avoid temperature gradients across the plate during incubation. |
PPARγ Transactivation/Reporter Assays
Issue: High Background Signal
| Possible Cause | Troubleshooting Tip |
| Autofluorescence/Autoluminescence of this compound. | Test this compound in a cell-free system at the assay's excitation and emission wavelengths to determine if it contributes to the background signal. |
| Non-specific activation of the reporter plasmid. | Use a "mock" reporter cell line that contains the reporter vector but not the PPARγ expression construct to assess non-specific activation. |
| Contaminated media or reagents. | Use high-quality, sterile-filtered reagents and media. Some components in serum can activate PPARγ; consider using charcoal-stripped serum. |
Issue: Low Signal
| Possible Cause | Troubleshooting Tip |
| Low PPARγ expression in the cell line. | Use a cell line known to have robust PPARγ expression (e.g., HEK293, 3T3-L1). Verify expression levels if results are consistently low. |
| Inactive this compound solution. | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Insufficient incubation time. | Optimize the incubation time with this compound. Typically, 16-24 hours is sufficient for reporter gene expression. |
| Low transfection efficiency (for transient assays). | Optimize the transfection protocol. Use a co-transfected internal control vector (e.g., expressing Renilla luciferase) to normalize for transfection efficiency. |
Issue: High Variability Between Replicates
| Possible Cause | Troubleshooting Tip |
| Inconsistent cell density. | Standardize cell seeding protocols to ensure consistent cell numbers at the time of treatment. |
| Variability in reagent preparation. | Prepare fresh reagents for each experiment and use master mixes where possible. |
| Edge effects in multi-well plates. | To avoid "edge effects," do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile buffer or media. |
Quantitative Data
Table 1: Inhibitory Activity of this compound Acid on Uric Acid Transporters
| Transporter | IC50 (μM) | Cell Line | Assay Type |
| URAT1 | 92 | HEK293 | ¹⁴C-Uric Acid Uptake |
| OAT4 | 2.6 | HEK293 | ¹⁴C-Uric Acid Uptake |
| OAT10 | 53 | HEK293 | ¹⁴C-Uric Acid Uptake |
Data sourced from in vitro profiling of the biologically active form of this compound (this compound acid).
Experimental Protocols
Protocol 1: Uric Acid Transport Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of URAT1-mediated uric acid uptake by this compound.
Materials:
-
HEK293 cells stably expressing human URAT1 (URAT1-HEK293)
-
Parental HEK293 cells (for background determination)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Transport buffer (e.g., Krebs-Ringer buffer)
-
[¹⁴C]-uric acid
-
Unlabeled uric acid
-
This compound
-
Cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed URAT1-HEK293 and parental HEK293 cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in transport buffer. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: On the day of the assay, wash the cells twice with warm transport buffer. Pre-incubate the cells with the this compound dilutions or vehicle control for 15-30 minutes at 37°C.
-
Uptake Initiation: Start the uptake reaction by adding transport buffer containing a mixture of [¹⁴C]-uric acid and unlabeled uric acid to each well.
-
Incubation: Incubate the plates for a predetermined time within the linear uptake range (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells in each well with a suitable lysis buffer.
-
Measurement: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the average counts from the parental HEK293 cells (non-specific uptake) from the counts of the URAT1-HEK293 cells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: PPARγ Reporter Gene Assay
This protocol outlines a method for quantifying the agonist activity of this compound on the human PPARγ receptor using a luciferase reporter system.
Materials:
-
HEK293 cells
-
PPARγ expression vector
-
Luciferase reporter vector with a PPARγ response element (PPRE)
-
Internal control vector (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (consider charcoal-stripped serum to reduce background)
-
This compound
-
Positive control (e.g., Rosiglitazone)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density suitable for transfection the following day.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 4-6 hours of transfection, replace the transfection medium with fresh culture medium containing serial dilutions of this compound, a positive control (Rosiglitazone), or a vehicle control.
-
Incubation: Incubate the cells for 16-24 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the assay kit's instructions.
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Calculate the fold activation for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the fold activation against the log of the this compound concentration.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for a uric acid uptake assay.
Caption: Logical workflow for troubleshooting assay signal issues.
References
Arhalofenate interference with common assay reagents
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interactions between Arhalofenate and common laboratory assays. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How does this compound work?
This compound is a dual-acting small molecule with both urate-lowering and anti-inflammatory effects.[1] It lowers serum urate by inhibiting its reabsorption in the kidneys via blockade of transporters like URAT1, OAT4, and OAT10.[1][2] Additionally, it suppresses gout flares by inhibiting the release of interleukin-1β (IL-1β), a key inflammatory cytokine.[1][3]
Q2: Has this compound been reported to directly interfere with common assay reagents?
Currently, there are no specific widespread reports in the scientific literature detailing direct chemical or physical interference of this compound with common laboratory assay reagents. However, its biological activity could indirectly influence the results of certain assays.
Q3: What is the primary mechanism of action for this compound's urate-lowering effect?
The primary mechanism for its uricosuric action is the inhibition of renal urate transporters, specifically URAT1, OAT4, and OAT10, which are responsible for the reabsorption of uric acid from the proximal renal tubule.[2]
Q4: What are the known anti-inflammatory mechanisms of this compound?
This compound exerts its anti-inflammatory effects by inhibiting the production and release of IL-1β, a key cytokine in gout flares.[1][3] It has also been shown to activate PPARγ, which can lead to the reduction of caspase-1 activity, an important enzyme in the inflammatory pathway.[4]
Troubleshooting Guides
Issue 1: Unexpected Results in Uric Acid Assays
Question: We are observing inconsistent serum uric acid (sUA) levels in our preclinical models treated with this compound. Could the compound be interfering with our uric acid assay?
Answer: While direct interference is not documented, this compound's mechanism of action as a URAT1, OAT4, and OAT10 inhibitor will biologically alter uric acid levels.[1][2]
Troubleshooting Steps:
-
Confirm Biological Effect: this compound is expected to lower serum uric acid levels. In a 12-week study, 800 mg of this compound resulted in a mean sUA reduction of -16.5% compared to -0.9% with a placebo.[5] Ensure your observed changes are not within this expected range of biological activity.
-
Assay Method Review: Review the principle of your uric acid assay. Most clinical chemistry analyzers use an enzymatic method with uricase. It is unlikely that this compound would directly inhibit this enzyme, but it is a possibility to consider.
-
Spike and Recovery Experiment: To test for direct interference, perform a spike and recovery experiment.
-
Add a known concentration of uric acid to a sample matrix (e.g., plasma from an untreated animal).
-
Add this compound to this spiked sample at a concentration relevant to your in vivo studies.
-
Measure the uric acid concentration.
-
If the measured concentration is significantly different from the expected concentration, this may suggest interference.
-
-
Consider an Alternative Assay: If interference is suspected, consider using a different method for uric acid quantification, such as HPLC-UV, which offers high specificity.
Issue 2: Altered Inflammatory Biomarker Levels
Question: We are measuring inflammatory cytokines in cell culture supernatants after treatment with this compound and are seeing a significant decrease in IL-1β. Is this expected?
Answer: Yes, this is an expected biological effect of this compound. The compound is known to inhibit the release of IL-1β.[1][3]
Troubleshooting Steps:
-
Mechanism of Action Confirmation: The observed decrease in IL-1β is consistent with this compound's anti-inflammatory mechanism.[1][3]
-
Assay Specificity: Ensure your IL-1β immunoassay (e.g., ELISA) is specific and is not cross-reacting with this compound or its metabolites. You can test this by running a sample of this compound in the assay buffer without any biological sample.
-
Upstream Pathway Analysis: To further investigate the anti-inflammatory effects, consider measuring upstream components of the inflammasome pathway, such as NLRP3 or caspase-1 activity. This compound has been shown to reduce caspase-1 activity through the activation of PPARγ.[4]
Data Presentation
Table 1: In Vitro Inhibition of Urate Transporters by this compound Acid
| Transporter | IC50 (μM) |
| URAT1 | 92 |
| OAT4 | 2.6 |
| OAT10 | 53 |
Data from in vitro studies measuring the uptake of 14C-uric acid in HEK293 cells expressing the respective transporters.[2]
Table 2: Clinical Efficacy of this compound in Gout Patients (12-Week Study)
| Treatment Group | Mean Change in Serum Uric Acid (%) | Gout Flare Incidence |
| Placebo | -0.9 | 1.13 |
| This compound (600 mg) | -12.5 | Not significantly different from allopurinol |
| This compound (800 mg) | -16.5 | 0.66 |
| Allopurinol (300 mg) | Not Reported | 1.24 |
| Allopurinol (300 mg) + Colchicine (0.6 mg) | Not Reported | 0.40 |
Data from a randomized, double-blind, placebo- and active-controlled phase 2b study.[5][6]
Experimental Protocols
Protocol 1: Spike and Recovery for Uric Acid Assay Interference
-
Prepare Samples:
-
Obtain a drug-free sample matrix (e.g., plasma, urine).
-
Prepare a stock solution of uric acid.
-
Prepare a stock solution of this compound.
-
-
Spike Samples:
-
Control: Matrix + Uric Acid Spike
-
Test: Matrix + Uric Acid Spike + this compound
-
-
Incubation: Incubate the samples under the same conditions as your experimental samples.
-
Measurement: Measure the uric acid concentration in both the control and test samples using your standard assay protocol.
-
Calculate Recovery:
-
Recovery (%) = (Measured Concentration in Test Sample / Measured Concentration in Control Sample) x 100
-
A recovery rate significantly different from 100% may indicate interference.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Spike and Recovery Experimental Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ard.bmj.com [ard.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Arhalofenate and Allopurinol: A Comparative Analysis in Gout Management
A detailed review of clinical trial data offers insights into the distinct mechanisms and therapeutic outcomes of arhalofenate and allopurinol in the treatment of gout. While allopurinol remains a cornerstone therapy by reducing uric acid production, this compound presents a dual-action approach by both promoting uric acid excretion and providing anti-inflammatory effects. This guide synthesizes findings from key clinical trials to provide a comprehensive comparison for researchers and drug development professionals.
Executive Summary
Clinical evaluation of this compound and allopurinol reveals different profiles in efficacy and mechanism of action for the management of gout. A pivotal Phase IIb clinical trial demonstrated that this compound at a dose of 800 mg significantly reduced the incidence of gout flares compared to 300 mg of allopurinol. However, allopurinol was more effective at lowering serum uric acid (sUA) levels. This compound's novelty lies in its dual functionality as a uricosuric and anti-inflammatory agent, potentially offering a new therapeutic strategy for gout patients, particularly those who experience recurrent flares.
Mechanism of Action
This compound and allopurinol employ distinct pharmacological pathways to manage hyperuricemia and gout.
This compound: This investigational drug functions as a uricosuric agent by inhibiting the reabsorption of uric acid in the kidneys. It specifically targets uric acid transporter 1 (URAT1), organic anion transporter 4 (OAT4), and organic anion transporter 10 (OAT10).[1][2] By blocking these transporters, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels. Additionally, this compound exhibits anti-inflammatory properties by suppressing the release of interleukin-1β (IL-1β), a key cytokine involved in the acute inflammatory response characteristic of gout flares.[1] This dual mechanism of action positions this compound as a potential Urate-Lowering Anti-Flare Therapy (ULAFT).[3]
Allopurinol: As a xanthine oxidase inhibitor, allopurinol targets the final steps of purine metabolism.[4][5][6] It competitively inhibits the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[4][5][6] By reducing the production of uric acid, allopurinol effectively lowers sUA levels in the blood.[4] Its active metabolite, oxypurinol, has a longer half-life and also contributes to the inhibition of xanthine oxidase.[5][7]
Clinical Trial Performance: this compound vs. Allopurinol
A key 12-week, randomized, double-blind, placebo- and active-controlled Phase IIb clinical trial (NCT02063997) provides the most direct comparison between this compound and allopurinol. The study enrolled 239 patients with gout who had experienced at least three flares in the previous year and had a serum uric acid level between 7.5 and 12 mg/dL.[1]
Efficacy Data
The primary efficacy endpoint of the trial was the incidence of gout flares. Secondary endpoints included the change in serum uric acid levels.
| Efficacy Outcome | Placebo | This compound 600 mg | This compound 800 mg | Allopurinol 300 mg | Allopurinol 300 mg + Colchicine 0.6 mg |
| Gout Flare Incidence (flares/patient-year) | 1.13 | 1.04 | 0.66 | 1.24 | 0.40 |
| P-value vs. Allopurinol 300 mg | - | NS | 0.0056 | - | <0.0001 |
| P-value vs. Placebo | - | - | 0.049 | - | - |
| Mean % Change in sUA from Baseline | -0.9% | -12.5% | -16.5% | -28.8% | -24.9% |
| P-value vs. Placebo | - | 0.001 | 0.0001 | - | - |
| % Patients Achieving sUA <6 mg/dL | 0% | 13.2% | 11.8% | 48.1% | 34.0% |
| P-value vs. Placebo | - | <0.001 | <0.001 | - | - |
Data sourced from a 12-week Phase IIb clinical trial.[1][8]
The results indicate that 800 mg of this compound was significantly more effective than 300 mg of allopurinol in reducing the incidence of gout flares.[1] However, allopurinol demonstrated a superior capacity for lowering serum uric acid levels, with a nearly two-fold greater reduction compared to the higher dose of this compound.[9]
Safety and Tolerability
Both this compound and allopurinol were generally well-tolerated in the Phase IIb trial.
| Safety Outcome | Placebo | This compound 600 mg | This compound 800 mg | Allopurinol 300 mg | Allopurinol 300 mg + Colchicine 0.6 mg |
| Any Adverse Event (%) | 43.5 | 42.1 | 39.5 | 45.8 | 44.7 |
| Serious Adverse Events (%) | 0 | 0 | 0 | 2.1 | 0 |
| AEs Leading to Discontinuation (%) | 4.3 | 3.5 | 0 | 4.2 | 2.1 |
| Urinary Calculus (n) | 0 | 0 | 0 | 1 | 0 |
Data sourced from a 12-week Phase IIb clinical trial.[1]
There were no meaningful differences in the overall incidence of adverse events between the treatment groups.[1] Notably, no serious adverse events were attributed to this compound.[1] One case of urinary calculus (kidney stone) was reported in the allopurinol 300 mg group.[1]
Experimental Protocols
The pivotal Phase IIb clinical trial (NCT02063997) was a multicenter, randomized, double-blind, placebo- and active-controlled study.
Patient Population: Eligible participants were adults with a diagnosis of gout who had experienced at least three flares in the preceding year and had a baseline serum uric acid level of 7.5 to 12 mg/dL.[1] Patients were required to have discontinued any urate-lowering therapy and colchicine prior to enrollment.[3]
Treatment Arms: Patients were randomized in a 2:2:2:2:1 ratio to one of five treatment arms for 12 weeks:[1]
-
This compound 600 mg once daily
-
This compound 800 mg once daily
-
Allopurinol 300 mg once daily
-
Allopurinol 300 mg plus colchicine 0.6 mg once daily
-
Placebo once daily
Endpoints:
-
Primary Endpoint: The incidence of gout flares, defined as the number of flares divided by the time of exposure.[1]
-
Secondary Endpoint: The change in serum uric acid levels from baseline.[1]
Data Collection and Analysis: Gout flares were self-reported by patients using an electronic diary. Serum uric acid levels were measured at baseline and at specified intervals throughout the study. Statistical analyses were performed to compare the treatment groups.
Conclusion
The comparison of this compound and allopurinol in a head-to-head clinical trial provides valuable data for the gout research and development community. This compound's unique dual mechanism of urate-lowering and anti-inflammatory action translates to a significant reduction in gout flares, a clinically important outcome for patients. While allopurinol remains a more potent agent for sUA reduction, this compound's favorable safety profile and novel mechanism suggest it could be a promising therapeutic option, potentially as a monotherapy for patients with frequent flares or in combination with other urate-lowering therapies. Further Phase III trials are warranted to fully elucidate the long-term efficacy and safety of this compound and its place in the gout treatment landscape.
References
- 1. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Study to Evaluate the Efficacy and Safety of this compound for Preventing Flares and Reducing Serum Uric Acid in Gout Patients - ACR Meeting Abstracts [acrabstracts.org]
- 4. droracle.ai [droracle.ai]
- 5. Allopurinol - Wikipedia [en.wikipedia.org]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
A Comparative Efficacy Analysis of Arhalofenate and Probenecid for Hyperuricemia in Gout
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Arhalofenate and probenecid in the management of hyperuricemia associated with gout. This analysis is based on available clinical trial data and mechanistic studies.
Executive Summary
This compound, a novel uricosuric agent, and probenecid, a long-standing therapy, both aim to lower serum uric acid (sUA) levels by inhibiting its reabsorption in the kidneys. While direct head-to-head clinical trial data is limited, this guide synthesizes findings from separate studies to offer a comparative perspective on their efficacy and mechanisms of action. This compound has demonstrated a modest sUA reduction with a concomitant and significant reduction in gout flares, suggesting a dual anti-inflammatory and uricosuric activity. Probenecid has shown a more pronounced sUA-lowering effect in some studies, although its impact on gout flares is primarily a consequence of urate reduction over time.
Mechanism of Action
Both this compound and probenecid exert their primary effect on the renal tubules to increase the excretion of uric acid. However, their specific targets and additional effects differ.
This compound is a selective inhibitor of the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), both involved in the reabsorption of uric acid in the proximal tubule.[1][2] Additionally, this compound possesses anti-inflammatory properties by inhibiting the IL-1β pathway, which is a key mediator of the inflammatory response in acute gout flares.[3]
Probenecid is a less selective uricosuric agent that inhibits multiple organic anion transporters, including URAT1, OAT1, and OAT3.[4][5][6] Its action on these transporters blocks the reabsorption of uric acid, thereby increasing its urinary excretion.[4][5] Some evidence also suggests that probenecid may have a mild anti-inflammatory effect through the inhibition of pannexin 1 channels.[7]
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical studies. It is important to note that these studies were not head-to-head comparisons and involved different patient populations and methodologies.
Table 1: Serum Uric Acid (sUA) Reduction
| Drug | Dosage | Mean % sUA Reduction from Baseline | Study Duration | Study Population | Baseline sUA (mg/dL) | Source |
| This compound | 600 mg daily | 12.5% | 12 weeks | Gout patients with ≥3 flares in the past year | 7.5 - 12 | [8],[9] |
| This compound | 800 mg daily | 16.5% | 12 weeks | Gout patients with ≥3 flares in the past year | 7.5 - 12 | [8],[9] |
| Probenecid | 2 g daily | 50% | 2 months | Gout patients who failed allopurinol treatment | Not specified | [4],[10] |
Table 2: Achievement of Target sUA and Gout Flare Incidence
| Drug | Dosage | Proportion of Patients Achieving Target sUA (<6 mg/dL) | Gout Flare Incidence (flares/patient-year) | Study Duration | Source |
| This compound | 600 mg daily | 13.2% | Not specified | 12 weeks | [11],[12] |
| This compound | 800 mg daily | 11.8% | 0.66 | 12 weeks | [11],[12],[8] |
| Probenecid | Monotherapy (various doses) | 33% | Not specified | Not specified | [5],[13] |
Experimental Protocols
This compound: Phase IIb Study (NCT02063997)
-
Study Design: A 12-week, randomized, double-blind, active- and placebo-controlled study.[8],[13]
-
Patient Population: 239 patients with a history of gout and at least three flares in the preceding year, with a baseline sUA between 7.5 and 12 mg/dL.[8],[14]
-
Dosing Regimens: Patients were randomized to receive this compound (600 mg or 800 mg once daily), allopurinol (300 mg once daily), allopurinol (300 mg once daily) with colchicine (0.6 mg once daily), or placebo.[8]
-
Primary Outcome: Incidence of gout flares.[8]
-
Secondary Outcome: Change in sUA levels.[8]
Probenecid: Reinders et al. (2005)
-
Study Design: A prospective, multicenter, open-label, two-stage randomized controlled trial.[10]
-
Patient Population: Gout patients with normal renal function who had failed to achieve a target sUA of ≤5.0 mg/dL with allopurinol 300 mg/day.[10]
-
Dosing Regimen: Patients were randomized to receive either benzbromarone 200 mg/day or probenecid 2 g/day for 2 months.[10]
-
Outcome: Mean percentage decrease in sUA concentration from baseline.[4]
Probenecid: Pui et al. (2013)
-
Study Design: A retrospective analysis of clinical practice data.[7]
-
Patient Population: 57 patients with gout who were prescribed probenecid.[7]
-
Dosing Regimen: Doses varied according to clinical practice. 30 patients were on probenecid monotherapy.[7]
-
Outcome: Proportion of patients achieving a target sUA concentration of <0.36 mmol/L (<6.2 mg/dL).[7]
Experimental Workflow Diagram
Discussion and Conclusion
Based on the available data, this compound and probenecid present distinct profiles in the management of hyperuricemia in gout.
This compound demonstrates a dual benefit of modest sUA reduction and a significant decrease in gout flare incidence. This anti-inflammatory effect is a key differentiator and may be particularly advantageous in the initial phases of urate-lowering therapy when the risk of flares is elevated. The observed sUA reduction with this compound monotherapy is less pronounced than that reported for high-dose probenecid.
Probenecid appears to offer a more potent sUA-lowering effect, with one study showing a 50% reduction at a 2 g/day dose.[4][10] However, its efficacy in achieving target sUA levels in a real-world setting was moderate, with about a third of patients on monotherapy reaching the goal.[5],[13] The impact of probenecid on gout flares is a secondary consequence of sUA reduction and may take longer to manifest compared to the immediate anti-inflammatory effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 6. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of probenecid as urate-lowering therapy in gout; clinical experience in high-prevalence population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jrheum.org [jrheum.org]
- 10. Efficacy and tolerability of urate-lowering drugs in gout: a randomised controlled trial of benzbromarone versus probenecid after failure of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Arhalofenate Safety Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of arhalofenate with other uricosuric agents, namely probenecid, benzbromarone, and lesinurad. The information is supported by experimental data from clinical trials.
This compound is an investigational uricosuric agent with a dual mechanism of action that includes both serum uric acid (sUA) lowering and anti-inflammatory effects.[1][2] This unique profile suggests it may offer a favorable safety and tolerability profile compared to other available uricosuric drugs. This guide delves into the specifics of its safety compared to established therapies.
Comparative Safety Profile of Uricosuric Agents
The following tables summarize the quantitative data on the safety profiles of this compound and other selected uricosuric agents.
Table 1: Overview of Common and Serious Adverse Events
| Safety Parameter | This compound | Probenecid | Benzbromarone | Lesinurad |
| Common Adverse Events | Headache, upper respiratory tract infection, increased creatine phosphokinase, hypertension.[3] | Headache, dizziness, nausea, vomiting, loss of appetite, sore gums.[4] | Nausea, diarrhea, gastrointestinal discomfort.[4] | Headache, influenza, increased blood creatinine, gastroesophageal reflux disease.[4] |
| Serious Adverse Events | No serious adverse events related to this compound have been reported in key clinical trials.[2][5] | Hypersensitivity reactions (including anaphylaxis), hemolytic anemia (in G6PD deficiency), uric acid kidney stones, nephrotic syndrome, hepatic necrosis.[4] | Severe hepatotoxicity (drug-induced liver injury, acute liver failure), which led to its withdrawal in some countries.[4][6] | Renal events (including renal failure, particularly when used as monotherapy), major adverse cardiovascular events.[4] |
Table 2: Incidence of Key Adverse Events in Clinical Trials (%)
| Adverse Event | This compound (800 mg) | Placebo | Probenecid | Benzbromarone | Lesinurad (200 mg with Allopurinol) | Allopurinol (Placebo for Lesinurad arm) |
| Any Adverse Event | ~35% ¹ | ~38% ¹ | 19% (attributed to probenecid)[7] | 21% (total adverse events)[8] | 5.9% (renal-related) | 4.9% (renal-related) |
| Serious Adverse Events | 0% ¹ | 0% ¹ | Not specified in reviewed data | Not specified in reviewed data | 4.4% | 3.9% |
| Discontinuation due to AEs | Not specified in reviewed data | Not specified in reviewed data | Not specified in reviewed data | 2%[8] | Not specified in reviewed data | Not specified in reviewed data |
| Renal Stones (Nephrolithiasis) | 0% ¹ | Not specified in reviewed data | Increased risk[4] | Not specified in reviewed data | Numerically lower than placebo | Not specified in reviewed data |
| Elevated Serum Creatinine | No values >1.5x baseline ¹ | Not specified in reviewed data | Not specified in reviewed data | Not specified in reviewed data | 5.9% (≥1.5x baseline) | 3.4% (≥1.5x baseline) |
| Hepatotoxicity | No significant liver enzyme elevations reported | Not specified in reviewed data | Rare, but severe cases reported[4] | Severe cases led to market withdrawal in some regions[4][6] | Not a prominent reported side effect | Not a prominent reported side effect |
¹ Data from a 12-week, randomized, double-blind, placebo-controlled Phase IIb study (NCT02063997).[3][5][9]
Experimental Protocols
This compound Clinical Trial (NCT02063997)
-
Study Design: A 12-week, randomized, double-blind, active- and placebo-controlled Phase IIb study.[5]
-
Patient Population: Patients with a history of gout (at least three flares in the previous year) and a serum uric acid level between 7.5 and 12 mg/dL.[5][10] Patients with a history of kidney stones or an estimated creatinine clearance of less than 60 mL/min were excluded.[10]
-
Dosing Regimens: Patients were randomized to receive this compound (600 mg or 800 mg once daily), allopurinol (300 mg once daily), allopurinol (300 mg once daily) with colchicine (0.6 mg once daily), or placebo.[5]
-
Safety Assessments: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, and clinical laboratory tests (including serum creatinine and liver function tests) at baseline and regular intervals throughout the study.[3]
General Protocol for Uricosuric Safety Assessment
Clinical trials for uricosuric agents typically involve the following safety monitoring protocols:
-
Renal Function Monitoring: Regular measurement of serum creatinine and calculation of estimated glomerular filtration rate (eGFR) to detect any potential nephrotoxicity. Urine analysis may also be performed to monitor for signs of kidney damage or the formation of crystals.
-
Liver Function Monitoring: Measurement of liver enzymes (ALT, AST) and bilirubin at baseline and periodically during the trial to screen for hepatotoxicity.
-
Cardiovascular Safety: Monitoring of blood pressure, heart rate, and electrocardiograms (ECGs) in some trials, particularly for drugs with potential cardiovascular effects.
-
Adverse Event Reporting: Systematic collection of all adverse events reported by participants, which are then coded and analyzed for frequency and severity.
Signaling Pathways and Mechanisms of Action
This compound's Dual-Action Mechanism
This compound exerts its effects through two primary pathways:
-
Uricosuric Effect: this compound inhibits the renal urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys. By blocking URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[2][11]
-
Anti-inflammatory Effect: this compound has been shown to have anti-inflammatory properties by activating AMP-activated protein kinase (AMPK) signaling.[12][13] This activation leads to the inhibition of the NLRP3 inflammasome, a key component in the inflammatory cascade triggered by monosodium urate crystals in gout. It also acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[11]
This compound's dual mechanism of action.
General Mechanism of Uricosuric Agents
Most uricosuric agents share a common mechanism of inhibiting URAT1 in the renal proximal tubule.
General mechanism of URAT1-inhibiting uricosurics.
Experimental Workflow for a Gout Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating a new urate-lowering therapy for gout.
Typical workflow of a gout clinical trial.
Discussion
The available data suggests that this compound has a favorable safety profile, particularly concerning renal and hepatic adverse events, which are significant concerns with other uricosuric agents. In a key Phase IIb trial, this compound was well-tolerated, with no drug-related serious adverse events and no clinically significant increases in serum creatinine.[2][5] Notably, there were no reported cases of renal calculi in the this compound treatment groups, a known risk associated with uricosuric therapy.[9]
In comparison, probenecid is associated with a risk of hypersensitivity reactions and the formation of uric acid kidney stones.[4] Benzbromarone carries a significant risk of severe hepatotoxicity, which has limited its use.[4][6] Lesinurad has a dose-dependent risk of renal adverse events, including elevations in serum creatinine, particularly when used as monotherapy.[4]
The anti-inflammatory property of this compound may also contribute to its favorable safety profile by potentially reducing the incidence of gout flares that can be triggered by the initiation of urate-lowering therapy.[1]
Conclusion
Based on the current clinical trial data, this compound appears to have a promising safety profile compared to other uricosuric agents. Its dual mechanism of action, combining urate-lowering with anti-inflammatory effects, may offer a significant advantage in the management of gout with a reduced risk of common adverse events associated with this class of drugs. Further large-scale, long-term clinical trials will be crucial to fully establish the long-term safety and efficacy of this compound.
References
- 1. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Study to Evaluate the Efficacy and Safety of this compound for Preventing Flares and Reducing Serum Uric Acid in Gout Patients - ACR Meeting Abstracts [acrabstracts.org]
- 4. benchchem.com [benchchem.com]
- 5. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and tolerability of probenecid as urate-lowering therapy in gout; clinical experience in high-prevalence population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uricosuric medications for chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Acid Inhibits Urate Crystal-Induced Inflammatory Responses through Activation of AMP-Activated Protein Kinase (AMPK) Signaling - ACR Meeting Abstracts [acrabstracts.org]
A Head-to-Head Analysis of Arhalofenate and Febuxostat for Hyperuricemia and Gout
An Indirect Comparison of Two distinct therapeutic agents for gout management.
While direct head-to-head clinical trials comparing arhalofenate and febuxostat are not available in the current body of scientific literature, an indirect comparison can be drawn from their individual clinical studies and a trial evaluating their combination. This guide provides a comprehensive analysis of their mechanisms of action, efficacy, and safety profiles based on available data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound and febuxostat employ fundamentally different strategies to lower serum uric acid (sUA) levels, the primary therapeutic goal in gout management.
This compound is a novel uricosuric agent with a dual mechanism of action.[1] It primarily works by inhibiting the reabsorption of uric acid in the kidneys.[1] Specifically, it targets the uric acid transporter 1 (URAT1) and organic anion transporters 4 (OAT4) and 10 (OAT10) in the proximal tubules.[1][2] By blocking these transporters, this compound increases the fractional excretion of uric acid.[3] Beyond its uricosuric effect, this compound also possesses anti-inflammatory properties, inhibiting the release of interleukin-1β (IL-1β), a key cytokine in gouty inflammation.[1] This dual action positions it as a potential "Urate-Lowering Anti-Flare Therapy" (ULAFT).[4]
Febuxostat , in contrast, is a potent and selective non-purine inhibitor of xanthine oxidase.[5][6] This enzyme plays a crucial role in the final two steps of purine metabolism, converting hypoxanthine to xanthine and then xanthine to uric acid.[7] By inhibiting xanthine oxidase, febuxostat reduces the production of uric acid in the body.[6][8][9]
Efficacy Comparison: An Indirect Assessment
As no direct head-to-head trials exist, the efficacy of this compound and febuxostat is compared indirectly through their performance against allopurinol and placebo in separate studies, as well as a study evaluating their combination.
Serum Uric Acid (sUA) Reduction
| Drug & Dosage | Comparator & Dosage | Study Duration | Mean % sUA Reduction | % Patients Reaching sUA <6.0 mg/dL | Citation(s) |
| This compound 600 mg/day | Placebo | 12 weeks | -12.5% | 13.2% | [3][10] |
| This compound 800 mg/day | Placebo | 12 weeks | -16.5% | 11.8% | [3][10] |
| This compound 800 mg/day | Allopurinol 300 mg/day | 12 weeks | -16.5% vs. -28.8% | 11.8% vs. 48.1% | [3][11] |
| Febuxostat 40 mg/day | Allopurinol 300/200 mg/day | 6 months | Not Reported | 45% vs. 42% | [12][13] |
| Febuxostat 80 mg/day | Allopurinol 300/200 mg/day | 6 months | Not Reported | 67% vs. 42% | [12][13] |
| Febuxostat 80 mg/day | Placebo | 28 days | -44% | 76% | [14] |
| Febuxostat 120 mg/day | Placebo | 28 days | -59% | 94% | [14] |
| This compound 800 mg + Febuxostat 80 mg | N/A | 1 week | ~63% | 100% | [15] |
Note: The CONFIRMS trial used 200 mg allopurinol in patients with moderate renal impairment.
Febuxostat generally demonstrates a more potent sUA-lowering effect compared to this compound monotherapy. In the CONFIRMS trial, febuxostat 80 mg was superior to allopurinol 300/200 mg in achieving the primary endpoint of sUA <6.0 mg/dL.[12][13] this compound showed a modest sUA reduction compared to placebo and was less effective than allopurinol 300 mg.[3] However, the combination of this compound and febuxostat resulted in a substantial decrease in sUA, with all patients in the study cohort achieving the target of <6.0 mg/dL.[15]
Gout Flare Reduction
| Drug & Dosage | Comparator & Dosage | Study Duration | Gout Flare Incidence (Flares/Patient-Year) | Key Finding | Citation(s) |
| This compound 800 mg/day | Allopurinol 300 mg/day | 12 weeks | 0.66 vs. 1.24 | 46% decrease vs. allopurinol | [4][10] |
| This compound 800 mg/day | Placebo | 12 weeks | 0.66 vs. 1.13 | Significantly better than placebo | [10] |
| This compound 800 mg/day | Allopurinol 300 mg + Colchicine 0.6 mg | 12 weeks | 0.66 vs. 0.40 | Not significantly different | [11] |
| Febuxostat vs. Allopurinol | Treat-to-target dosing | 24 weeks | Not Reported | Similar flare risk during initiation and titration | [16] |
This compound at a dose of 800 mg demonstrated a significant reduction in gout flares compared to both allopurinol 300 mg and placebo.[4][10] This supports its proposed anti-inflammatory mechanism. A post-hoc analysis of a large randomized trial comparing febuxostat and allopurinol found a similar risk of gout flares during the initiation and dose-titration phase when using a treat-to-target strategy with prophylactic anti-inflammatory medication.[16]
Safety and Tolerability
This compound was generally well-tolerated in clinical trials, with no serious adverse events related to the drug reported in the 12-week phase IIb study.[10]
Febuxostat has a known safety profile. Common side effects include liver function abnormalities, nausea, joint pain, and rash.[5][6] A significant concern with febuxostat has been a potential increased risk of cardiovascular events compared to allopurinol, which led to an FDA warning.[6][9] However, the FAST trial, a post-licensing study, found febuxostat to be noninferior to allopurinol regarding the risk of cardiovascular death in patients with gout and at least one cardiovascular risk factor.[17][18]
Experimental Protocols
This compound Phase IIb Study (NCT02063997)
This was a 12-week, randomized, double-blind, placebo- and active-controlled study in 239 patients with gout.[4][10]
-
Inclusion Criteria: Patients with a serum uric acid level of ≥ 7.5 mg/dL and ≤ 12 mg/dL who had experienced at least three gout flares in the previous year.[4]
-
Treatment Arms: Patients were randomized to receive this compound (600 mg or 800 mg), allopurinol (300 mg), allopurinol (300 mg) plus colchicine (0.6 mg), or placebo, all administered once daily.[10]
-
Primary Outcome: The primary efficacy endpoint was the incidence of gout flares.[10]
-
Secondary Outcome: A key secondary outcome was the change in serum uric acid levels.[10]
Febuxostat CONFIRMS Trial (NCT00430248)
This was a 6-month, randomized, controlled trial comparing the efficacy and safety of febuxostat and allopurinol in 2,269 subjects with gout and hyperuricemia.[12][13]
-
Inclusion Criteria: Subjects with gout and a serum urate level ≥ 8.0 mg/dL.[12]
-
Treatment Arms: Subjects were randomized to receive febuxostat 40 mg, febuxostat 80 mg, or allopurinol 300 mg (200 mg in those with moderate renal impairment) daily.[12][13]
-
Primary Endpoint: The proportion of subjects with a serum urate level <6.0 mg/dL at the final visit.[13]
-
Safety Assessments: Included monitoring of adverse events and blinded adjudication of cardiovascular events and deaths.[12]
Conclusion
This compound and febuxostat represent two distinct approaches to managing hyperuricemia in patients with gout. Febuxostat is a potent inhibitor of uric acid production, demonstrating superior sUA-lowering efficacy compared to standard doses of allopurinol.[12][13] this compound offers a dual benefit of modest urate lowering through increased renal excretion and a significant anti-inflammatory effect, leading to a reduction in gout flares.[3][4][10]
The choice between these agents, or their potential combination, will depend on the individual patient's clinical profile, including their baseline sUA level, history of gout flares, and cardiovascular risk factors. The combination of a xanthine oxidase inhibitor like febuxostat with a uricosuric agent with anti-inflammatory properties like this compound appears to be a promising strategy for achieving optimal sUA targets and controlling gout symptoms.[15] Further research, including direct head-to-head comparative trials, is warranted to definitively establish the relative efficacy and safety of these two agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study to Evaluate the Efficacy and Safety of this compound for Preventing Flares and Reducing Serum Uric Acid in Gout Patients - ACR Meeting Abstracts [acrabstracts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Febuxostat - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 8. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Febuxostat (Uloric): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New gout drug under investigation has dual benefit | MDedge [ma1.mdedge.com]
- 12. ClinPGx [clinpgx.org]
- 13. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pharmacodynamics, Pharmacokinetics, and Safety of this compound in Combination with Febuxostat When Treating Hyperuricemia Associated with Gout | The Journal of Rheumatology [jrheum.org]
- 16. Comparison of Gout Flares With the Initiation of Treat-to-Target Allopurinol and Febuxostat: A Post-Hoc Analysis of a Randomized Multicenter Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FAST trial clears febuxostat of increased mortality in gout | MDedge [mdedge.com]
- 18. FAST Results for Febuxostat Safety in Patients with Gout - The Rheumatologist [the-rheumatologist.org]
Arhalofenate Demonstrates Significant Reduction in Serum Uric Acid Levels Compared to Placebo in Gout Patients
For Immediate Release
[City, State] – [Date] – Arhalofenate, a novel urate-lowering anti-flare therapy (ULAFT), has shown a statistically significant reduction in serum uric acid (sUA) levels compared to placebo in a pivotal Phase IIb clinical trial. The study, involving patients with gout, highlights the potential of this compound as a promising therapeutic option for managing hyperuricemia, a key factor in the pathogenesis of gout.
Quantitative Analysis of Serum Uric Acid Reduction
The 12-week, randomized, double-blind, placebo- and active-controlled study (NCT02063997) evaluated the efficacy and safety of two doses of this compound. The results demonstrated a dose-dependent decrease in sUA levels. Patients receiving 800 mg of this compound experienced a mean sUA reduction of 16.5%, while the 600 mg dose group showed a 12.5% decrease. In contrast, the placebo group exhibited a minimal mean change of -0.9%.[1] Both this compound treatment arms showed a highly significant difference in sUA reduction compared to placebo (p=0.0001 for 800 mg and p=0.001 for 600 mg).[1]
| Treatment Group | Mean Change in Serum Uric Acid from Baseline (%) | p-value vs. Placebo |
| This compound 800 mg | -16.5% | 0.0001 |
| This compound 600 mg | -12.5% | 0.001 |
| Placebo | -0.9% | - |
Detailed Experimental Protocol
The Phase IIb study enrolled 239 patients with a diagnosis of gout, a history of at least three flares in the preceding year, and a baseline serum uric acid level between 7.5 and 12.0 mg/dL.[1] Participants were randomized in a 2:2:2:2:1 ratio to receive once-daily oral doses of this compound 600 mg, this compound 800 mg, allopurinol 300 mg, allopurinol 300 mg with colchicine 0.6 mg, or placebo for 12 weeks.[1] The primary endpoint was the incidence of gout flares, with the change in sUA levels being a key secondary outcome.[1] Serum uric acid concentrations were measured at baseline and at specified intervals throughout the study.
Mechanism of Action: A Dual Approach
This compound exerts its effect on serum uric acid through a primary uricosuric mechanism. It functions by inhibiting key renal transporters responsible for uric acid reabsorption in the proximal tubules, namely URAT1 (urate transporter 1), OAT4 (organic anion transporter 4), and OAT10 (organic anion transporter 10).[2][3] By blocking these transporters, this compound increases the fractional excretion of uric acid, thereby lowering its concentration in the blood.
Beyond its uricosuric activity, this compound also possesses anti-inflammatory properties. It has been shown to suppress the inflammatory response triggered by monosodium urate (MSU) crystals, a hallmark of gouty arthritis. This is achieved through the inhibition of the NLRP3 inflammasome and subsequent reduction in the release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[4][5] This dual mechanism of action positions this compound as a unique therapeutic agent that not only addresses the root cause of hyperuricemia but also mitigates the painful inflammatory flares associated with gout.
References
- 1. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Acid Inhibits Urate Crystal-Induced Inflammatory Responses through Activation of AMP-Activated Protein Kinase (AMPK) Signaling - ACR Meeting Abstracts [acrabstracts.org]
Arhalofenate for Gout: A Comparative Analysis of Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Arhalofenate, a once-promising investigational agent for gout, garnered attention for its novel dual-mechanism of action, targeting both serum uric acid (sUA) reduction and inflammation associated with gout flares. However, its clinical development was ultimately discontinued. This guide provides a comprehensive comparison of this compound's performance in clinical trials against established gout therapies, supported by available experimental data and a detailed examination of its mechanistic pathways.
Executive Summary
This compound demonstrated a modest effect in lowering serum uric acid levels compared to existing treatments but showed a significant advantage in reducing the incidence of gout flares, a critical concern during the initiation of urate-lowering therapy. Phase II clinical trials provided valuable insights into its efficacy and safety profile as both a monotherapy and in combination with other agents. Despite promising early-stage results, the development of this compound was discontinued, and planned Phase III trials were not completed. This guide will delve into the available data to offer a clear perspective on its clinical performance and the scientific rationale behind its mechanism of action.
Comparative Efficacy and Safety: A Tabular Overview
The following tables summarize the key quantitative data from Phase II clinical trials involving this compound, comparing its performance against placebo and the standard-of-care medication, allopurinol.
Table 1: Reduction in Gout Flare Incidence (12-Week Data)
| Treatment Group | Dose | Mean Flare Incidence | Percentage Reduction vs. Allopurinol (300 mg) | p-value vs. Allopurinol (300 mg) |
| This compound | 800 mg/day | 0.66[1][2][3] | 46%[1][2][3] | 0.0056[1][2][3] |
| This compound | 600 mg/day | 1.04[1] | 16%[2] | 0.37[2] |
| Allopurinol | 300 mg/day | 1.24[1][2][3] | - | - |
| Allopurinol + Colchicine | 300 mg + 0.6 mg/day | 0.40[1] | - | <0.0001 |
| Placebo | - | 1.13[1] | - | - |
Table 2: Serum Uric Acid (sUA) Lowering Efficacy (12-Week Data)
| Treatment Group | Dose | Mean Percentage Change in sUA from Baseline | Percentage of Patients Achieving sUA <6 mg/dL |
| This compound | 800 mg/day | -16.5%[3][4][5] | 11.8%[5] |
| This compound | 600 mg/day | -12.5%[1][3][4] | 13.2%[5] |
| Allopurinol | 300 mg/day | -28.8%[1][4][5] | 48.1%[5] |
| Allopurinol + Colchicine | 300 mg + 0.6 mg/day | -24.9%[1][4][5] | 34.0%[5] |
| Placebo | - | -0.9%[1][3][4] | 0%[5] |
Table 3: this compound in Combination with Febuxostat (Phase II Data)
| Treatment Combination | sUA Level Achieved | Percentage of Patients |
| This compound 800 mg + Febuxostat 80 mg | < 6 mg/dL | 100%[6] |
| < 5 mg/dL | 93%[6] | |
| < 4 mg/dL | 79%[6] |
Experimental Protocols
Phase IIb Flare Reduction Study (NCT02063997)[8][9]
-
Objective: To evaluate the efficacy and safety of this compound in preventing gout flares and reducing sUA in patients with gout.[7][8]
-
Design: A 12-week, randomized, double-blind, active- and placebo-controlled study.[2][3]
-
Participants: 239 patients with a history of gout and at least three flares in the preceding year.[2][3]
-
Intervention Arms:
-
Primary Outcome: Incidence of gout flares over the 12-week treatment period.[2][3]
-
Secondary Outcomes: Change in sUA from baseline, and safety assessments.[2][3]
Phase II this compound and Febuxostat Combination Study (NCT01416402)[10]
-
Objective: To assess the safety and efficacy of this compound in combination with febuxostat for lowering sUA in gout patients.[9]
-
Design: An open-label safety and efficacy study.[9]
-
Participants: Gout patients with hyperuricemia.[9]
-
Intervention: this compound administered in combination with febuxostat.
-
Primary Outcome: Change in serum uric acid levels.
Mechanistic Insights: Signaling Pathways
This compound's unique clinical profile stems from its dual mechanism of action, which involves both uricosuric and anti-inflammatory effects.
Uricosuric Effect of this compound
This compound functions as a uricosuric agent by inhibiting key renal transporters responsible for uric acid reabsorption in the proximal tubules of the kidney. This leads to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.
Caption: this compound's Uricosuric Mechanism of Action.
Anti-inflammatory Pathway of this compound
A key differentiator for this compound is its anti-inflammatory activity, which is particularly relevant in mitigating the flares often associated with the initiation of urate-lowering therapy. Monosodium urate (MSU) crystals, the hallmark of gout, trigger an inflammatory cascade primarily through the activation of the NLRP3 inflammasome and subsequent release of interleukin-1β (IL-1β). This compound has been shown to suppress this MSU crystal-induced inflammation.[10][11][12]
Caption: this compound's Anti-inflammatory Mechanism in Gout.
Discussion and Future Perspectives
The clinical data from Phase II trials positioned this compound as a potentially valuable therapeutic option for gout management, particularly for patients prone to treatment-initiation flares. Its ability to modestly lower sUA while significantly reducing flare incidence offered a unique "urate-lowering anti-flare therapy" (ULAFT) approach.[5] The combination studies with febuxostat also suggested a synergistic effect in achieving target sUA levels.
However, the discontinuation of this compound's development highlights the challenges in bringing new gout therapies to market. While the precise reasons for the halt are not detailed in the available public information, factors such as the modest sUA lowering as a monotherapy compared to the established efficacy of xanthine oxidase inhibitors, the complexities of a combination therapy development pathway, or strategic business decisions by the developing companies, CymaBay Therapeutics and its licensee Kowa Pharmaceuticals America, Inc., may have played a role.[1][13][14]
For the research and drug development community, the story of this compound underscores the importance of a multi-faceted approach to gout treatment. The concept of a ULAFT agent remains highly attractive, and the signaling pathways targeted by this compound continue to be valid areas of investigation for novel anti-gout therapies. Future research may focus on developing agents with more potent uricosuric effects while retaining the beneficial anti-inflammatory properties demonstrated by this compound. The insights gained from this compound's clinical journey provide a valuable foundation for the next generation of gout therapeutics.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New gout drug under investigation has dual benefit | MDedge [ma1.mdedge.com]
- 5. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacodynamics, Pharmacokinetics, and Safety of this compound in Combination with Febuxostat When Treating Hyperuricemia Associated with Gout | The Journal of Rheumatology [jrheum.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. orthogate.org [orthogate.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Acid Inhibits Urate Crystal-Induced Inflammatory Responses through Activation of AMP-Activated Protein Kinase (AMPK) Signaling - ACR Meeting Abstracts [acrabstracts.org]
- 12. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CymaBay Announces Exclusive Licensing Agreement with Kowa [globenewswire.com]
- 14. biospace.com [biospace.com]
Arhalofenate's Dual-Action Mechanism in Gout Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Arhalofenate is an investigational drug for the treatment of gout, distinguished by its dual mechanism of action that addresses both hyperuricemia and inflammation. This guide provides a comprehensive comparison of this compound's performance against other gout therapies, supported by experimental data from preclinical and clinical studies.
Uricosuric and Anti-Inflammatory Actions of this compound
This compound lowers serum uric acid (sUA) levels by inhibiting key renal transporters involved in uric acid reabsorption.[1][2] Concurrently, it exhibits anti-inflammatory properties by modulating critical inflammatory pathways implicated in gout flares.[3][4]
Uricosuric Mechanism: Inhibition of Renal Urate Transporters
This compound's primary uricosuric effect is achieved through the inhibition of Urate Transporter 1 (URAT1), Organic Anion Transporter 4 (OAT4), and Organic Anion Transporter 10 (OAT10) in the proximal tubules of the kidneys.[1][2] This blockade of uric acid reabsorption leads to increased urinary excretion of uric acid and a subsequent reduction in sUA levels.
The following diagram illustrates the role of these transporters in renal urate handling and the inhibitory action of this compound.
Caption: Mechanism of this compound's uricosuric action in the renal proximal tubule.
In vitro studies using human embryonic kidney (HEK293) cells expressing these transporters have quantified the inhibitory potency of this compound's active metabolite, this compound acid. The data demonstrates that this compound acid is a potent inhibitor of these transporters, with greater potency against OAT4 compared to URAT1 and OAT10.
| Compound | IC50 (µM) vs. URAT1 | IC50 (µM) vs. OAT4 | IC50 (µM) vs. OAT10 |
| This compound Acid | 92 | 2.6 | 53 |
| Probenecid | 750 | 29 | 1000 |
| Benzbromarone | 0.30 | 1.5 | >3 |
| Data sourced from in vitro inhibition assays.[5] |
Anti-Inflammatory Mechanism: Modulation of Innate Immunity
This compound also exerts anti-inflammatory effects by targeting the inflammatory cascade triggered by monosodium urate (MSU) crystals.[3] This is a key differentiator from traditional urate-lowering therapies, which can paradoxically increase the risk of gout flares upon initiation. The anti-inflammatory action of this compound is primarily mediated through the activation of AMP-activated protein kinase (AMPK) signaling.[6][7]
Activation of AMPK by this compound acid leads to the downstream inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a central role in sensing MSU crystals and initiating the inflammatory response.[3][6] This inhibition results in reduced cleavage of caspase-1 and subsequent decrease in the production and release of the pro-inflammatory cytokine interleukin-1β (IL-1β), a key mediator of acute gouty inflammation.[3][4]
Caption: Anti-inflammatory signaling pathway of this compound.
Clinical Performance: Comparison with Allopurinol
Phase II clinical trials have evaluated the efficacy and safety of this compound in patients with gout, providing comparative data against placebo and the standard-of-care xanthine oxidase inhibitor, allopurinol.
Serum Uric Acid Reduction
This compound demonstrated a dose-dependent reduction in sUA levels. However, its urate-lowering effect was modest compared to allopurinol.
| Treatment Group (12 weeks) | Mean % Change in sUA from Baseline |
| Placebo | -0.9% |
| This compound 600 mg | -12.5% |
| This compound 800 mg | -16.5% |
| Allopurinol 300 mg | -28.8% |
| Allopurinol 300 mg + Colchicine 0.6 mg | -24.9% |
| Data from a 12-week, randomized, double-blind, controlled phase IIb study.[8][9][10] |
| Treatment Group (12 weeks) | Proportion of Patients Achieving sUA <6 mg/dL |
| This compound 600 mg | 13.2% |
| This compound 800 mg | 11.8% |
| Allopurinol 300 mg | 48.1% |
| Allopurinol 300 mg + Colchicine 0.6 mg | 34.0% |
| Data from a 12-week, randomized, double-blind, controlled phase IIb study.[9] |
Gout Flare Incidence
A key finding from clinical trials is the significant reduction in gout flare incidence with this compound treatment, highlighting its anti-inflammatory benefit. The 800 mg dose of this compound significantly reduced the rate of gout flares compared to allopurinol alone and placebo.[9][11]
| Treatment Group (12 weeks) | Gout Flare Incidence (flares/patient) | % Reduction vs. Allopurinol 300 mg |
| Placebo | 1.13 | N/A |
| This compound 600 mg | 1.04 | 16% |
| This compound 800 mg | 0.66 | 46% (p=0.0056) |
| Allopurinol 300 mg | 1.24 | N/A |
| Allopurinol 300 mg + Colchicine 0.6 mg | 0.40 | 68% |
| Data from a 12-week, randomized, double-blind, controlled phase IIb study.[8][9][11] |
Experimental Protocols
In Vitro URAT1 Inhibition Assay
This protocol outlines the methodology for assessing the inhibitory activity of compounds against the human URAT1 transporter expressed in HEK293 cells.
Caption: Experimental workflow for the in vitro URAT1 inhibition assay.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably transfected with the human URAT1 (SLC22A12) gene are cultured in appropriate media supplemented with a selection antibiotic (e.g., G418) to maintain expression. Mock-transfected HEK293 cells are used as a negative control.[2][12]
-
Plating: Cells are seeded into 24-well plates and grown to confluence.[2]
-
Assay Execution:
-
The cell monolayer is washed twice with a pre-warmed Hanks' Balanced Salt Solution (HBSS).[2]
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound acid) or vehicle control in HBSS for 10-15 minutes at 37°C.[2]
-
The uptake reaction is initiated by adding HBSS containing [¹⁴C]-labeled uric acid.[2]
-
After a short incubation period (e.g., 5 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold HBSS.[2]
-
-
Measurement: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.[2]
-
Data Analysis: The specific URAT1-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from that in URAT1-expressing cells. The percentage of inhibition for each compound concentration is determined, and IC50 values are calculated by fitting the data to a dose-response curve.[2]
In Vivo Murine Air Pouch Model of Gouty Inflammation
This model is used to evaluate the anti-inflammatory effects of compounds in response to MSU crystal-induced inflammation.[3]
Detailed Methodology:
-
Air Pouch Creation: A subcutaneous air pouch is created on the dorsum of mice by injecting sterile air. This forms a cavity with a lining that resembles the synovial membrane.[7][13]
-
Induction of Inflammation: A suspension of MSU crystals is injected into the air pouch to induce an acute inflammatory response.[3]
-
Drug Administration: Test compounds (e.g., this compound) are typically administered orally prior to the injection of MSU crystals.[3][14]
-
Sample Collection: At a specified time point after MSU crystal injection, the air pouch is lavaged with saline to collect the exudate and infiltrating cells.[3]
-
Analysis:
Conclusion
This compound presents a novel therapeutic approach for gout by simultaneously addressing hyperuricemia and inflammation. While its urate-lowering efficacy is modest compared to allopurinol, its distinct anti-inflammatory activity, demonstrated by a significant reduction in gout flares, offers a potential advantage, particularly in the initial phases of treatment where the risk of flares is elevated. The validation of its dual mechanism of action through robust preclinical and clinical studies provides a strong rationale for its continued development as a potential monotherapy or combination therapy for the management of gout.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Acid Inhibits Urate Crystal-Induced Inflammatory Responses through Activation of AMP-Activated Protein Kinase (AMPK) Signaling - ACR Meeting Abstracts [acrabstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. New gout drug under investigation has dual benefit | MDedge [ma1.mdedge.com]
- 9. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of Arhalofenate Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arhalofenate is an investigational drug that has been evaluated for the treatment of gout and has potential applications in non-alcoholic steatohepatitis (NASH). It is characterized by a dual mechanism of action, functioning as both a uricosuric agent to lower serum uric acid (sUA) levels and as an anti-inflammatory agent. This guide provides a meta-analysis of available clinical trial data for this compound, comparing its performance against other therapeutic alternatives and detailing the experimental protocols of key studies.
This compound for Gout
This compound has been primarily studied for its potential to manage gout by simultaneously lowering serum uric acid levels and reducing the incidence of gout flares, a significant unmet need in gout therapy.
Mechanism of Action in Gout
This compound's dual functionality in treating gout stems from two distinct molecular actions:
-
Uricosuric Effect: It inhibits the urate transporter 1 (URAT1) in the proximal tubules of the kidneys. This inhibition blocks the reabsorption of uric acid, leading to increased urinary excretion and a subsequent reduction in serum uric acid levels.[1][2]
-
Anti-inflammatory Effect: this compound's active metabolite, this compound acid, exhibits anti-inflammatory properties by activating AMP-activated protein kinase (AMPK) signaling.[3][4] This activation helps to suppress the inflammatory cascade triggered by monosodium urate (MSU) crystals, which is the underlying cause of gout flares. This compound is also known to be a peroxisome proliferator-activated receptor gamma (PPARγ) modulator, which may contribute to its anti-inflammatory effects.[2]
The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory action.
Clinical Trial Data and Performance Comparison
The efficacy and safety of this compound in gout have been evaluated in Phase IIb clinical trials. The data below summarizes the key findings in comparison to standard gout therapies.
| Treatment Group | N | Flare Incidence (Flares/Patient) | Percentage Reduction vs. Allopurinol | P-value vs. Allopurinol |
| This compound 800 mg | - | 0.66 | 46% | 0.0056 |
| This compound 600 mg | - | 1.04 | 16% | 0.37 |
| Allopurinol 300 mg | - | 1.24 | - | - |
| Allopurinol 300 mg + Colchicine 0.6 mg | - | 0.40 | - | - |
| Placebo | - | 1.13 | - | - |
Data from NCT02063997. Flare incidence is the number of flares divided by the time of exposure.[5][6]
| Treatment Group | N | Mean % Change in sUA from Baseline | P-value vs. Placebo |
| This compound 800 mg | - | -16.5% | <0.0001 |
| This compound 600 mg | - | -12.5% | 0.001 |
| Allopurinol 300 mg | - | -28.8% | - |
| Allopurinol 300 mg + Colchicine 0.6 mg | - | -24.9% | - |
| Placebo | - | -0.9% | - |
| Treatment Group | N | Mean % Change in sUA from Baseline | % of Patients Achieving sUA <6 mg/dL | % of Patients Achieving sUA <5 mg/dL |
| This compound 800 mg + Febuxostat 80 mg | 16 | -63% | 100% | 93% |
| This compound 800 mg + Febuxostat 40 mg | 16 | -55% | - | - |
| This compound 600 mg + Febuxostat 80 mg | 16 | -54% | - | - |
Data from NCT02252835.
Experimental Protocols of Key Clinical Trials
-
Study Design: A 12-week, randomized, double-blind, placebo- and active-controlled Phase IIb study.[5][6]
-
Patient Population: 239 patients with a history of gout (≥3 flares in the past year) and serum uric acid levels between 7.5 and 12 mg/dL.[5]
-
Treatment Arms:
-
This compound 600 mg once daily
-
This compound 800 mg once daily
-
Allopurinol 300 mg once daily
-
Allopurinol 300 mg + Colchicine 0.6 mg once daily
-
Placebo once daily
-
-
Primary Outcome: Incidence of gout flares over 12 weeks.[5]
-
Secondary Outcome: Change in serum uric acid levels from baseline.[5]
-
Study Design: An open-label, two-cohort Phase II study.[1]
-
Patient Population: 32 patients with gout and hyperuricemia.
-
Treatment Protocol:
-
Cohort 1: this compound 600 mg for 2 weeks, followed by sequential 1-week co-administration of febuxostat 80 mg and then 40 mg. Febuxostat 40 mg was continued alone for the final 2 weeks.
-
Cohort 2: this compound 800 mg for 2 weeks, followed by sequential 1-week co-administration of febuxostat 40 mg and then 80 mg. Febuxostat 80 mg was continued alone for the final 2 weeks.
-
-
Primary Outcome: Change in serum uric acid levels.
-
Secondary Outcomes: Pharmacokinetics and safety of the combination therapy.
This compound for Non-Alcoholic Steatohepatitis (NASH)
As of the current analysis, there is a lack of published clinical trial data for this compound in the treatment of non-alcoholic steatohepatitis (NASH). The investigation of this compound for NASH appears to be in a preclinical or early exploratory phase.
Rationale for Investigation in NASH
The potential utility of this compound in NASH is hypothesized to be linked to its activity as a peroxisome proliferator-activated receptor gamma (PPARγ) modulator. PPARγ is a nuclear receptor that plays a role in regulating glucose metabolism and fatty acid storage. While this compound itself is described as a non-agonist PPARγ ligand in the context of its anti-inflammatory effects in gout, its parent compound, halofenic acid, has been shown to be a selective PPARγ modulator with antidiabetic properties. This modulation of PPARγ could potentially influence the metabolic dysregulation that is a hallmark of NASH. However, without dedicated preclinical or clinical studies of this compound in liver disease models, its efficacy in this indication remains speculative.
Conclusion
The meta-analysis of available clinical trial data demonstrates that this compound has a unique dual mechanism of action for the treatment of gout, offering both a modest reduction in serum uric acid and a significant anti-inflammatory effect that reduces gout flares.[5][6] In direct comparison, while this compound's sUA lowering is less potent than allopurinol, its ability to reduce flares is superior to allopurinol alone and comparable to allopurinol with colchicine prophylaxis.[5][6] Furthermore, when combined with a xanthine oxidase inhibitor like febuxostat, this compound contributes to a more profound reduction in sUA levels.
For the indication of NASH, there is currently no clinical evidence to support the use of this compound. The therapeutic potential in this area is based on its theoretical mechanism of action as a PPARγ modulator, but this requires substantiation through future preclinical and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. aragen.com [aragen.com]
- 6. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Arhalofenate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Arhalofenate. The following procedures are based on currently available safety data for this compound, which is under investigation and for which the chemical, physical, and toxicological properties are not yet fully characterized.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling this compound is provided below. Adherence to these recommendations is essential to ensure personnel safety in the laboratory.
| Exposure Route | Recommended PPE | Rationale |
| Dermal (Skin) Contact | Impervious gloves (e.g., Nitrile, Neoprene) | To prevent skin absorption of the compound. |
| Laboratory coat | To protect skin and personal clothing from contamination. | |
| Ocular (Eye) Contact | Safety glasses with side shields or goggles | To protect eyes from dust particles or splashes. |
| Inhalation | Use in a well-ventilated area or with local exhaust ventilation (e.g., chemical fume hood) | To minimize inhalation of dusts. |
| For operations that may generate significant dust, a NIOSH-approved respirator may be appropriate. | As a precautionary measure due to incompletely characterized hazards. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical. The following table outlines the initial response steps.
| Emergency Situation | Immediate Action |
| Inhalation | Move the affected individual to fresh air. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. |
| Eye Contact | Rinse eyes thoroughly with plenty of water, removing contact lenses if present and easy to do so. |
| Ingestion | Have the affected individual drink water (two glasses at most). If the person feels unwell, consult a physician. |
| Spill | Evacuate the immediate area. Avoid inhaling any dust. For significant spills, consult an expert. Wear appropriate PPE during cleanup. |
Handling and Disposal Plan
A systematic approach to handling and disposal is necessary to maintain a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS).
-
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.
-
Wear impervious gloves, a lab coat, and safety glasses.
-
Change gloves and wash hands thoroughly after handling the substance.
-
Store the compound in a tightly closed container in a dry place, as recommended at -20°C with a desiccant.
-
-
Post-Handling:
-
Decontaminate work surfaces after use.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan:
-
Dispose of waste material in accordance with national and local regulations.
-
Keep this compound waste in its original or a clearly labeled container.
-
Do not mix this compound waste with other chemical waste.
-
Treat uncleaned containers as you would the product itself.
Logical Workflow for Safe Handling of this compound
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
